4-Bromo-6-methoxy-1H-benzimidazole
説明
The exact mass of the compound 4-Bromo-6-methoxy-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-6-methoxy-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-bromo-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESOAJUKHUHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360954-62-6 | |
| Record name | 4-Bromo-6-methoxy-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 4-Bromo-6-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive profile. The guide covers its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and an analysis of its chemical reactivity. Furthermore, it explores the potential pharmacological significance of this molecule by examining the structure-activity relationships of related benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 4-Bromo-6-methoxy-1H-benzimidazole in drug development and other scientific endeavors.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of pharmacologically active compounds, owing to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.[3] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties to achieve desired therapeutic effects.
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][4] The introduction of halogen and methoxy substituents onto the benzimidazole ring can significantly influence its pharmacological profile. Halogens, such as bromine, can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve membrane permeability.[1] Methoxy groups, as electron-donating substituents, can modulate the electronic properties of the aromatic system and participate in hydrogen bonding.[3] The specific substitution pattern of 4-bromo and 6-methoxy on the 1H-benzimidazole core suggests a unique combination of these electronic and steric influences, making it a compound of significant interest for further investigation.
Chemical and Physical Properties
Direct experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively reported. Therefore, the following properties are based on predictions and comparisons with structurally related benzimidazole derivatives.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-6-methoxy-1H-benzimidazole | N/A |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| SMILES | COC1=CC2=C(C(=C1)Br)N=CN2 | |
| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
| InChIKey | AAESOAJUKHUHAR-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Bromo-6-methoxy-1H-benzimidazole, alongside experimental data for related compounds to provide context and a basis for estimation.
| Property | Predicted/Estimated Value for 4-Bromo-6-methoxy-1H-benzimidazole | 4-Bromo-1H-benzimidazole (Analog) | 6-Methoxy-1H-benzimidazole (Analog) |
| Melting Point (°C) | 150-170 (estimated) | 166-168 | Not widely reported |
| Boiling Point (°C) | >300 (decomposes, estimated) | Not available | Not available |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in polar organic solvents | Soluble in polar organic solvents |
| pKa | ~4.5-5.5 (for the conjugate acid, estimated) | ~5.0 | Not available |
| LogP | ~2.5-3.0 (estimated) | 2.2 | 1.8 |
Note: The estimated values for the target compound are derived from the physicochemical properties of the parent benzimidazole and the known effects of bromo and methoxy substituents.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole can be envisioned as a two-step process starting from commercially available materials. The key is the preparation of the requisite 3-bromo-5-methoxybenzene-1,2-diamine intermediate, followed by cyclization to form the benzimidazole ring.
Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on analogous benzimidazole syntheses.[6] Researchers should optimize reaction conditions based on experimental observations.
Step 1: Synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine (Intermediate)
-
Rationale: The synthesis of the diamine intermediate is the critical first step. This can be achieved through a multi-step sequence involving nitration, bromination, and subsequent reduction of a commercially available aminophenol derivative. The regioselectivity of the bromination step is crucial and would need to be carefully controlled.
Materials:
-
2-Amino-4-methoxyphenol
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Base for neutralization (e.g., NaHCO₃)
Procedure:
-
Protect the amino group of 2-amino-4-methoxyphenol if necessary.
-
Perform nitration of the aromatic ring, likely directed by the existing substituents.
-
Introduce the bromine atom at the desired position using a suitable brominating agent.
-
Reduce the nitro group to an amine to yield the target 3-bromo-5-methoxybenzene-1,2-diamine.
-
Purify the intermediate via recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
-
Rationale: The Phillips condensation is a classic and reliable method for forming the benzimidazole ring. The reaction of the o-phenylenediamine with formic acid provides the C2-unsubstituted benzimidazole.
Materials:
-
3-Bromo-5-methoxybenzene-1,2-diamine
-
Formic acid (or Trimethyl orthoformate)
-
Hydrochloric acid (catalytic)
-
Sodium hydroxide solution for neutralization
-
Solvents for extraction (e.g., ethyl acetate) and recrystallization (e.g., ethanol/water)
Procedure:
-
To a solution of 3-bromo-5-methoxybenzene-1,2-diamine in a suitable solvent (e.g., water or ethanol), add formic acid and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until precipitation of the product is complete.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude 4-Bromo-6-methoxy-1H-benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Predicted Spectroscopic Characterization
The following are predicted spectroscopic data based on the structure of 4-Bromo-6-methoxy-1H-benzimidazole and data from analogous compounds.
-
¹H NMR (in DMSO-d₆):
-
δ ~12.5-13.0 ppm (broad singlet, 1H): N-H proton of the imidazole ring.
-
δ ~8.1-8.3 ppm (singlet, 1H): C2-H proton of the imidazole ring.
-
δ ~7.2-7.5 ppm (aromatic protons): Signals corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo and methoxy groups.
-
δ ~3.8-4.0 ppm (singlet, 3H): O-CH₃ protons of the methoxy group.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~155-160 ppm: C6 carbon attached to the methoxy group.
-
δ ~140-145 ppm: C2 carbon of the imidazole ring.
-
δ ~110-135 ppm: Other aromatic and imidazole carbons.
-
δ ~100-110 ppm: C4 carbon attached to the bromine atom.
-
δ ~55-60 ppm: O-CH₃ carbon.
-
-
IR (KBr, cm⁻¹):
-
~3400-3200 (broad): N-H stretching vibration.
-
~3100-3000: Aromatic C-H stretching.
-
~1620, 1580, 1480: C=C and C=N stretching vibrations of the aromatic and imidazole rings.
-
~1250, 1030: C-O stretching of the methoxy group.
-
~600-500: C-Br stretching.
-
-
Mass Spectrometry (ESI-MS):
-
m/z: Predicted [M+H]⁺ at approximately 227.97 and 229.97, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Chemical Reactivity and Potential for Derivatization
The reactivity of 4-Bromo-6-methoxy-1H-benzimidazole is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing (by induction) and weakly deactivating (by resonance) bromo group, and the inherent reactivity of the benzimidazole nucleus.
Caption: Key reactive sites and potential derivatization pathways for 4-Bromo-6-methoxy-1H-benzimidazole.
-
N-Alkylation/Arylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce substituents at the N1 position. This is a common strategy for modifying the pharmacokinetic properties of benzimidazole-based drugs.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy group at C6. The primary site of substitution is expected to be C7, which is ortho to the methoxy group and para to the imidazole nitrogen. The C5 position is also activated but may be sterically hindered by the adjacent bromine atom.
-
Cross-Coupling Reactions: The bromine atom at the C4 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, and amino groups, providing a powerful tool for generating a library of derivatives for structure-activity relationship studies.
-
C2-Functionalization: The C2 proton is the most acidic proton on the benzimidazole ring system and can be removed with a strong base to generate a nucleophile that can react with various electrophiles.
Potential Pharmacological Significance and Applications
The benzimidazole scaffold is a cornerstone of many clinically approved drugs.[2] The specific substitution pattern of 4-Bromo-6-methoxy-1H-benzimidazole suggests several potential areas of pharmacological activity.
-
Anticancer Activity: Many substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and various kinases.[7] The presence of a halogen and a methoxy group can contribute to the binding affinity and selectivity for specific cancer-related targets.
-
Antimicrobial and Antiviral Activity: The benzimidazole nucleus is found in several antimicrobial and antiviral drugs.[1] The bromo and methoxy substituents can modulate the lipophilicity and electronic properties of the molecule, which are crucial for its interaction with microbial or viral targets.
-
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit a variety of enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituents on the benzene ring can provide additional binding interactions.
The combination of a bromine atom and a methoxy group on the benzimidazole scaffold presents an interesting profile for drug discovery. The bromine can enhance lipophilicity and potentially engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and modulate the electronic landscape of the molecule. This dual functionality makes 4-Bromo-6-methoxy-1H-benzimidazole an attractive starting point for the development of novel therapeutic agents.
Conclusion
4-Bromo-6-methoxy-1H-benzimidazole is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Although direct experimental data is currently sparse, this technical guide has provided a comprehensive predictive overview of its chemical properties, a plausible synthetic strategy, and an analysis of its potential reactivity and pharmacological relevance. The insights presented herein are intended to facilitate further research and development of this and related benzimidazole derivatives. As a Senior Application Scientist, it is my assessment that the versatile synthetic handles and the favorable electronic and steric properties of this molecule make it a valuable building block for the creation of novel chemical entities with tailored biological activities.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]
-
4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
6-methoxy-1-methyl-1H-benzimidazole. (n.d.). Chemical Synthesis Database. Retrieved January 26, 2026, from [Link]
-
5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
(PDF) A Review on Benzimidazole and it's Biological Activities. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
-
Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF3SO3H. NMR and DFT studies of dicationic electrophilic species. (2019). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]
- 228-237 Research Article Synthesis of Novel Substituted 4-[2-pyridyl. (n.d.). JOCPR. Retrieved January 26, 2026, from https://jocpr.com/vol7-iss4-2015/JCPR-2015-7-4-228-237.pdf
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
6-methoxy-2-pyrimidin-5-yl-1H-benzimidazole | C12H10N4O | CID 102922113. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Sample COA. (n.d.). Briti Scientific. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). NISCAIR. Retrieved January 26, 2026, from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Advanced Research
CAS Number: 1360954-62-6
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its structural resemblance to purine has positioned it as a key pharmacophore, capable of interacting with a wide array of biological targets. This has led to the development of a diverse range of clinically significant drugs, including proton pump inhibitors, anthelmintics, and antihistamines.[1] The versatility of the benzimidazole scaffold lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative, 4-Bromo-6-methoxy-1H-benzimidazole, providing a comprehensive technical overview based on established principles of medicinal chemistry and data from structurally related analogs.
Physicochemical Properties and Structural Elucidation
Table 1: Predicted Physicochemical Properties of 4-Bromo-6-methoxy-1H-benzimidazole
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₇BrN₂O | PubChemLite[4] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Monoisotopic Mass | 225.97418 Da | PubChemLite[4] |
| SMILES | COC1=CC2=C(C(=C1)Br)N=CN2 | PubChemLite[4] |
| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | PubChemLite[4] |
| XlogP (predicted) | 2.1 | PubChemLite[4] |
| Physical Form | Likely a solid at room temperature | Based on related benzimidazoles |
The presence of the methoxy group is expected to increase the electron density of the benzene ring, potentially influencing its reactivity in electrophilic substitution reactions. Conversely, the bromine atom, an electron-withdrawing group, will have an opposing effect. The interplay of these substituents is crucial in determining the molecule's overall electronic properties and its potential interactions with biological targets.
Proposed Synthetic Pathways
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole can be approached through established methods for benzimidazole ring formation. The most common and versatile method is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative).
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the imidazole ring, leading back to 3-bromo-5-methoxy-1,2-diaminobenzene and a suitable one-carbon source.
Sources
- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Abstract
This technical guide provides a comprehensive and in-depth overview of a strategic synthetic pathway for the preparation of 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide delineates a multi-step synthetic route, commencing with the commercially available starting material, 3-methoxyaniline. Each synthetic transformation is discussed in detail, elucidating the underlying chemical principles, causality behind experimental choices, and field-proven insights to ensure methodological robustness and reproducibility. The protocols described herein are designed to be self-validating, with critical parameters and characterization data summarized for clarity. All key mechanistic claims and procedural standards are supported by authoritative references from the scientific literature.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold that constitutes the core structure of numerous compounds exhibiting a wide spectrum of biological activities. Its structural resemblance to purine has rendered it a valuable pharmacophore in the design of molecules that can interact with various biological targets. Consequently, substituted benzimidazoles have been extensively explored for their potential as therapeutic agents, demonstrating activities including but not limited to antiviral, anticancer, antihypertensive, and antifungal properties. The target molecule of this guide, 4-Bromo-6-methoxy-1H-benzimidazole, incorporates key structural features—a bromine atom and a methoxy group—that can significantly influence its physicochemical properties and biological activity, making its efficient synthesis a topic of considerable importance.
This guide presents a rational and experimentally grounded approach to the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole, focusing on regioselectivity and overall yield. The proposed synthetic strategy is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.
Strategic Synthesis Pathway
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is strategically designed in four distinct steps, each optimized to achieve the desired substitution pattern and high purity of the intermediates and the final product.
Step 1: Regioselective Bromination of 3-Methoxyaniline
The initial step involves the electrophilic aromatic substitution of 3-methoxyaniline (m-anisidine) to introduce a bromine atom at the C4 position. The regiochemical outcome of this reaction is governed by the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are activating, ortho-, para-directing groups. The amino group is a significantly stronger activating group than the methoxy group. Therefore, the positions ortho and para to the amino group (C2, C4, and C6) are highly activated. The methoxy group, being at C3, activates the C2, C4, and C6 positions. The confluence of these directing effects strongly favors substitution at the C2, C4, and C6 positions.
To achieve selective mono-bromination at the desired C4 position, which is para to the strongly activating amino group, careful control of reaction conditions is paramount to prevent over-bromination and the formation of isomeric byproducts.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent such as chloroform or acetone.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent to the cooled solution of 3-methoxyaniline over a period of 1 hour.[1] The use of NBS is preferred over molecular bromine as it provides a milder and more selective bromination, minimizing the formation of polybrominated products.
-
Maintain the reaction mixture at 0-5 °C and stir for an additional 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate 4-bromo-3-methoxyaniline.[2]
Data Presentation: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3-Methoxyaniline | 123.15 | - | 1.0 |
| N-Bromosuccinimide | 177.98 | - | 1.0 |
| Chloroform | 119.38 | - | Solvent |
Step 2: Nitration of 4-Bromo-3-methoxyaniline
The second step is the nitration of the synthesized 4-bromo-3-methoxyaniline to introduce a nitro group at the C2 position, ortho to the amino group. The directing effects of the substituents on the aromatic ring—amino, methoxy, and bromo—will determine the position of the incoming nitro group. The amino group is the most powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing, while the bromine atom is a deactivating but ortho-, para-directing group. The position ortho to the strongly activating amino group (C2) is highly favored for electrophilic substitution.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-bromo-3-methoxyaniline (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 4-bromo-5-methoxy-2-nitroaniline, is collected by filtration.[3]
-
Wash the solid product with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain the purified 4-bromo-5-methoxy-2-nitroaniline.
Data Presentation: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Bromo-3-methoxyaniline | 202.05 | - | 1.0 |
| Concentrated Nitric Acid | 63.01 | - | 1.05 |
| Concentrated Sulfuric Acid | 98.08 | - | Solvent/Catalyst |
Step 3: Reduction of 4-Bromo-5-methoxy-2-nitroaniline
The third step involves the reduction of the nitro group in 4-bromo-5-methoxy-2-nitroaniline to an amino group, yielding the crucial intermediate, 3-bromo-5-methoxy-1,2-phenylenediamine. Various reducing agents can be employed for this transformation, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation. A common and effective method involves the use of tin(II) chloride in an acidic medium.[4]
Experimental Protocol:
-
In a round-bottom flask, suspend 4-bromo-5-methoxy-2-nitroaniline (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic.
-
The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3-bromo-5-methoxy-1,2-phenylenediamine.
Data Presentation: Reagents for Step 3
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Bromo-5-methoxy-2-nitroaniline | 247.05 | - | 1.0 |
| Tin(II) chloride dihydrate | 225.63 | - | 4.0-5.0 |
| Concentrated Hydrochloric Acid | 36.46 | - | Solvent/Reagent |
| Ethanol | 46.07 | - | Solvent |
Step 4: Cyclization to 4-Bromo-6-methoxy-1H-benzimidazole
The final step is the construction of the imidazole ring through the cyclization of 3-bromo-5-methoxy-1,2-phenylenediamine with formic acid. This is a classic and reliable method for the synthesis of 1H-benzimidazoles.[5][6]
Experimental Protocol:
-
In a round-bottom flask, place 3-bromo-5-methoxy-1,2-phenylenediamine (1.0 eq.).
-
Add an excess of 90% formic acid (approximately 5-10 eq.).
-
Heat the reaction mixture at 100 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a 10% aqueous solution of sodium hydroxide to neutralize the excess formic acid until the mixture is alkaline.
-
The product, 4-Bromo-6-methoxy-1H-benzimidazole, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified 4-Bromo-6-methoxy-1H-benzimidazole.
Data Presentation: Reagents for Step 4
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3-Bromo-5-methoxy-1,2-phenylenediamine | 217.07 | - | 1.0 |
| 90% Formic Acid | 46.03 | - | 5-10 |
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a basis for optimizing reaction conditions and troubleshooting potential issues.
Caption: Mechanism of benzimidazole formation from o-phenylenediamine and formic acid.
The cyclization reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by formic acid to form an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon of the formyl group, leading to a cyclic dihydrobenzimidazole intermediate. Subsequent dehydration of this intermediate yields the aromatic benzimidazole ring.
Conclusion
This technical guide has detailed a robust and logical multi-step synthesis of 4-Bromo-6-methoxy-1H-benzimidazole from readily available starting materials. By carefully considering the directing effects of the substituents at each stage, the desired regiochemistry can be achieved. The provided experimental protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in their synthetic endeavors. The successful synthesis and purification of this target molecule will enable further investigation into its potential applications in medicinal chemistry and materials science.
References
- CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google P
-
An Expedited, Regiospecific para-Bromination of Activated Aryls - TopSCHOLAR. (URL: [Link])
- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google P
-
16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])
-
(PDF) 2-Bromo-4-nitroaniline - ResearchGate. (URL: [Link])
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
- CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google P
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (URL: [Link])
-
The cyclization of o-phenylenediamine and DMF catalyzed by 4-amino-3-hydroxybenzoic acid … - ResearchGate. (URL: [Link])
-
(PDF) Critical review on the chemical reduction of nitroaniline - ResearchGate. (URL: [Link])
-
Benzimidazole - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]
- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solubility Landscape of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Principles, Predictive Analysis, and Experimental Determination for a Key Heterocyclic Scaffold
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-6-methoxy-1H-benzimidazole, a substituted benzimidazole of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational chemical principles with data from structurally analogous compounds to build a robust predictive framework. Furthermore, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to determine the solubility of this compound in a variety of organic solvents, ensuring the generation of reliable and reproducible data critical for advancing research and development.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on the benzimidazole core is a key strategy for modulating the physicochemical properties, such as solubility, and thereby influencing the compound's biological activity and suitability for various applications. 4-Bromo-6-methoxy-1H-benzimidazole, with its bromo and methoxy functional groups, presents a unique profile of lipophilicity and hydrogen bonding potential that dictates its behavior in different solvent environments. An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of potential therapeutic agents.
Physicochemical Properties and Predictive Solubility Analysis
Direct experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not widely available. However, a predictive analysis can be constructed by examining the properties of the parent benzimidazole and structurally related analogs.
Table 1: Physicochemical Properties of 4-Bromo-6-methoxy-1H-benzimidazole and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known Melting Point (°C) | Notes |
| 4-Bromo-6-methoxy-1H-benzimidazole | C8H7BrN2O | 227.06 | Not available | Target Compound |
| Benzimidazole | C7H6N2 | 118.14 | 170-172 | Parent Scaffold[2] |
| 4-Bromo-1H-benzimidazole | C7H5BrN2 | 197.03 | Not available | Positional Isomer Analog[3] |
| 6-Bromo-1H-benzimidazole | C7H5BrN2 | 197.03 | 130-134 | Positional Isomer Analog |
| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | 265.03 | Not available | Analog with Electron-Withdrawing Group[4] |
The Role of Substituents in Modulating Solubility
The solubility of 4-Bromo-6-methoxy-1H-benzimidazole is governed by the interplay of its benzimidazole core and the electronic and steric effects of the bromo and methoxy substituents.
-
Benzimidazole Core: The imidazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen). This allows for self-association in the solid state and interaction with protic solvents. Benzimidazoles are generally considered polar molecules.[5]
-
Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group that increases the lipophilicity of the molecule. This is expected to decrease solubility in polar solvents like water but may enhance solubility in less polar organic solvents compared to the unsubstituted benzimidazole.
-
Methoxy Group: The methoxy group at the 6-position is an electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing interactions with protic solvents.
The "like dissolves like" principle suggests that the polarity of the solvent will be a primary determinant of solubility.[2]
Predicted Solubility Profile
Based on the analysis of the structural components and data from related compounds, a qualitative solubility profile for 4-Bromo-6-methoxy-1H-benzimidazole can be predicted.
Table 2: Predicted Qualitative Solubility of 4-Bromo-6-methoxy-1H-benzimidazole in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The N-H group and the methoxy group can form hydrogen bonds with the solvent. Benzimidazoles are generally soluble in alcohols.[6] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions between the polar benzimidazole core and the solvent are expected.[6] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | While having a dipole moment, the hydrogen bonding capabilities are limited. The solubility of benzimidazoles in chloroalkanes is generally low.[7] |
| Ethers | Diethyl ether, THF | Low to Moderate | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. The parent benzimidazole is sparingly soluble in ether.[2] |
| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Experimental Determination of Solubility
Given the predictive nature of the above analysis, experimental determination of solubility is crucial for obtaining accurate quantitative data. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination of 4-Bromo-6-methoxy-1H-benzimidazole.
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Protocol:
-
Preparation: Add an excess amount of solid 4-Bromo-6-methoxy-1H-benzimidazole to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward method for determining the concentration of a chromophoric compound like 4-Bromo-6-methoxy-1H-benzimidazole.
Protocol for Generating a Calibration Curve:
-
Stock Solution Preparation: Accurately weigh a small amount of 4-Bromo-6-methoxy-1H-benzimidazole and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the solvent as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown samples.
Visualization of Key Concepts
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for the shake-flask solubility determination.
Intermolecular Interactions Influencing Solubility
The solubility of 4-Bromo-6-methoxy-1H-benzimidazole is a result of the balance between solute-solute, solvent-solvent, and solute-solvent interactions.
Caption: Intermolecular forces governing the dissolution process.
Conclusion
While specific quantitative solubility data for 4-Bromo-6-methoxy-1H-benzimidazole remains to be extensively published, a robust predictive framework can be established based on the known properties of the benzimidazole scaffold and the influence of its bromo and methoxy substituents. This technical guide provides researchers with a comprehensive understanding of the factors governing the solubility of this compound and, critically, equips them with the necessary experimental protocols to generate their own high-quality, quantitative data. The application of the detailed shake-flask method will empower researchers to accurately determine the solubility of 4-Bromo-6-methoxy-1H-benzimidazole in various organic solvents, a crucial step in advancing its potential applications in drug discovery and materials science.
References
-
Domańska, U. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
Rahman, M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles in Ethers. Retrieved from [Link]
-
ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
-
Longdom. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
PubMed. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-6-methoxy-1H-benzo[d]imidazole. Retrieved from [Link]
-
National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzimidazole derivative. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
Spectroscopic Characterization of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra for this specific molecule in the public domain, this guide synthesizes predicted spectroscopic features based on the foundational principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with the known spectral data of benzimidazole and related substituted analogues. This approach provides a robust framework for researchers in the identification and characterization of this and similar molecules.
Molecular Structure and Spectroscopic Considerations
4-Bromo-6-methoxy-1H-benzimidazole possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring. The substituents, a bromine atom at position 4 and a methoxy group at position 6, significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule. The presence of tautomerism in the imidazole ring, where the proton on the nitrogen can migrate between N1 and N3, is a key consideration in the interpretation of its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-6-methoxy-1H-benzimidazole, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a novel benzimidazole derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for benzimidazoles as it helps in observing the N-H proton signal which might otherwise be broadened or exchange with residual water in other solvents.[1]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.
Diagram: Standard NMR Workflow
Sources
Unveiling the Therapeutic Potential of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural resemblance to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have demonstrated efficacy as antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others.[3][4] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents with tailored biological profiles. This guide focuses on the predicted biological activities of a specific, yet under-explored derivative, 4-Bromo-6-methoxy-1H-benzimidazole, offering a roadmap for its investigation as a potential drug candidate.
Synthetic Strategy: A Plausible Route to 4-Bromo-6-methoxy-1H-benzimidazole
While a specific, validated protocol for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is not extensively documented, a reliable synthetic route can be proposed based on well-established methods for benzimidazole synthesis.[1][5] The most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.
Proposed Two-Step Synthesis:
Step 1: Synthesis of 3-Bromo-5-methoxy-1,2-phenylenediamine (Intermediate)
The synthesis would likely begin with a commercially available substituted nitroaniline, which would undergo reduction to the corresponding diamine.
Step 2: Cyclization to form 4-Bromo-6-methoxy-1H-benzimidazole
The synthesized o-phenylenediamine derivative would then be cyclized using a suitable one-carbon source. Formic acid is a common and effective reagent for this transformation.
Part 1: Predicted Anticancer Activity - A Multi-faceted Approach to Targeting Malignancy
Benzimidazole derivatives are well-documented for their potent anticancer activities, which are often mediated through multiple mechanisms of action.[6][7] The presence of halogen and methoxy substituents on the benzimidazole core has been shown to influence cytotoxicity and the specific pathways targeted.
Predicted Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization.[7] By binding to tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7]
The pro-apoptotic activity of brominated benzimidazole derivatives has been demonstrated in various cancer cell lines.[8][9] For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in leukemia and breast cancer cells.[8][9] It is plausible that 4-Bromo-6-methoxy-1H-benzimidazole could exert similar effects, with the bromo and methoxy groups potentially influencing its binding affinity to tubulin and other pro-apoptotic targets.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (4-Bromo-6-methoxy-1H-benzimidazole)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of benzimidazole derivatives have provided valuable insights into the structural features that govern their anticancer potency.[6]
-
Halogen Substitution: The presence of a bromine atom on the benzene ring is often associated with enhanced anticancer activity.[6] This is attributed to increased lipophilicity, which can improve cell membrane permeability.
-
Methoxy Group: The methoxy group, being an electron-donating group, can influence the electronic properties of the benzimidazole ring system and its interaction with biological targets.[10]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Substitution | Cancer Cell Line | Activity (IC50 µM) | Reference |
| Mebendazole | 5-benzoyl | HT-29 | 1.3 ± 0.1 | [7] |
| Albendazole | 5-propylthio | HT-29 | 1.4 ± 0.1 | [7] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 4,5,6,7-tetrabromo, N-propan-2-one | CCRF-CEM | Not specified | [8] |
| N,2,6-trisubstituted 1H-benzimidazole derivative | N, 2, 6-trisubstituted | MDA-MB-231 | 2.39 | [6] |
Diagram 1: Predicted Anticancer Mechanism of 4-Bromo-6-methoxy-1H-benzimidazole
Caption: Predicted mechanism of anticancer activity.
Part 2: Predicted Antimicrobial Activity - Combating Pathogenic Microbes
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][11] The structural features of 4-Bromo-6-methoxy-1H-benzimidazole suggest that it may possess activity against a range of bacterial and fungal pathogens.
Predicted Mechanism of Action: Inhibition of Essential Cellular Processes
The antimicrobial action of benzimidazoles can be attributed to their ability to interfere with various essential cellular processes in microorganisms.
-
Inhibition of FtsZ: Some benzimidazole derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is a crucial component of the cytokinetic ring.[2] This inhibition leads to filamentation and eventual lysis of the bacterial cells.
-
Disruption of Fungal Microtubules: Similar to their anticancer effects, benzimidazoles can disrupt microtubule assembly in fungi, leading to the inhibition of cell division and growth.[3]
The bromo and methoxy substituents on the benzimidazole ring can modulate the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzimidazoles is significantly influenced by the nature and position of substituents on the heterocyclic ring.
-
Halogenation: Halogenated benzimidazoles, particularly those with bromo or chloro substituents, often exhibit potent antimicrobial activity.[12]
-
Methoxy Group: The presence of a methoxy group can enhance the antimicrobial properties of benzimidazole derivatives.[10][13]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Substitution | Microorganism | Activity (MIC µg/mL) | Reference |
| 5,6-dibromo-1H-benzotriazole | 5,6-dibromo | Acanthamoeba castellanii | Higher efficacy than chlorohexidine | [12] |
| N-substituted 6-chloro-1H-benzimidazole derivative | 6-chloro, N-substituted | E. coli, S. aureus | 2-16 | [11][14] |
| 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols | 2-methoxy, 6-substituted benzimidazolyl | Various bacteria | Not specified | [3] |
Diagram 2: Predicted Antimicrobial Workflow
Caption: Workflow for evaluating antimicrobial potential.
Conclusion and Future Directions
Based on the extensive literature on substituted benzimidazoles, 4-Bromo-6-methoxy-1H-benzimidazole emerges as a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The presence of both a bromo and a methoxy group on the benzimidazole scaffold suggests a favorable profile for biological activity.
Future research should focus on the following:
-
Efficient Synthesis: Development and optimization of a scalable synthetic route for 4-Bromo-6-methoxy-1H-benzimidazole.
-
In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against clinically relevant pathogens.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities.
-
In Vivo Efficacy: Assessment of its therapeutic potential in preclinical animal models.
The insights provided in this technical guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing benzimidazole derivative.
References
-
Tavman A., Ikiz S., Bagcigil A.F., Ozgur N.Y., Ak S. (2009). Preparation, characterization and antibacterial effect of 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and some transition metal complexes. J. Serbian Chem. Soc., 74:537–548. Available from: [Link]
- Kopańska, K., Najda, A., Chobot, V., & Wesołowska, M. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Acta Parasitologica, 49(4), 336-341.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 100(11), 101187.
-
Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718. Available from: [Link]
- Aroua, L. M., Khan, R. I., Al-Majid, A. M., Barakat, A., & Lotfi, A. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 11(22), 13264-13291.
- Chauhan, P., & Kumar, R. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2949-2963.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.
- MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 29(1), 164.
-
Łukowska-Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 148, 107880. Available from: [Link]
- Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718.
-
Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718. Available from: [Link]
- Łukowska-Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 148, 107880.
- Birajdar, A. S., et al. (2013). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 21(15), 4351-4363.
- University of Otago. (2017). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles.
- Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.
-
Wang, J., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-276. Available from: [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 9. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
safety and handling of 4-Bromo-6-methoxy-1H-benzimidazole
An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] 4-Bromo-6-methoxy-1H-benzimidazole is a valuable intermediate in the synthesis of novel bioactive molecules. The bromo substituent serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, while the methoxy group can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1]
Given its integral role in drug discovery and development, a comprehensive understanding of the safe handling and potential hazards associated with 4-Bromo-6-methoxy-1H-benzimidazole is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the safety protocols, handling procedures, and essential chemical properties of this compound, grounded in established safety principles and authoritative data.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively documented, the hazard profile can be extrapolated from data on structurally related brominated benzimidazoles. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards.
1.1 GHS Hazard Classification
Based on data for analogous compounds like 4-bromo-1H-benzimidazole and 6-bromo-1-methyl-1H-benzimidazole, the following GHS classifications should be considered:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[3][4] |
Causality: The irritant properties of halogenated aromatic compounds often stem from their ability to react with biological macromolecules, leading to inflammation and tissue damage. Inhalation of fine powders can cause mechanical irritation of the respiratory tract.
1.2 Risk Assessment Workflow
A systematic approach to risk assessment is crucial before commencing any work with 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: A systematic workflow for assessing and mitigating risks associated with handling chemical compounds.
Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.
2.1 Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid 4-Bromo-6-methoxy-1H-benzimidazole and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
Causality: A fume hood provides a physical barrier and active ventilation, capturing airborne contaminants at the source and preventing them from entering the breathing zone of the researcher.
2.2 Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[4] A face shield should be worn when there is a risk of splashing.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-sleeved lab coat should be worn and kept fastened.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.
4.1 Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]
-
Use in a Well-Ventilated Area: As previously stated, all manipulations should occur within a fume hood.[9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
Caption: A step-by-step workflow for the safe handling of 4-Bromo-6-methoxy-1H-benzimidazole in a laboratory setting.
4.2 Storage
-
Environment: Store in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][11] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][7] For larger spills, evacuate the area and follow institutional emergency procedures.
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Classification: Dispose of 4-Bromo-6-methoxy-1H-benzimidazole as hazardous waste.
-
Procedure: All waste material should be disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[12] It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be treated as unused product.
Chemical and Physical Properties
Understanding the chemical and physical properties of 4-Bromo-6-methoxy-1H-benzimidazole is essential for predicting its behavior and for designing safe experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | PubChemLite[13] |
| Molecular Weight | 227.06 g/mol | PubChemLite[13] |
| Appearance | Likely a solid at room temperature | (Inferred from related compounds) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | (Inferred from related compounds)[14] |
| pKa | The benzimidazole core is amphoteric, acting as both a weak acid and a weak base.[15] | General knowledge |
Reactivity Profile
-
Stability: The compound is generally stable under normal storage conditions.[4][16]
-
Hazardous Reactions: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Synthetic Utility: The bromine atom on the benzimidazole ring is a key functional group for synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.[17] This reactivity is fundamental to its use in constructing libraries of potential drug candidates.
Conclusion
4-Bromo-6-methoxy-1H-benzimidazole is a valuable building block in drug discovery, but its handling requires a diligent and informed approach to safety. By understanding its potential hazards, implementing robust control measures, and adhering to established safe handling protocols, researchers can mitigate risks and create a secure laboratory environment. The principles of scientific integrity and safety are inextricably linked; a commitment to the latter is essential for the successful pursuit of the former.
References
-
National Center for Biotechnology Information (2024). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. PubChem Compound Summary. Retrieved from [Link]
-
RSC Publishing (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 4-Bromo-1H-benzimidazole. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (2016). Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Retrieved from [Link]
-
ResearchGate. (2018). Reactivity of 4,6-Dimethoxy Activated Benzimidazoles. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]
-
MDPI. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as... Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. PubChemLite - 4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Mechanism of Action of 4-Bromo-6-methoxy-1H-benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, substituted compound, 4-Bromo-6-methoxy-1H-benzimidazole, for which the precise mechanism of action is not yet fully elucidated. Drawing from the established pharmacology of the benzimidazole class, this document presents two primary, data-driven hypotheses for its potential anticancer mechanism. We provide a comprehensive framework for the experimental validation of each hypothesis, detailing robust protocols, data interpretation guidelines, and logical workflows designed to rigorously interrogate its molecular activity.
Introduction: The Benzimidazole Core in Oncology
The benzimidazole ring system, an isostere of natural purine nucleosides, is a privileged scaffold in drug discovery.[5] This structure's versatility has led to its incorporation into numerous clinically approved drugs.[1][6] In oncology, benzimidazole derivatives have gained significant attention for their ability to target fundamental processes of cancer cell proliferation and survival.[7][8] Extensive research has revealed that the anticancer effects of these compounds are often driven by two principal mechanisms: the disruption of microtubule dynamics via tubulin polymerization inhibition and the modulation of cell signaling pathways through kinase inhibition.[9][10][11]
The subject of this guide, 4-Bromo-6-methoxy-1H-benzimidazole, features two key substitutions on the benzene ring: a bromine atom and a methoxy group. Halogenation, particularly bromination, has been associated with enhanced cytotoxic and anti-inflammatory activity in related compounds.[4][12][13] Similarly, methoxy groups are prevalent in many bioactive benzimidazoles.[2][4] These structural features suggest a strong potential for significant biological activity, likely directed toward established cancer targets. This document outlines two plausible mechanistic hypotheses and the experimental pathways to validate them.
Hypothesis I: Inhibition of Tubulin Polymerization
A well-documented mechanism for many anticancer benzimidazoles is the inhibition of microtubule formation by binding to β-tubulin, often at or near the colchicine-binding site.[14][15] This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] We hypothesize that 4-Bromo-6-methoxy-1H-benzimidazole functions as a tubulin polymerization inhibitor.
Scientific Rationale
The benzimidazole core is a recognized pharmacophore for targeting the colchicine site of tubulin.[14] Numerous analogues have been synthesized and proven to act as potent antimitotic agents.[17][18] The bromo and methoxy substituents on the phenyl ring of 4-Bromo-6-methoxy-1H-benzimidazole may enhance its binding affinity and selectivity for tubulin, thereby conferring potent antiproliferative activity.
Experimental Validation Workflow
The following workflow is designed to systematically test the hypothesis that the compound inhibits tubulin polymerization.
Caption: Workflow for validating tubulin polymerization inhibition.
Protocol: Cell-Free Tubulin Polymerization Assay
-
Objective: To directly measure the effect of 4-Bromo-6-methoxy-1H-benzimidazole on the polymerization of purified tubulin in vitro.
-
Methodology:
-
Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a dilution series of 4-Bromo-6-methoxy-1H-benzimidazole (e.g., 0.1 µM to 100 µM) in the same buffer. Include paclitaxel (stabilizer) and nocodazole or colchicine (destabilizers) as positive controls, and DMSO as a vehicle control.[14]
-
In a 96-well microplate, mix the tubulin solution with the compound dilutions.
-
Initiate polymerization by adding GTP (1 mM final concentration) and warming the plate to 37°C.
-
Monitor the change in absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer. Polymerization of tubulin into microtubules causes light scattering, increasing the OD.
-
-
Data Analysis: Plot OD340 vs. time. Inhibition is indicated by a dose-dependent decrease in the rate and extent of polymerization compared to the DMSO control. Calculate the IC₅₀ value.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of the compound to tubulin and determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Methodology:
-
Prepare solutions of purified tubulin (in the sample cell) and 4-Bromo-6-methoxy-1H-benzimidazole (in the injection syringe) in the same dialysis buffer.
-
Perform a series of small, sequential injections of the compound into the tubulin solution at a constant temperature (e.g., 25°C).
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to calculate K_D, n, and ΔH.
- 2.2.6: Cellular Assays
These assays confirm that the in vitro activity translates to a cellular effect.
| Assay | Objective | Methodology Summary | Expected Outcome for Positive Result |
| Antiproliferative Assay (MTT/MTS) | Determine cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). | Treat cells with a dose range of the compound for 48-72h. Measure cell viability via metabolic activity. | Dose-dependent decrease in cell viability (low IC₅₀ value). |
| Cell Cycle Analysis | Quantify the effect on cell cycle progression. | Treat cells for 18-24h, fix, stain DNA with propidium iodide (PI), and analyze by flow cytometry. | Significant increase in the cell population in the G2/M phase. |
| Immunofluorescence Microscopy | Visualize the impact on the microtubule network. | Treat cells, fix, and stain for α-tubulin (microtubules) and DAPI (nuclei). Image using confocal microscopy. | Disrupted, disorganized microtubule structures; abnormal mitotic spindles. |
| Annexin V/PI Staining | Confirm that cell death occurs via apoptosis. | Treat cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry. | Dose-dependent increase in Annexin V positive cells (early/late apoptosis). |
Hypothesis II: Inhibition of Oncogenic Kinase Signaling
The benzimidazole scaffold is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors.[9][19] We hypothesize that 4-Bromo-6-methoxy-1H-benzimidazole acts as an inhibitor of a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR or a cytoplasmic kinase like a CDK) that is critical for cancer cell proliferation and survival.[11][20]
Scientific Rationale
Receptor tyrosine kinases (RTKs) are frequently overexpressed or hyperactivated in various cancers, driving tumor growth and angiogenesis.[5] The structural similarity of the benzimidazole core to adenine allows it to compete with ATP for the binding pocket of kinases. The specific substitutions at the 4- and 6-positions can provide the necessary selectivity and potency to target a particular kinase over others, disrupting downstream signaling pathways like MAPK or PI3K/AKT.[11]
Experimental Validation Workflow
This workflow is designed to identify a target kinase and validate the inhibitory mechanism.
Caption: Workflow for validating oncogenic kinase inhibition.
Protocol: Kinase Panel Screening
-
Objective: To screen 4-Bromo-6-methoxy-1H-benzimidazole against a broad panel of recombinant human kinases to identify potential targets.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house platform.
-
Submit the compound for testing at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of >100 kinases.
-
Assays typically measure the remaining kinase activity (e.g., via radiolabeled ATP incorporation or fluorescence-based methods) in the presence of the compound.
-
-
Data Analysis: Results are reported as "% Inhibition" at the tested concentration. Identify "hits" as kinases that are inhibited by >50% at 1 µM.
Protocol: In Vitro Kinase Assay (IC₅₀ Determination)
-
Objective: To accurately determine the potency (IC₅₀) of the compound against the top 2-3 kinase hits from the initial screen.
-
Methodology:
-
For each hit kinase, perform a dose-response assay using the recombinant enzyme, its specific substrate, and ATP.
-
Incubate the kinase with a serial dilution of 4-Bromo-6-methoxy-1H-benzimidazole.
-
Initiate the reaction by adding ATP.
-
Quantify product formation using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
-
Data Analysis: Plot % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Western Blot Analysis
-
Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within cancer cells.
-
Methodology:
-
Select a cell line known to be dependent on the signaling of the identified target kinase (e.g., HUVEC for VEGFR2, A549 for EGFR).
-
Starve cells (if necessary to reduce basal signaling) and then stimulate with the appropriate growth factor (e.g., VEGF, EGF) in the presence of varying concentrations of the compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against the phosphorylated (active) form of the target kinase (e.g., p-VEGFR2) and key downstream effectors (e.g., p-ERK, p-AKT). Also probe for total protein levels as loading controls.
-
-
Data Analysis: Quantify band intensities. A positive result is a dose-dependent decrease in the phosphorylation of the target kinase and its downstream proteins, without affecting total protein levels.
- 3.2.6: Functional Assays
These assays assess whether target inhibition leads to a relevant anticancer phenotype.
| Assay | Objective | Methodology Summary | Expected Outcome for Positive Result |
| Cell-Based Reporter Assay | Quantify downstream transcriptional activity. | Use a cell line with a luciferase reporter driven by a transcription factor downstream of the kinase (e.g., NF-κB, AP-1). | Dose-dependent reduction in luciferase signal. |
| Migration/Invasion Assay | Assess the effect on cell motility. | Use a Boyden chamber (Transwell) assay. Seed cells in the upper chamber and measure movement toward a chemoattractant. | Dose-dependent inhibition of cell migration and/or invasion. |
| Tube Formation Assay | Evaluate anti-angiogenic potential (if a pro-angiogenic kinase is the target). | Culture endothelial cells (e.g., HUVECs) on Matrigel in the presence of the compound. | Inhibition of the formation of capillary-like tube structures. |
Conclusion
This guide proposes two high-probability mechanisms of action for 4-Bromo-6-methoxy-1H-benzimidazole as a potential anticancer agent: inhibition of tubulin polymerization and inhibition of an oncogenic kinase. The benzimidazole core provides a strong foundation for both hypotheses, which are supported by extensive literature on related compounds. The detailed experimental workflows presented here provide a logical, step-by-step path for researchers to rigorously test these hypotheses. Successful validation through these assays will be critical in advancing 4-Bromo-6-methoxy-1H-benzimidazole through the drug development pipeline and uncovering its full therapeutic potential.
References
-
ResearchGate. (n.d.). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii | Request PDF. Retrieved January 26, 2026, from [Link]
- Mohapatra, T. R., & Ganguly, S. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Journal of the Indian Chemical Society, 101(9), 101237.
- Salahuddin, et al. (2022).
- Prakash, O., & Kumar, A. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 4(10), 3734-3743.
- Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 19, 3137–3162.
- Łukowska-Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 151, 107880.
- Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129505.
- Boiani, M., & González, M. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 14(7), 584-602.
- Boon, B. A., & Thomson, P. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 14(10), 1836-1891.
-
ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors. Retrieved January 26, 2026, from [Link]
- Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161.
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(16), 4983.
- Boon, B. A., & Thomson, P. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 14(10), 1836-1891.
- Kumar, M., et al. (2022). Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. ACS Omega, 7(5), 4509-4519.
-
ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. Retrieved January 26, 2026, from [Link]
- El-Sayed, N. N. E., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 224-243.
- Wang, Z., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4638-4662.
-
ResearchGate. (n.d.). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Request PDF. Retrieved January 26, 2026, from [Link]
- Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 209-221.
- Singh, P., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 121, 130167.
- Cureus. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Journal of the Chilean Chemical Society. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION.
-
ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer Activity of New 4,5,6,7-Tetrabromo-1h-Benzimidazole Derivatives | Request PDF. Retrieved January 26, 2026, from [Link]
- Al-Suhaimi, E. A., et al. (2024).
- Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115.
Sources
- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole: An In-depth Experimental Guide
This comprehensive guide details a robust, three-step experimental protocol for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. Benzimidazole derivatives are renowned for their diverse pharmacological activities, acting as privileged structures in the design of novel therapeutic agents.[1] This protocol is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for each phase of the synthesis.
The synthetic pathway commences with the regioselective bromination of commercially available 4-methoxy-2-nitroaniline, followed by the reduction of the nitro group to form the crucial o-phenylenediamine intermediate. The final step involves the classical Phillips cyclization with formic acid to construct the target benzimidazole ring.
I. Strategic Overview & Chemical Logic
The synthesis is logically divided into three distinct stages, each designed to efficiently build towards the final product while ensuring high purity and yield.
-
Step 1: Electrophilic Bromination of 4-methoxy-2-nitroaniline. The initial step introduces the bromo substituent at the desired position on the aromatic ring. The choice of starting material and reaction conditions is critical for achieving the correct regioselectivity.
-
Step 2: Reduction of 4-Bromo-6-methoxy-2-nitroaniline. This transformation converts the nitroaniline into the corresponding o-phenylenediamine, which is the essential precursor for the subsequent cyclization.
-
Step 3: Phillips Benzimidazole Synthesis. The final ring-forming reaction involves the condensation of the o-phenylenediamine with formic acid, a reliable and well-established method for constructing the benzimidazole core.[2]
The overall workflow is depicted in the following diagram:
Figure 1: High-level workflow for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole.
II. Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Bromo-6-methoxy-2-nitroaniline
Principle: This reaction is an electrophilic aromatic substitution. The starting material, 4-methoxy-2-nitroaniline, is activated towards electrophilic attack by the electron-donating methoxy and amino groups. The reaction is performed in a strong acid medium, which protonates the amino group to anilinium ion, a deactivating group. However, the powerful activating effect of the methoxy group directs the incoming electrophile (Br+) to the position ortho to it (and meta to the nitro and anilinium groups). A combination of hydrogen bromide and hydrogen peroxide is used to generate bromine in situ, providing a safer and more controlled brominating agent than liquid bromine.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-methoxy-2-nitroaniline | 168.15 | 10.0 g | 59.5 |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Hydrogen Bromide (48% aq.) | 80.91 | ~15 mL | ~133 |
| Hydrogen Peroxide (30% aq.) | 34.01 | ~7 mL | ~69 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol).
-
Dissolution: Carefully add concentrated sulfuric acid (100 mL) to the flask while cooling in an ice-water bath. Stir until the starting material is completely dissolved.
-
Addition of Brominating Agents: To the cooled solution, add hydrogen bromide (48% aq., ~15 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
In situ Bromine Generation: Following the HBr addition, add hydrogen peroxide (30% aq., ~7 mL) dropwise over 30 minutes. A slight exotherm may be observed. Maintain the temperature below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford pure 4-Bromo-6-methoxy-2-nitroaniline.
Step 2: Synthesis of 5-Bromo-3-methoxy-1,2-phenylenediamine
Principle: This step involves the catalytic hydrogenation of the nitro group to an amine. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation. Hydrogen gas serves as the reducing agent. This method is generally clean, high-yielding, and avoids the use of stoichiometric metallic reductants which can complicate purification.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-6-methoxy-2-nitroaniline | 247.05 | 10.0 g | 40.5 |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Ethanol (Absolute) | 46.07 | 200 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
Reaction Setup: To a 500 mL hydrogenation flask or a Parr shaker vessel, add 4-Bromo-6-methoxy-2-nitroaniline (10.0 g, 40.5 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the suspension.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to 50 psi (if using a Parr shaker) or leave under a hydrogen balloon atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired 5-Bromo-3-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 3: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole (Phillips Condensation)
Principle: The Phillips benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative). In this protocol, formic acid serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.[2]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-3-methoxy-1,2-phenylenediamine | 217.07 | 8.0 g | 36.8 |
| Formic Acid (98-100%) | 46.03 | 50 mL | ~1.3 mol |
| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 5-Bromo-3-methoxy-1,2-phenylenediamine (8.0 g, 36.8 mmol).
-
Reagent Addition: Add formic acid (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing 200 mL of ice-water.
-
Neutralization: Slowly add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8-9), which will cause the product to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Bromo-6-methoxy-1H-benzimidazole as a crystalline solid.
III. Reaction Mechanism
The final cyclization step, the Phillips condensation, is a cornerstone of benzimidazole synthesis. The mechanism is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of formic acid, followed by dehydration to form an N-formyl intermediate. Subsequent acid-catalyzed intramolecular cyclization and a final dehydration step yield the aromatic benzimidazole ring.
Figure 2: Simplified mechanism of the Phillips benzimidazole synthesis.
IV. Conclusion
This guide provides a detailed and reliable protocol for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole. By elucidating the chemical principles behind each step, from regioselective bromination to catalytic reduction and final cyclization, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this protocol will enable the efficient production of this important benzimidazole derivative for further investigation and application in drug discovery programs.
V. References
-
CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents. Available at:
-
CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. Available at:
-
CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. Available at:
-
o-PHENYLENEDIAMINE - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives - Beilstein Archives. Available at: [Link]
-
Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - RSC Publishing. Available at: [Link]
-
US3230259A - Preparation of o-phenylenediamines - Google Patents. Available at:
-
US4207261A - Process for preparing o-phenylenediamine - Google Patents. Available at:
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Sources
Application Notes and Protocols: Investigating the Anticancer Potential of 4-Bromo-6-methoxy-1H-benzimidazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This heterocyclic aromatic compound is a key structural motif in numerous FDA-approved drugs and a fertile ground for the development of novel therapeutic agents. In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2]
This document provides a comprehensive guide for investigating the anticancer properties of a specific, novel derivative: 4-Bromo-6-methoxy-1H-benzimidazole . While extensive research exists for the broader benzimidazole class, particularly poly-halogenated derivatives like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), this specific mono-bromo, mono-methoxy substituted compound represents a new frontier for exploration.[2][3][4][5] The protocols and scientific rationale presented herein are based on established methodologies for analogous compounds and provide a robust framework for the initial characterization of its efficacy and mechanism of action in cancer cell lines.
II. Postulated Mechanism of Action: An Evidence-Based Hypothesis
Based on the structure of 4-Bromo-6-methoxy-1H-benzimidazole, we can hypothesize its potential mechanisms of anticancer activity, drawing parallels from well-characterized benzimidazole derivatives. The presence of a halogen (bromine) and an electron-donating group (methoxy) on the benzene ring suggests potential interactions with various biological targets.
Primary Hypothesized Targets:
-
Protein Kinase Inhibition: Many halogenated benzimidazoles are potent inhibitors of protein kinases such as Casein Kinase 2 (CK2) and Pim-1 kinase.[2][3][5] These kinases are frequently overexpressed in cancer and play a crucial role in cell growth, proliferation, and survival. Inhibition of these kinases can trigger apoptosis.
-
Microtubule Disruption: The benzimidazole scaffold is known to interact with tubulin, disrupting microtubule dynamics.[6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
EGFR/BRAF Inhibition: Certain benzimidazole derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key drivers in several cancers.[7]
-
Induction of Oxidative Stress: Some benzimidazole compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and apoptosis.[8][9]
The initial experimental workflow should aim to elucidate which of these, or other, pathways are modulated by 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: Hypothesized signaling pathways for 4-Bromo-6-methoxy-1H-benzimidazole.
III. Experimental Protocols: A Step-by-Step Guide
A. Preliminary Cytotoxicity Screening: The MTT Assay
This initial step is crucial for determining the concentration range over which the compound exhibits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[10] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
B. Apoptosis and Cell Cycle Analysis via Flow Cytometry
Once the IC50 is determined, the next step is to understand how the compound is killing the cells. Flow cytometry allows for the quantitative analysis of apoptosis (using Annexin V/PI staining) and cell cycle distribution (using propidium iodide staining).[11][12]
Workflow Diagram:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Syntheses of Benzimidazole-Containing Selenadiazole Derivatives That Induce Cell-Cycle Arrest and Apoptosis in Human Breast Cancer Cells by Activation of the ROS/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-6-methoxy-1H-benzimidazole as a Versatile Fragment for Drug Design
Introduction: The Strategic Value of a Substituted Benzimidazole Fragment
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows it to mimic biological purine structures, enabling interactions with a vast array of biological targets.[3] This has led to its incorporation into numerous FDA-approved drugs for indications ranging from anticancer to antimicrobial and antihypertensive therapies.[1][4]
In parallel, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[5] FBDD identifies low-molecular-weight compounds ("fragments") that bind with low affinity but high ligand efficiency to a biological target.[5][6] These simple starting points are then chemically elaborated into more complex and potent lead compounds.
This guide focuses on a strategically designed fragment, 4-Bromo-6-methoxy-1H-benzimidazole . This particular substitution pattern offers a compelling combination of features for an FBDD campaign:
-
The Benzimidazole Core: Provides the foundational binding interactions and a proven pharmacophore.
-
The 4-Bromo Group: Serves as a versatile and crucial synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for controlled, vector-oriented growth of the fragment into adjacent binding pockets.[7][8]
-
The 6-Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic system. It can influence metabolic stability and solubility, and its oxygen atom can act as a hydrogen bond acceptor. It can also be readily converted to a hydroxyl group, providing a new hydrogen bond donor to probe interactions with the target protein.[9]
These application notes provide a comprehensive framework for leveraging 4-Bromo-6-methoxy-1H-benzimidazole in a typical FBDD workflow, from initial screening to hit-to-lead optimization.
Physicochemical Properties and Synthesis
For a compound to be an effective fragment, it should adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 4-Bromo-6-methoxy-1H-benzimidazole fits these criteria well, making it an ideal starting point for fragment screening.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | Complies with Rule of Three (<300), ensuring good ligand efficiency. |
| cLogP (Calculated) | ~2.5 | Optimal lipophilicity for binding and solubility. |
| Hydrogen Bond Donors | 1 (imidazole N-H) | Provides a key interaction point with the target. |
| Hydrogen Bond Acceptors | 2 (imidazole N, methoxy O) | Offers additional potential for directed interactions. |
| Rotatable Bonds | 1 | Low conformational complexity increases the probability of productive binding. |
Protocol 1: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
The most common and reliable method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a one-carbon source, such as formic acid.[10][11] This protocol outlines a standard procedure.
Causality: The reaction proceeds via the formation of an N-formyl intermediate from the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
Materials:
-
3-Bromo-5-methoxy-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10% w/v)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-bromo-5-methoxy-1,2-phenylenediamine in 20 mL of 4 M hydrochloric acid.
-
Add 1.2 equivalents of formic acid to the solution.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by slow, portion-wise addition of 10% sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water.
-
For purification, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dry the purified product under vacuum to yield 4-Bromo-6-methoxy-1H-benzimidazole as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in a Fragment-Based Drug Design (FBDD) Workflow
This section details the step-by-step application of the title fragment in a drug discovery campaign.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Protocol 2: Primary Fragment Screening via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (ΔTₘ) of a target protein upon ligand binding.
Causality: The binding of a fragment stabilizes the protein's folded state, resulting in a higher temperature required to denature it. This increase in Tₘ is indicative of a binding event.
Materials:
-
Purified target protein (e.g., a protein kinase) at a concentration of 2-10 µM.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
4-Bromo-6-methoxy-1H-benzimidazole stock solution (100 mM in DMSO).
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection.
-
96- or 384-well PCR plates.
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. For a 20 µL final reaction volume, mix 2 µM protein and 5x SYPRO Orange dye.
-
Fragment Dispensing: Dispense 200 nL of the 100 mM fragment stock solution into the wells of the PCR plate (for a final concentration of 1 mM). Include DMSO-only wells as a negative control.
-
Protein Addition: Add 19.8 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly to mix, and incubate for 15 minutes at room temperature.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The inflection point of the curve, determined by the first derivative, is the Tₘ. A ΔTₘ (Tₘ with fragment - Tₘ with DMSO) of ≥ 2 °C is typically considered a positive hit.
Protocol 3: Hit Validation and Structural Characterization via X-ray Crystallography
Confirming direct binding and elucidating the binding mode is critical. X-ray crystallography is the gold standard for this purpose.[12]
Causality: By obtaining a high-resolution crystal structure of the target protein in complex with the fragment, one can visualize the precise atomic interactions, confirming the binding site and providing a structural blueprint for rational lead optimization.
Procedure (Crystal Soaking): [12]
-
Crystal Growth: Grow crystals of the apo-protein using standard vapor diffusion methods (hanging or sitting drop).
-
Soaking Solution: Prepare a solution of 4-Bromo-6-methoxy-1H-benzimidazole in a cryo-protectant-compatible buffer at a concentration of 10-20 mM.
-
Soaking: Transfer a high-quality apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-cooling: Retrieve the crystal and flash-cool it in liquid nitrogen.
-
Data Collection & Processing: Collect diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Structure Refinement: Build the fragment into the observed electron density map and refine the complex structure. Analyze the binding pose and key interactions (hydrogen bonds, hydrophobic contacts).
Hit-to-Lead Optimization: Rational Growth from the Fragment
With a validated hit and a high-resolution crystal structure, the unique chemical features of 4-Bromo-6-methoxy-1H-benzimidazole can be fully exploited.
Caption: Hypothetical SAR expansion via Suzuki coupling at the 4-bromo position.
Protocol 4: Structure-Activity Relationship (SAR) Expansion via Suzuki-Miyaura Cross-Coupling
This protocol describes the derivatization of the 4-bromo position to explore the adjacent chemical space, a process often referred to as "fragment growing."[8]
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the benzimidazole core and an aryl/heteroaryl boronic acid, allowing for the systematic probing of structure-activity relationships.
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (N-protected if necessary, e.g., with a BOC group).
-
A library of diverse aryl and heteroaryl boronic acids or esters.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent (e.g., 1,4-dioxane/water mixture, or DME).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting coupled product by flash column chromatography.
-
Characterization & Testing: Confirm the structure of the new analog and test its binding affinity using the primary or a secondary assay to build the SAR table. For example, a hypothetical kinase target might show the following interactions:
Caption: Benzimidazole core acting as a kinase hinge-binder.
Conclusion
4-Bromo-6-methoxy-1H-benzimidazole is not merely another small molecule; it is a strategically designed tool for medicinal chemists. Its inherent physicochemical properties make it an excellent candidate for fragment screening libraries. More importantly, its specific substitution pattern provides clear, actionable vectors for chemical elaboration. The 4-bromo position is a gateway for rapid SAR exploration via robust cross-coupling chemistry, while the 6-methoxy group offers opportunities for fine-tuning physicochemical properties and exploring additional polar interactions. By following the protocols and workflows outlined in these notes, researchers can effectively harness the potential of this fragment to accelerate the discovery of novel, high-affinity lead compounds.
References
-
Mohapatra, T. R., & Ganguly, S. (2024). The recent development of benzimidazole derivative as a promising pharmacological scaffold. Journal of the Indian Chemical Society, 101(9), 101237. [Link]
- Kopanska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624.
-
Boon, B. A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 11(52), 32896-32938. [Link]
-
Sharma, D., & Narasimhan, B. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Catalysis Reviews, 1-61. [Link]
-
Al-Ostath, A. I., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals, 15(3), 337. [Link]
-
Gaba, M., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Synthesis, 18(6), 569-591. [Link]
-
Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22693-22723. [Link]
- Yadav, G., et al. (2018). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 10(9), 2164-2172.
- Singh, R. K., et al. (2019). ((1H-Benzo[d]Imidazol-2-YL) Methoxy) Coumarin Derivative. Indian Journal of Pharmaceutical and Biological Research, 7(2), 1-8.
-
de Souza, G. A. P., & de Azevedo, W. F., Jr. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4266. [Link]
-
Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
-
Akhtar, M. J., et al. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 25(21), 5219. [Link]
- Gaba, M., & Mohan, C. (2016). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Pérez-Villanueva, J., et al. (2011). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Bioorganic & Medicinal Chemistry, 19(22), 6781-6792.
-
Fayed, B. A., et al. (2021). Aminopyridone-Linked Benzimidazoles: A Fragment-Based Drug Design for the Development of CDK9 Inhibitors. Future Medicinal Chemistry, 13(12), 1083-1100. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
- Dias, N., et al. (2020). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ChemMedChem, 15(21), 1964-1980.
- Clemson University Research Foundation. (n.d.).
- BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
- Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.
-
Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 89. [Link]
-
Reddy, T. J., et al. (2008). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. Organic Letters, 10(15), 3343-3346. [Link]
- Akhtar, M. J., et al. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Srimani, D., et al. (2018). Synthetic routes toward benzimidazole derivatives by using different catalytic systems. Journal of the Chinese Chemical Society, 65(11), 1257-1272.
-
Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 692-703. [Link]
- Fayed, B. A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Kinase Inhibition. Journal of Medicinal Chemistry, 66(1), 329-351.
-
Kumar, S., et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 324-345. [Link]
-
da Costa, E. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1391. [Link]
-
Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Indian Chemical Society, 96(8), 1023-1033. [Link]
-
Al-Ostath, A. I., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(10), 1243. [Link]
- Wikipedia. (n.d.). Benzimidazole. Wikipedia.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole. PubChem. [Link]
-
Kalyani, C., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-25. [Link]
- Open Access Journals. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors.
- Ajani, O. O., et al. (2016). Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. Archiv der Pharmazie, 349(6), 403-434.
- Singh, P., & Kumar, A. (2017). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharma Chemica, 9(12), 80-92.
- Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Semantic Scholar.
-
PubChem. (n.d.). 4-bromo-6-methoxy-1h-benzimidazole. PubChem. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
Application Note: Protocol for Dissolving 4-Bromo-6-methoxy-1H-benzimidazole for In Vitro Assays
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] The successful in vitro evaluation of these compounds, including 4-Bromo-6-methoxy-1H-benzimidazole, is critically dependent on achieving complete and stable solubilization. Poor solubility can lead to inaccurate concentration measurements, precipitation in assay media, and ultimately, unreliable experimental outcomes.[2] This guide provides a comprehensive, field-proven protocol for the dissolution of 4-Bromo-6-methoxy-1H-benzimidazole, designed for researchers, scientists, and drug development professionals. The methodologies described herein are structured to ensure scientific integrity, reproducibility, and the generation of high-quality data.
Physicochemical Profile of 4-Bromo-6-methoxy-1H-benzimidazole
Understanding the inherent properties of the compound is the foundational step in developing a robust dissolution protocol. While extensive experimental data for this specific molecule is limited, its characteristics can be reliably predicted based on its structure and data from close analogs.[3]
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₇BrN₂O | - |
| Molecular Weight | 227.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid powder | Based on related benzimidazole compounds.[3] |
| Aqueous Solubility | Predicted to be low | The aromatic benzimidazole core and bromo-substituent contribute to hydrophobicity.[1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it the standard choice for initial solubilization of research compounds for biological assays.[4] |
Solvent Selection and Rationale
The primary challenge in preparing 4-Bromo-6-methoxy-1H-benzimidazole for aqueous-based in vitro assays is its predicted low water solubility. The choice of solvent is therefore a critical decision.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is the industry-standard solvent for preparing high-concentration stock solutions of poorly soluble compounds for several key reasons:
-
High Solubilizing Power: Its polar aprotic nature effectively disrupts the crystal lattice energy of complex organic molecules.[4]
-
Miscibility: It is miscible with water and most cell culture media, facilitating the dilution of stock solutions into aqueous assay buffers.[4]
Causality Behind Experimental Choices: The goal is to create a highly concentrated primary stock in 100% DMSO. This minimizes the volume of solvent transferred into the final assay, thereby reducing potential solvent-induced artifacts.
Critical Consideration: DMSO Cytotoxicity High concentrations of DMSO are toxic to cells.[5][6] It is imperative to keep the final concentration of DMSO in the in vitro assay as low as possible.
-
General Cell-based Assays: The final DMSO concentration should typically not exceed 0.5% (v/v).[7]
-
Sensitive or Primary Cell Lines: A lower concentration, often ≤ 0.1%, is recommended.[8]
A vehicle control, consisting of the assay medium with the same final concentration of DMSO as the test wells, must be included in every experiment to account for any effects of the solvent itself.[7]
Caption: Solvent selection workflow for in vitro assays.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO.
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole powder
-
High-purity, anhydrous DMSO (≥99.9%)
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Protocol Workflow:
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Procedure:
-
Tare and Weigh: On an analytical balance, carefully weigh out a precise amount of the compound (e.g., 2.27 mg) into a sterile vial.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))
-
Example Calculation:
-
Mass = 2.27 mg = 0.00227 g
-
Molecular Weight = 227.06 g/mol
-
Desired Molarity = 10 mM = 0.010 mol/L
-
Volume (L) = 0.00227 g / (227.06 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
-
Dissolve the Compound: Add the calculated volume (1.0 mL in the example) of high-purity DMSO to the vial containing the compound.
-
Ensure Complete Solubilization:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[9] Always re-vortex after these steps. Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
-
Storage: Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[7] Protect from light.
Protocol: Preparation of Working Solutions for Assays
A common pitfall is the precipitation of the compound when the DMSO stock is diluted directly into an aqueous assay medium.[9] This occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment. To prevent this, an intermediate serial dilution series should be performed in 100% DMSO.[7][10]
Step-by-Step Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform Serial Dilutions in 100% DMSO: Prepare a series of dilutions from your stock solution using 100% DMSO as the diluent. This allows you to achieve your desired final concentrations by adding the same small volume from different intermediate stocks.
-
Final Dilution into Assay Medium: Add a small volume of the appropriate DMSO dilution to your assay medium in the well of the culture plate. For example, a 1:1000 dilution (e.g., 1 µL into 1 mL of medium) or a 1:200 dilution (e.g., 1 µL into 200 µL of medium) is common.
-
Example: To achieve a final concentration of 10 µM in a well containing 200 µL of media:
-
Prepare a 2 mM intermediate stock in 100% DMSO.
-
Add 1 µL of the 2 mM stock to the 200 µL of media.
-
Final Concentration = (2 mM × 1 µL) / 201 µL ≈ 10 µM
-
Final DMSO % = (1 µL / 201 µL) × 100% ≈ 0.5%
-
-
Example Serial Dilution Table (in 100% DMSO):
| Stock Concentration | Volume of Stock | Volume of DMSO | Final Concentration |
| 10 mM | 20 µL | 80 µL | 2 mM |
| 2 mM | 20 µL | 80 µL | 400 µM |
| 400 µM | 20 µL | 80 µL | 80 µM |
| 80 µM | 20 µL | 80 µL | 16 µM |
Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent power at room temp. | Use a water bath sonicator to provide mechanical energy. Gently warm the solution to 37°C, but monitor for any signs of degradation (color change).[9][11] |
| Precipitation occurs upon dilution into assay medium. | Compound is "crashing out" due to poor aqueous solubility. | Perform intermediate serial dilutions in 100% DMSO before the final aqueous dilution step. Ensure the final DMSO concentration is as low as possible.[7] |
| Cell death or altered morphology observed in vehicle control wells. | DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration in the assay. The "safe" level is cell-type dependent, so it may be necessary to run a DMSO toxicity curve (0.05% to 1.0%) for your specific cells.[5][8] |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution; moisture absorption by DMSO. | Aliquot stock solutions into single-use volumes. Use high-purity, anhydrous DMSO and keep the bottle tightly sealed when not in use.[9] |
Safety Precautions
-
Compound Handling: While specific toxicity data for 4-Bromo-6-methoxy-1H-benzimidazole is not available, related bromo-benzimidazole compounds may be harmful if swallowed, and cause skin and eye irritation.[12] Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.
References
-
Yang, P., Luan, F., Yin, P., Wang, S., & Li, Y. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(7), o2852–o2853. [Link]
-
Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(3), 393–404. [Link]
-
DMSO stock preparation. (2021). protocols.io. [Link]
-
Al-Shammari, F., Al-Saleh, M. A., Al-Harbi, M., Al-Dwairi, A., Al-Saeed, M., & Al-Ahdal, M. N. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. [Link]
-
Wu, Y., Wang, Y., & Li, X. (2015). Cytotoxicity of dimethyl sulphoxide on ocular cells in vitro. Chinese Journal of Experimental Ophthalmology, 12, 216-220. [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(15-16), 654-662. [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Investigative Ophthalmology & Visual Science, 55(13), 3041-3041. [Link]
-
Auch, C., Wünsch, B., & Wiese, M. (2018). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 10(4), 226. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Dentistry, 66, 1-6. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
- 12. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-6-methoxy-1H-benzimidazole in Structure-Activity Relationship (SAR) Studies
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive framework for the strategic derivatization of 4-Bromo-6-methoxy-1H-benzimidazole, a versatile starting material for generating compound libraries for structure-activity relationship (SAR) studies. We will delve into detailed, field-proven protocols for modifications at key positions of the benzimidazole core, explaining the chemical logic behind these transformations and their potential impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Significance of the 4-Bromo-6-methoxy-1H-benzimidazole Scaffold
The 4-Bromo-6-methoxy-1H-benzimidazole core is an excellent starting point for medicinal chemistry campaigns for several strategic reasons:
-
Diverse Biological Potential: Benzimidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
-
Multiple Derivatization Handles: The scaffold possesses several reactive sites amenable to chemical modification:
-
N1/N3-H: The acidic proton on the imidazole ring allows for facile N-alkylation or N-arylation, enabling exploration of the northern quadrant of the molecule.
-
C4-Bromo: The bromine atom is a versatile handle for modern palladium-catalyzed cross-coupling reactions, allowing the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups. This explores the western quadrant.
-
C6-Methoxy: The methoxy group can be a key pharmacophoric feature, acting as a hydrogen bond acceptor. It can also be a site for metabolic attack (O-demethylation). Its derivatization or replacement with bioisosteres can fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]
-
The strategic placement of the bromo and methoxy groups provides distinct electronic and steric properties that can be systematically modified to probe the chemical space around the benzimidazole core and establish a robust SAR.
Strategic Derivatization Workflow
A typical SAR campaign starting from 4-Bromo-6-methoxy-1H-benzimidazole involves a multi-pronged approach to systematically explore the effect of substituents at different positions. The following workflow illustrates the key derivatization pathways.
Caption: Strategic workflow for SAR studies on 4-Bromo-6-methoxy-1H-benzimidazole.
Detailed Application Protocols
Protocol 1: N-Alkylation of the Imidazole Core
Causality: Alkylation of the imidazole nitrogen is a primary step in many SAR studies. The substituent introduced can influence solubility, cell permeability, and interaction with the biological target. A significant challenge with unsymmetrically substituted benzimidazoles is regioselectivity, as alkylation can occur at either N1 or N3, leading to a mixture of isomers. The electronic nature of substituents on the benzene ring can influence this ratio. For instance, electron-withdrawing groups at C4 or C7 can favor alkylation at the distal nitrogen.[7] The choice of base and solvent can also modulate the regioselectivity.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Expert Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole, forming the sodium salt. Using a slight excess ensures complete conversion. The reaction is exothermic and produces H₂ gas; hence, slow addition at 0 °C is crucial.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, likely a mixture of N1 and N3 isomers, should be purified by flash column chromatography on silica gel to separate the regioisomers.
Self-Validation: The structures of the isolated isomers must be confirmed by 1D and 2D NMR spectroscopy (NOESY or HMBC) to unambiguously assign the position of the alkyl group.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the C4 position.[9][10] This allows for the exploration of π-π stacking, hydrophobic, and hydrogen bonding interactions with the target protein. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with N-H containing heterocycles which can sometimes inhibit the catalyst.[9] Using a bulky, electron-rich phosphine ligand like SPhos often enhances catalytic activity.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial or Schlenk tube, add 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst system: Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and SPhos (0.1 eq.).
-
Expert Insight: A slight excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a common base for Suzuki couplings. The Pd(OAc)₂/SPhos system is highly effective for coupling with electron-rich and heterocyclic halides.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.1 M).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-120 °C for 1-4 hours. Microwave irradiation can significantly reduce reaction times. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: C4-Amination via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C4 position.[11] These amino groups can serve as key hydrogen bond donors or acceptors, or as a point for further derivatization. The reaction requires a palladium catalyst with a specialized ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 eq., and a suitable ligand like XPhos, 0.04 eq.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M).
-
Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 4-Bromo-6-methoxy-1H-benzimidazole scaffold allows for a systematic evaluation of how different structural modifications impact biological activity.
Caption: Logical framework for analyzing SAR at key positions.
-
N1-Position: Substitutions at this position generally explore solvent-exposed regions of a binding pocket. Small alkyl groups can enhance lipophilicity, while larger or functionalized groups (e.g., containing amides or alcohols) can improve solubility or introduce new hydrogen bonding interactions.[5]
-
C4-Position (formerly Bromo): This position points into the core of many binding sites. Replacing the bromo group with various aryl or heteroaryl rings via Suzuki coupling can probe for beneficial π-stacking or hydrophobic interactions. Introducing amines via Buchwald-Hartwig amination can establish critical hydrogen bonds. The size, electronics, and polarity of the group at C4 are often major drivers of potency and selectivity.
-
C6-Position (Methoxy): The methoxy group is an electron-donating group and a hydrogen bond acceptor. Its impact can be evaluated by synthesizing the demethylated analog (6-hydroxy), which introduces a hydrogen bond donor and increases polarity. Furthermore, exploring bioisosteric replacements for the methoxy group (e.g., -SMe, -CF₃, cyclopropyl) can modulate metabolic stability, lipophilicity, and conformational preferences without drastic changes in size.
Data Presentation: Hypothetical SAR Table
To systematically track the SAR, all synthesized compounds should be cataloged with their corresponding biological data.
| Compound ID | R¹ (N1-Position) | R² (C4-Position) | R³ (C6-Position) | IC₅₀ (µM) |
| Start-1 | H | Br | OMe | >50 |
| A-1 | Benzyl | Br | OMe | 25.3 |
| A-2 | Ethyl | Br | OMe | 38.1 |
| B-1 | H | Phenyl | OMe | 15.2 |
| B-2 | H | 4-Fluorophenyl | OMe | 8.7 |
| B-3 | H | Aniline-4-yl | OMe | 5.1 |
| C-1 | Benzyl | 4-Fluorophenyl | OMe | 1.2 |
| C-2 | Benzyl | 4-Fluorophenyl | OH | 0.8 |
This table represents hypothetical data for illustrative purposes.
Conclusion
The 4-Bromo-6-methoxy-1H-benzimidazole scaffold is a powerful platform for generating diverse chemical libraries for SAR exploration. By employing robust synthetic methodologies such as N-alkylation and palladium-catalyzed cross-coupling reactions, researchers can systematically probe the chemical space around this privileged core. The protocols and strategic insights provided in this guide offer a validated starting point for the design and synthesis of novel benzimidazole derivatives, accelerating the journey towards the discovery of new and effective therapeutic agents. Careful optimization and characterization are paramount for ensuring the integrity and reproducibility of the generated SAR data.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]
-
N‐Alkylation of benzimidazole. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). NIH. Retrieved January 26, 2026, from [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved January 26, 2026, from [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. Retrieved January 26, 2026, from [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Retrieved January 26, 2026, from [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2023). ScienceRise: Pharmaceutical Science. Retrieved January 26, 2026, from [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-Portal.org. Retrieved January 26, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 26, 2026, from [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Benzimidazole, a privileged scaffold in drug design and discovery. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Retrieved January 26, 2026, from [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. (2012). DSpace@MIT. Retrieved January 26, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (2022). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Drug Modifications to Improve Stability. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2017). Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2024). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Note & Protocol: Screening the Antimicrobial Activity of 4-Bromo-6-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biopolymers, leading to the modulation of cellular processes.[1] The rise of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted benzimidazoles represent a promising class of compounds for addressing this challenge.[1][3]
This application note provides a detailed guide for the comprehensive antimicrobial activity screening of a novel benzimidazole derivative, 4-Bromo-6-methoxy-1H-benzimidazole . We will explore its synthesis, outline detailed protocols for determining its efficacy against a panel of clinically relevant microorganisms, and discuss methods for assessing its preliminary safety profile through cytotoxicity assays.
Rationale for Investigating 4-Bromo-6-methoxy-1H-benzimidazole
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4][5]
-
Halogenation: The presence of a bromine atom at the 4-position is hypothesized to enhance antimicrobial activity. Halogen substituents can increase lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding to biological targets.[4]
-
Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the electronic properties of the benzimidazole ring, which may influence its interaction with microbial targets.
Proposed Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
A plausible synthetic route for 4-bromo-6-methoxy-1H-benzimidazole can be adapted from established methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[6][7][8]
Caption: Proposed one-step synthesis of 4-Bromo-6-methoxy-1H-benzimidazole.
Part 1: In Vitro Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism.[9] The primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), along with the disk diffusion assay for a qualitative assessment.[10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][14][15]
Workflow for MIC Determination
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Bromo-6-methoxy-1H-benzimidazole in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [16]
-
Part 3: Potential Mechanisms of Action
Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms. [5]Understanding the potential mode of action is crucial for further drug development.
Potential Antimicrobial Targets of Benzimidazoles
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of DNA and RNA, leading to cell death. [17]* Disruption of Folate Biosynthesis: Some benzimidazoles can inhibit key enzymes in the folate synthesis pathway, which is essential for microbial growth. [17]* Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain benzimidazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. [1]* Inhibition of Bacterial Cell Division: Some benzimidazole derivatives have been shown to target the FtsZ protein, which is crucial for bacterial cytokinesis. [18] Further studies, such as target-based assays and molecular docking, would be required to elucidate the precise mechanism of action of 4-Bromo-6-methoxy-1H-benzimidazole.
Conclusion
This application note provides a comprehensive framework for the initial antimicrobial screening of 4-Bromo-6-methoxy-1H-benzimidazole. By following these detailed protocols, researchers can obtain reliable data on the compound's inhibitory and cidal activity against a range of microorganisms, as well as a preliminary assessment of its safety profile. The results from these assays will be instrumental in guiding further preclinical development of this promising benzimidazole derivative as a potential novel antimicrobial agent.
References
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 26, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Molecules, 29(13), 3020. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry, 16(29), 3379-3392. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology, 10(7), 2400-2406. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology, 2642, 29-41. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2017). Molecules, 22(5), 710. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2023). International Journal of Molecular Sciences, 24(13), 10567. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. (2025). RSC Medicinal Chemistry. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 26, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]
-
Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2019). ResearchGate. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Open Access Journal of Pharmaceutical Research, 1(4). [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 26, 2026, from [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). BioMed Research International. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). ResearchGate. [Link]
-
2.7. Minimum Bactericidal Concentration (MBC) Assay. (2025). Bio-protocol. [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules, 26(5), 1369. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). Archiv der Pharmazie, 348(4), 269-278. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved January 26, 2026, from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. [Link]
-
Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2010). International Journal of PharmTech Research, 2(1), 464-473. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50900. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22673-22695. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biomerieux.com [biomerieux.com]
- 10. woah.org [woah.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. protocols.io [protocols.io]
- 15. youtube.com [youtube.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assay protocol using 4-Bromo-6-methoxy-1H-benzimidazole
Application Note & Protocol
Title: A Cell-Based Assay Protocol for Characterizing the Antiproliferative Effects of 4-Bromo-6-methoxy-1H-benzimidazole via CDK4/6 Pathway Inhibition
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][3]. This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxic and potential cell cycle inhibitory effects of a novel benzimidazole derivative, 4-Bromo-6-methoxy-1H-benzimidazole. We present a multi-assay workflow, beginning with a primary cytotoxicity screen using the robust MTT assay to determine the compound's potency (IC50) in a relevant cancer cell line. Subsequently, we detail a protocol for a target-based mechanistic study focused on the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the G1-S phase cell cycle transition frequently dysregulated in cancer[4]. This guide is designed to provide researchers with a self-validating system to not only identify cytotoxic effects but also to elucidate a potential mechanism of action, thereby accelerating the preclinical assessment of this compound.
Introduction: The Scientific Rationale
Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context that biochemical assays cannot replicate[5][6]. They provide crucial insights into a compound's cell permeability, potential cytotoxicity, and mechanism of action within a living system[7]. The benzimidazole core is a key pharmacophore, and its derivatives have been successfully developed into therapeutic agents[3]. Recent studies on related brominated benzimidazoles have highlighted their potential as potent inhibitors of protein kinases, such as CK2 and PIM-1, leading to apoptosis in cancer cells[8][9].
This protocol is built on the hypothesis that 4-Bromo-6-methoxy-1H-benzimidazole may exert its antiproliferative effects by inhibiting key cell cycle regulators. The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a cornerstone of cell cycle control. In cancer, hyperactivation of this pathway leads to uncontrolled cell proliferation. Therefore, inhibiting CDK4/6 is a clinically validated strategy in oncology[4].
This guide provides a logical workflow:
-
Primary Screening: Determine the dose-dependent cytotoxicity of the compound to identify the effective concentration range.
-
Mechanistic Deep-Dive: Investigate the effect of the compound on a specific, high-value cancer target—the CDK4/6-Rb pathway.
This structured approach ensures that resources are directed toward understanding the biological basis of the observed phenotype (cytotoxicity), a critical step in any drug development campaign.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for characterizing 4-Bromo-6-methoxy-1H-benzimidazole. The process is designed to be sequential, where the results of the primary cytotoxicity assay inform the concentrations used in the subsequent mechanistic assay.
Caption: High-level experimental workflow for compound characterization.
Detailed Protocols
Materials and Reagents
-
Compound: 4-Bromo-6-methoxy-1H-benzimidazole
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another relevant cancer cell line.
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Reagents: DMSO (cell culture grade), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization Solution (e.g., acidic isopropanol), Phosphate Buffered Saline (PBS), Trypsin-EDTA, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary Antibodies (Anti-phospho-Rb (Ser780), Anti-total Rb, Anti-GAPDH), HRP-conjugated Secondary Antibody, ECL Chemiluminescence Substrate.
Protocol 1: MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well flat-bottom plate[10].
-
Include wells with medium only for background control.
-
Incubate overnight (37°C, 5% CO2) to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with 0.5% DMSO) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-Rb (CDK4/6 Activity Marker)
This assay provides a semi-quantitative measure of the phosphorylation status of Retinoblastoma protein (Rb) at Serine 780, a direct downstream target of CDK4/6. A decrease in p-Rb (Ser780) levels indicates inhibition of CDK4/6 activity.
CDK4/6 Signaling Pathway Diagram
Caption: The CDK4/6-Rb pathway controlling G1-S cell cycle progression.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with 4-Bromo-6-methoxy-1H-benzimidazole at concentrations determined from the MTT assay (e.g., 1x IC50 and 2x IC50). Include a vehicle control (DMSO).
-
Incubate for a relevant time period, typically 24 hours, to observe effects on protein phosphorylation.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and discard the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Rb (Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Self-Validation: After imaging, strip the membrane and re-probe with an antibody for total Rb, and subsequently for a loading control (e.g., GAPDH), to ensure equal protein loading and to allow for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-Rb to total Rb for each treatment condition.
-
Normalize this ratio to the loading control (GAPDH).
-
Compare the normalized ratios of the treated samples to the vehicle control to determine the extent of inhibition.
-
Data Presentation and Interpretation
Proper data organization is crucial for clear interpretation. The results from the described assays should be summarized as follows:
Table 1: Cytotoxicity of 4-Bromo-6-methoxy-1H-benzimidazole on MCF-7 Cells
| Parameter | Value |
| Cell Line | MCF-7 |
| Treatment Duration | 48 hours |
| IC50 (µM) | [Insert Calculated Value] |
| 95% Confidence Interval | [Insert Interval] |
| R² of Curve Fit | [Insert R² Value] |
Table 2: Effect of Compound on Rb Phosphorylation (Relative Densitometry)
| Treatment | Normalized p-Rb/Total Rb Ratio (Mean ± SD) | % Inhibition of Rb Phosphorylation |
| Vehicle Control (0.5% DMSO) | 1.00 ± [SD] | 0% |
| Compound (IC50 Conc.) | [Value] ± [SD] | [Calculate %] |
| Compound (2x IC50 Conc.) | [Value] ± [SD] | [Calculate %] |
| Positive Control (e.g., Palbociclib) | [Value] ± [SD] | [Calculate %] |
Interpretation: A dose-dependent decrease in the p-Rb/Total Rb ratio provides strong evidence that 4-Bromo-6-methoxy-1H-benzimidazole engages the CDK4/6 pathway within the cell, linking the observed cytotoxicity to a specific molecular mechanism.
Trustworthiness and Self-Validation
The integrity of scientific findings relies on robust experimental design. This protocol incorporates several self-validating systems:
-
Internal Controls: The use of vehicle controls (DMSO) is critical to ensure that the observed effects are due to the compound itself and not the solvent. A positive control, such as a known CDK4/6 inhibitor (e.g., Palbociclib), should be included in the Western blot assay to validate the assay's ability to detect inhibition.
-
Normalization: In the Western blot protocol, normalizing the phosphoprotein signal to the total protein signal, and then to a stable loading control, corrects for any variations in protein loading and ensures that changes in phosphorylation are not merely artifacts of altered total protein levels.
-
Linking Phenotype to Mechanism: The workflow is designed to logically connect the phenotypic outcome (cell death/growth inhibition) with a molecular mechanism (inhibition of Rb phosphorylation). This correlation is a cornerstone of target validation in drug discovery.
By adhering to these principles, researchers can generate reliable, reproducible, and trustworthy data, forming a solid foundation for further preclinical development.
References
- Vertex AI Search. (2026). 4-Bromo-2-meth-oxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. PubMed.
- PubChem. (2026). 4-Bromo-1H-benzimidazole.
- Łukowska-Chojnacka, E., et al. (2024).
- ResearchGate. (2025). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii.
- ACS Omega. (2025). Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds.
- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- PubMed Central. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Revvity. (n.d.). Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays.
- PubMed Central. (n.d.).
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- IntechOpen. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major….
- Dovepress. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework.
- ACS Publications. (n.d.).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads.
- MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
- Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.
- PubMed Central. (2022).
- Oncodesign Services. (n.d.). Cell-based Assay Services.
- Frontiers. (2022).
- ResearchGate. (2016). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes.
- Thermo Fisher Scientific. (2001). CDK Assay Kit, RbING.
- Abcam. (n.d.). MTT assay protocol.
- BPS Bioscience. (n.d.). CDK4 Assay Kit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sartorius.com [sartorius.com]
4-Bromo-6-methoxy-1H-benzimidazole for anti-inflammatory studies
An In-Depth Guide to the Anti-Inflammatory Investigation of 4-Bromo-6-methoxy-1H-benzimidazole
Application Note and Investigator's Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-Bromo-6-methoxy-1H-benzimidazole as a potential anti-inflammatory agent. The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide outlines the scientific rationale, hypothesized mechanisms of action, and detailed protocols for the synthesis, in vitro evaluation, and in vivo validation of this specific compound. We provide step-by-step experimental workflows, data interpretation guidelines, and the necessary context to empower researchers to conduct robust and self-validating studies.
Introduction and Scientific Rationale
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic or dysregulated inflammation is a key pathological driver of many human diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The development of novel anti-inflammatory therapeutics remains a critical goal in medicine.
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is of significant interest.[3] Its derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and the modulation of pro-inflammatory cytokines.[4][5]
Structure-activity relationship (SAR) studies have indicated that substitutions on the benzimidazole ring, particularly at the C5 and C6 positions, can significantly influence biological activity.[5] The presence of a methoxy group has been associated with anti-inflammatory properties in other benzimidazole series.[6] This guide focuses on 4-Bromo-6-methoxy-1H-benzimidazole , a specific derivative, to explore the combined contribution of bromo and methoxy substituents to its anti-inflammatory potential. The protocols herein are designed to systematically evaluate its efficacy and elucidate its mechanism of action.
Compound Profile: Synthesis and Physicochemical Properties
A validated synthesis for 4-Bromo-6-methoxy-1H-benzimidazole is not yet published in peer-reviewed literature. However, a reliable synthetic route can be proposed based on established benzimidazole synthesis methodologies, primarily the condensation of an o-phenylenediamine derivative with a one-carbon source.[7][8]
Proposed Synthetic Protocol
The proposed synthesis involves the reaction of 4-bromo-6-methoxy-1,2-phenylenediamine with formic acid.
-
Step 1: Synthesis of the Intermediate (4-bromo-6-methoxy-1,2-phenylenediamine). This intermediate can be synthesized from commercially available precursors through standard nitration, reduction, and bromination steps, the specifics of which are beyond the scope of this protocol but follow established organic chemistry principles.
-
Step 2: Condensation and Ring Closure.
-
Dissolve 1 equivalent of 4-bromo-6-methoxy-1,2-phenylenediamine in 4N hydrochloric acid.
-
Add 1.2 equivalents of formic acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10% ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Bromo-6-methoxy-1H-benzimidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Physicochemical Data
The following table summarizes the key properties of the target compound.
| Property | Value |
| IUPAC Name | 4-Bromo-6-methoxy-1H-benzimidazole |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Physical Appearance | Predicted to be an off-white to light brown solid |
| Solubility | Expected to be soluble in DMSO, DMF, and methanol |
Hypothesized Mechanism of Action
Based on extensive research on related benzimidazole derivatives, 4-Bromo-6-methoxy-1H-benzimidazole is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. The primary targets are likely the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.[9][10]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[11] There, it activates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[9][12] We hypothesize that our compound will inhibit IκBα degradation, preventing NF-κB nuclear translocation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising kinases like ERK, JNK, and p38, is another critical regulator of cytokine production.[13][14] Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of transcription factors that work in concert with NF-κB. Our compound may inhibit the phosphorylation of these key MAPK proteins.
// Compound Node Compound [label="4-Bromo-6-methoxy-\n1H-benzimidazole", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections LPS [label="LPS", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> IkBa_p; IkBa_p -> Proteasome [label="Degradation"]; IkBa_NFkB -> NFkB [label="Releases"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Genes [label="Transcription"];
// Inhibition Compound -> IKK [label="Inhibits\n(Hypothesized)", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
In Vitro Experimental Protocols
The following protocols are designed for a systematic, tiered approach to evaluating the anti-inflammatory activity of 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Test Compound: Prepare a 100 mM stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in sterile DMSO. Further dilute in culture medium to working concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
Protocol: Cell Viability (MTT Assay)
Causality: This is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (0-100 µM). Include a "vehicle control" well containing 0.1% DMSO.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Use only non-toxic concentrations for subsequent experiments.
Protocol: Nitric Oxide (NO) Production (Griess Assay)
Causality: NO is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation. Measuring its surrogate, nitrite, is a robust indicator of iNOS activity.[15][16]
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. Include wells for: Control (no treatment), LPS alone, and Compound + LPS.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: Direct measurement of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β provides definitive evidence of the compound's ability to suppress the inflammatory response.[6][17][18]
-
Follow the seeding, pre-treatment, and LPS stimulation steps as described in Protocol 4.3.
-
Collect the culture supernatants and centrifuge to remove any cell debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions precisely for the chosen ELISA kits.
-
Express results as pg/mL or ng/mL, calculated from the standard curve.
Protocol: Protein Expression (Western Blot)
Causality: Western blotting allows for the direct visualization and quantification of key proteins in the inflammatory signaling pathways. This provides mechanistic insight into how the compound is working, validating the hypotheses from Section 3.
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well.
-
Pre-treat with the test compound for 2 hours, followed by LPS (1 µg/mL) stimulation. For NF-κB/MAPK analysis, a shorter LPS stimulation time (e.g., 30-60 minutes) is recommended. For iNOS/COX-2, use 24 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
iNOS, COX-2
-
Phospho-p65, Total p65, Phospho-IκBα
-
Phospho-p38, Total p38
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing target proteins to the loading control.
In Vivo Experimental Protocols
Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for LPS-induced systemic inflammation model in mice.
Protocol: LPS-Induced Systemic Inflammation in Mice
Causality: This model mimics the acute systemic inflammatory response seen in sepsis and is excellent for evaluating a compound's ability to suppress a cytokine storm in a whole organism.[19][20]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Grouping: Divide mice into four groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Test Compound alone (to check for intrinsic effects).
-
Group 3: LPS + Vehicle.
-
Group 4: LPS + Test Compound (e.g., 10, 25, 50 mg/kg).
-
-
Procedure:
-
Administer the test compound or vehicle via oral gavage.
-
One hour after treatment, administer LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection to Groups 3 and 4. Administer sterile saline to Groups 1 and 2.
-
At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues (e.g., liver, lung) if desired for further analysis (e.g., histology or Western blot).
-
-
Analysis:
-
Allow blood to clot and centrifuge to obtain serum.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits as described in Protocol 4.4.
-
Data Presentation and Analysis
Summarize all quantitative data in tables. Use bar graphs for visual representation. Perform statistical analysis using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the LPS-only control. A p-value of <0.05 is typically considered statistically significant.
Example Data Table (Hypothetical In Vitro Results)
| Treatment (µM) | Cell Viability (%) | NO Production (% of LPS) | TNF-α Release (% of LPS) |
| Control | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| LPS (1 µg/mL) | 98 ± 5.1 | 100 | 100 |
| LPS + Cmpd (1) | 99 ± 3.8 | 85.4 ± 6.2 | 91.3 ± 7.5 |
| LPS + Cmpd (5) | 97 ± 4.2 | 55.1 ± 4.9 | 62.7 ± 5.1 |
| LPS + Cmpd (10) | 95 ± 5.5 | 28.6 ± 3.1 | 35.4 ± 4.0 |
| LPS + Cmpd (25) | 70 ± 6.1*** | 15.3 ± 2.5 | 21.9 ± 3.3 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. LPS group. Note the drop in viability at 25 µM, indicating potential cytotoxicity at this concentration. |
Safety and Handling
As 4-Bromo-6-methoxy-1H-benzimidazole is a novel compound, a full toxicological profile is not available. Researchers should handle it with care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[21] Based on related bromo-benzimidazole compounds, potential hazards may include being harmful if swallowed, and causing skin and eye irritation.[22] Avoid inhalation of dust and direct contact with skin and eyes.
References
-
Achar, K. C. S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Wisdomlib. (2025). NF-kB pathway: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]
-
Sharma, D., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry. Available at: [Link]
-
Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]
-
PUR-FORM. (2021). NF- kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
Wang, X., et al. (2016). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Scientific Reports. Available at: [Link]
-
Abdullah, I., et al. (2021). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]
-
Gaba, M., & Mohan, C. (2016). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Fun, H. K., et al. (2011). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E. Available at: [Link]
-
Sánchez-Valle, V., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
-
Jahan, J., et al. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
-
Carlson, N. G., et al. (1999). Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways. Journal of Immunology. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Arana-Cetina, V., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. Available at: [Link]
-
Uddin, N., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Wu, T., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. The international journal of biochemistry & cell biology. Available at: [Link]
-
Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Chemical Reviews. Available at: [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. Available at: [Link]
-
Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. BioMed Research International. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2014). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. Available at: [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]
-
Salvemini, D., et al. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. MDPI. Available at: [Link]
-
Stanilov, M., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. Available at: [Link]
-
Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Candelario-Jalil, E., et al. (2001). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. PNAS. Available at: [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
Mohan, C., et al. (2006). Effect of proinflammatory cytokines (IL-6, TNF-α, and IL-1β) on clinical manifestations in Indian SLE patients. Indian Journal of Medical Sciences. Available at: [Link]
-
Atta, U. R., & Schühly, W. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Planta Medica. Available at: [Link]
-
ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. PubChem. Available at: [Link]
-
Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. Available at: [Link]
-
Silva, T. H. A., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. Available at: [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. Available at: [Link]
-
Ferrucci, L., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
-
Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]
-
Clancy, R., & Abramson, S. (1995). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Semantic Scholar. Available at: [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. purformhealth.com [purformhealth.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cusabio.com [cusabio.com]
- 15. journalajrb.com [journalajrb.com]
- 16. researchgate.net [researchgate.net]
- 17. 炎症誘発性サイトカインの概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 19. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. fishersci.com [fishersci.com]
- 22. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole Derivatives via Suzuki Coupling
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the benzimidazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to enhance efficacy and reduce toxicity.
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds.[3] Its operational simplicity, mild reaction conditions, and remarkable tolerance of various functional groups make it an ideal choice for the late-stage functionalization of complex molecules.[4] This application note provides a detailed guide for the synthesis of 4-aryl-6-methoxy-1H-benzimidazole derivatives, starting from the key intermediate, 4-bromo-6-methoxy-1H-benzimidazole. We will first outline a proposed synthetic route for this crucial starting material, followed by a comprehensive and optimized protocol for its subsequent derivatization via Suzuki coupling.
Part 1: Synthesis of the Starting Material: 4-Bromo-6-methoxy-1H-benzimidazole
Caption: Proposed synthetic workflow for 4-bromo-6-methoxy-1H-benzimidazole.
Experimental Protocol: Proposed Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Step 1: Acetylation of 3-Bromo-5-methoxyaniline
-
To a solution of 3-bromo-5-methoxyaniline (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 vol).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-bromo-5-methoxyphenyl)acetamide.
Step 2: Nitration of N-(3-Bromo-5-methoxyphenyl)acetamide
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add N-(3-bromo-5-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum to obtain 4-bromo-2-nitro-5-methoxyaniline.
Step 3: Reduction of the Nitro Group
-
To a solution of 4-bromo-2-nitro-5-methoxyaniline (1.0 eq) in ethanol or acetic acid, add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter through a pad of celite, and wash the filter cake with ethanol.
-
Neutralize the filtrate with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 3-bromo-5-methoxy-benzene-1,2-diamine.
Step 4: Cyclization to form the Benzimidazole Ring
-
A mixture of 3-bromo-5-methoxy-benzene-1,2-diamine (1.0 eq) and formic acid (10-15 vol) is heated to reflux for 3-5 hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-water and neutralize with a 10% NaOH solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to afford the crude 4-bromo-6-methoxy-1H-benzimidazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Coupling of 4-Bromo-6-methoxy-1H-benzimidazole
The Suzuki-Miyaura coupling of N-H unprotected benzimidazoles can be challenging due to the potential for the nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition.[6][7] Furthermore, the electron-donating methoxy group on the benzimidazole ring can decrease the reactivity of the C-Br bond towards oxidative addition.[8] To overcome these challenges, a carefully selected catalyst system and reaction conditions are paramount. We recommend the use of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, which have been shown to be effective for the coupling of challenging heterocyclic substrates.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-6-methoxy-1H-benzimidazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Then, add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 0.1 M solution based on the benzimidazole).[3]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[3]
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[3] Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxy-1H-benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 4-bromo-6-methoxy-1H-benzimidazole with various arylboronic acids, based on analogous reactions reported in the literature.[3][6]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60-75 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | 65-80 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of 4-aryl-6-methoxy-1H-benzimidazole derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity, especially when dealing with N-H unprotected and electron-rich benzimidazole substrates. The successful implementation of this methodology will facilitate the generation of diverse libraries of novel benzimidazole derivatives for biological evaluation.
References
- Abdel-Magid, A. F. (Ed.). (2011).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Fernandes, C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1419.
- Hassan, S. Y. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?
- Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kamal, A., et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 97, 651-678.
- BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki−Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Journal of the American Chemical Society, 128(33), 10694–10695.
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole Analogues
Introduction: The Significance of Substituted Benzimidazoles in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique heterocyclic structure allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and antiviral agents. The strategic functionalization of the benzimidazole core is a critical endeavor in the quest for novel and more potent drug candidates.
This application note provides a comprehensive guide for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. This specific scaffold offers a versatile platform for the introduction of a variety of molecular fragments at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. We will delve into the practical and mechanistic aspects of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing detailed protocols, optimization strategies, and safety considerations.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-6-methoxy-1H-benzimidazole
Proposed Synthetic Pathway
Figure 1: Proposed synthetic route for 4-Bromo-6-methoxy-1H-benzimidazole.
Protocol 1.1: Proposed Synthesis of 4-Bromo-6-methoxy-1,2-diaminobenzene
This protocol is adapted from established procedures for the bromination and reduction of substituted anilines.
Materials:
-
4-Methoxy-2-nitroaniline
-
Acetic anhydride
-
Bromine
-
Acetic acid
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in acetic anhydride and gently heat the mixture to reflux for 1-2 hours to form N-(4-methoxy-2-nitrophenyl)acetamide.
-
Bromination: After cooling, dissolve the crude acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Brominated Intermediate: Pour the reaction mixture into ice-water. The solid precipitate, N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.
-
Reduction and Hydrolysis: To a solution of the brominated acetamide in ethanol, add an excess of SnCl₂ in concentrated HCl or use catalytic hydrogenation with H₂ gas and Pd/C. Reflux the mixture for 4-6 hours.
-
Work-up and Isolation of Diamine: After cooling, neutralize the reaction mixture with a concentrated NaOH solution until basic. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-bromo-6-methoxy-1,2-diaminobenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 1.2: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
This protocol is adapted from the synthesis of 5-methoxy-1H-benzimidazole.[3]
Materials:
-
4-bromo-6-methoxy-1,2-diaminobenzene
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Deionized water
Procedure:
-
Cyclization: In a round-bottom flask, add 4-bromo-6-methoxy-1,2-diaminobenzene to an excess of formic acid. Heat the mixture at 100-110 °C for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a 10% NaOH solution until a precipitate forms.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-Bromo-6-methoxy-1H-benzimidazole can be further purified by recrystallization from a suitable solvent like ethanol/water.
Part 2: Palladium-Catalyzed Functionalization of 4-Bromo-6-methoxy-1H-benzimidazole
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom at the 4-position of the benzimidazole core serves as an excellent handle for introducing diverse functionalities via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
A critical consideration for these reactions is the potential for the benzimidazole nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition. To mitigate this, N-protection of the benzimidazole may be necessary for certain substrates and coupling partners. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and subsequent removal under mild conditions.[4]
General Workflow for Palladium-Catalyzed Cross-Coupling
Figure 2: General workflow for the functionalization of 4-Bromo-6-methoxy-1H-benzimidazole.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6]
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (or its N-Boc protected form)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-methoxy-1H-benzimidazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if used), followed by the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | 16 |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8]
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (or its N-Boc protected form)
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-6-methoxy-1H-benzimidazole, the palladium catalyst, CuI, and the ligand in the chosen solvent.
-
Reagent Addition: Add the base and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | DMF | 60 | 6 |
| 2 | Pd(OAc)₂ (1.5) | CuI (2) | DIPA | THF | RT | 12 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 80 | 8 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9]
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (or its N-Boc protected form)
-
Amine (1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add 4-Bromo-6-methoxy-1H-benzimidazole and the amine, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time and temperature (typically 80-110 °C).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 100 | 18 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 |
Part 3: Mechanistic Insights
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization. All three reactions proceed through a common sequence of oxidative addition, transmetalation (for Suzuki) or related steps, and reductive elimination.
Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole, forming a Pd(II) intermediate.
-
Transmetalation (Suzuki-Miyaura): The organic group from the boronic acid is transferred to the palladium center.
-
Alkyne Coordination and Deprotonation (Sonogashira): The terminal alkyne coordinates to the palladium, and a base facilitates the formation of a copper acetylide which then transmetalates to the palladium.
-
Amine Coordination and Deprotonation (Buchwald-Hartwig): The amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Part 4: Characterization and Purification
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and determine appropriate solvent systems for column chromatography.[10]
-
Column Chromatography: The primary method for purifying the crude products. Silica gel is the most common stationary phase.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products and intermediates.[11][12][13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.
Part 5: Safety Precautions
Researchers must adhere to strict safety protocols when handling the chemicals involved in these syntheses.
-
Palladium Catalysts: Many palladium compounds are flammable solids and may be harmful if inhaled or swallowed.[14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Brominated Compounds: Organobromides can be irritants and harmful. Avoid skin and eye contact.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed guide for the synthesis and functionalization of 4-Bromo-6-methoxy-1H-benzimidazole analogues using palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are intended to empower researchers in drug discovery and medicinal chemistry to efficiently generate diverse libraries of novel benzimidazole derivatives for biological evaluation. Careful optimization of reaction conditions and adherence to safety protocols are paramount for successful and safe execution of these powerful synthetic transformations.
References
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved January 26, 2026, from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved January 26, 2026, from [Link]
-
El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 47-51. [Link]
-
Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]
-
MDPI. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules, 26(14), 4153. [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1705. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5344. [Link]
-
National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 41. [Link]
-
National Center for Biotechnology Information. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10348-10358. [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1396. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Polymer Science and Engineering: UMass Amherst. (n.d.). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Retrieved January 26, 2026, from [Link]
-
Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1198-1237. [Link]
-
Sci-Hub. (n.d.). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
YouTube. (2022, July 1). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
-
YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7291. [Link]
-
National Center for Biotechnology Information. (2020). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Tetrahedron Letters, 61(28), 152143. [Link]
-
National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6843-6852. [Link]
-
Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-28. [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 26, 2026, from [Link]
-
Arabian Journal of Chemistry. (2015). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 8(4), 547-551. [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.fr [fishersci.fr]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Overview of the Core Synthetic Pathway
The most direct and widely adopted method for synthesizing benzimidazole scaffolds is the condensation of an o-phenylenediamine with a one-carbon source, such as formic acid. This is a variation of the well-established Phillips-Ladenburg reaction.[1] The reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.
For the target molecule, 4-Bromo-6-methoxy-1H-benzimidazole, the reaction is as follows:
Sources
Technical Support Center: Purification of 4-Bromo-6-methoxy-1H-benzimidazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges associated with 4-Bromo-6-methoxy-1H-benzimidazole. Drawing upon established methodologies for benzimidazole chemistry, this document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable the efficient isolation of this important heterocyclic compound.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-6-methoxy-1H-benzimidazole is fundamental to designing effective purification strategies. While extensive experimental data for this specific molecule is not widely available, we can infer key characteristics from its structure and data from closely related analogs.
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Weight | ~241.08 g/mol | Standard molecular weight for a small organic molecule. |
| Polarity | Moderately Polar | The presence of the benzimidazole core with N-H and C-N bonds, along with the methoxy group, imparts polarity. The bromine atom contributes some lipophilicity. This moderate polarity suggests solubility in polar organic solvents and allows for effective separation from nonpolar impurities using normal-phase chromatography. |
| pKa (estimated) | 4.5 - 5.5 (for the protonated imidazole) | The benzimidazole moiety is basic and can be protonated under acidic conditions. This property is the cornerstone of employing acid-base extraction for purification, allowing for selective separation from neutral or acidic impurities. |
| Solubility | Likely soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water. | Knowledge of solubility is critical for selecting appropriate solvents for reaction work-up, recrystallization, and column chromatography.[1][2] |
II. Troubleshooting and Purification Strategy Decision Tree
Encountering impurities is a common challenge in organic synthesis. This section provides a logical workflow to diagnose and address common purification issues for 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: A decision tree to guide the selection of an appropriate purification strategy.
III. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF. An effective first step is an acid-base extraction.[3] This process will selectively protonate your basic benzimidazole product, transferring it to the aqueous phase and leaving many non-basic, colored impurities in the organic layer. Subsequent basification of the aqueous layer should precipitate your product in a much cleaner form.
Q2: I'm struggling to separate my desired product from a closely-eluting spot on TLC. What could this be and how can I resolve it?
A2: This is a classic challenge, often indicative of a regioisomeric byproduct. Depending on the synthetic route, you may have formed the 7-Bromo-5-methoxy or 4-Bromo-5-methoxy isomer in addition to your target 4-Bromo-6-methoxy-1H-benzimidazole. These isomers will have very similar polarities.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Use a shallower solvent gradient (e.g., a slow increase from 10% to 30% ethyl acetate in hexanes).
-
Try a different solvent system. A mixture of dichloromethane and methanol can sometimes provide different selectivity compared to ethyl acetate/hexanes.[4]
-
Consider using a high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: Carefully select a solvent system where the solubility of your desired isomer and the impurity differ significantly with temperature. This may require screening several solvents.
Q3: What is the best solvent system for recrystallizing 4-Bromo-6-methoxy-1H-benzimidazole?
A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a moderately polar compound like this, good starting points are:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]
-
Ethyl Acetate/Hexanes: Dissolve the crude material in a minimum of hot ethyl acetate and then add hexanes until turbidity persists. Cool slowly to promote crystal growth.[3]
-
Chloroform: Recrystallization from chloroform has been reported for a similar substituted benzimidazole.[4]
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is your most valuable tool.[5] Use the same solvent system for your TLC as you plan to use for your column, or a slightly more polar one to ensure the compound moves off the baseline. A good mobile phase for TLC analysis of benzimidazoles is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). Staining with potassium permanganate can help visualize spots that are not UV-active.
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed as a primary purification step to separate the basic benzimidazole from neutral and acidic impurities.
Materials:
-
Crude 4-Bromo-6-methoxy-1H-benzimidazole
-
Ethyl acetate or dichloromethane
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Beakers and flasks
-
pH paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Acidification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole will be in the aqueous layer.
-
Separation: Carefully drain the lower aqueous layer into a clean flask.
-
Basification and Precipitation: Place the flask containing the aqueous layer in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (pH > 8). Your product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, washing with cold deionized water. Dry the solid thoroughly under vacuum.
Protocol 2: High-Resolution Column Chromatography
This protocol is essential for separating the target compound from impurities with similar polarity, such as regioisomers.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexanes and Ethyl Acetate (or Dichloromethane and Methanol)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate). A similar gradient can be used with dichloromethane and methanol.[6]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: A step-by-step workflow for purification by column chromatography.
V. References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Ferreira, L. G., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1333. [Link]
-
Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22026. [Link]
-
Senapak, T., et al. (2021). Metal-free selective synthesis of 2-substituted benzimidazoles catalyzed by Brønsted acidic ionic liquid: Convenient access to one-pot synthesis of N-alkylated 1,2-disubstituted benzimidazoles. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]
-
Yang, L., et al. (2006). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4963-o4965. [Link]
-
RSC Publishing. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole. Retrieved from [Link].nlm.nih.gov/pmc/articles/PMC2971810/)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-methoxy-1H-benzimidazole Derivatization
Welcome to the technical support center for the derivatization of 4-Bromo-6-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic challenges. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and successful derivatization is key to unlocking its therapeutic potential.[1][2] This resource is structured to anticipate and address the practical issues encountered during the chemical modification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing 4-Bromo-6-methoxy-1H-benzimidazole?
A1: The primary avenues for derivatization involve reactions at the nucleophilic nitrogen atom of the imidazole ring and palladium-catalyzed cross-coupling reactions at the C4-bromo position. The most frequently employed methods include:
-
N-Alkylation/N-Arylation: Introduction of alkyl or aryl substituents at the N1 position. This is typically achieved by reacting the benzimidazole with an appropriate halide or an alcohol under basic conditions.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the C4 position by coupling with a variety of aryl or heteroaryl boronic acids.[1][3] This is a versatile method for introducing diverse aromatic moieties.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the C4 position, allowing for the introduction of a wide range of amine functionalities.[4]
-
Heck Coupling: Creation of a carbon-carbon bond at the C4 position by reacting with an alkene.[3][5]
Q2: Why is my starting material, 4-Bromo-6-methoxy-1H-benzimidazole, poorly soluble in common organic solvents?
A2: Benzimidazoles can exhibit limited solubility in non-polar organic solvents due to intermolecular hydrogen bonding between the N-H and the nitrogen atom of adjacent molecules.[6] To improve solubility, you can try:
-
Using more polar aprotic solvents such as DMF, DMSO, or NMP.
-
Gentle heating of the reaction mixture.
-
For some reactions, the addition of a base to deprotonate the N-H can increase solubility in organic solvents.[6]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side products?
A3: The formation of multiple products is a common issue.[7] Potential side products depend on the reaction type:
-
For N-alkylation/N-arylation: You may see dialkylation or diarylation if there are other nucleophilic sites, or a mixture of N1 and N3 isomers in unsymmetrical benzimidazoles. However, for 4-Bromo-6-methoxy-1H-benzimidazole, the two nitrogen atoms are equivalent, so regioisomerism is not an issue.
-
For cross-coupling reactions: Debromination of the starting material is a common side reaction, leading to the formation of 6-methoxy-1H-benzimidazole.[8] Homocoupling of the boronic acid (in Suzuki reactions) can also occur.
Troubleshooting Guide
Problem 1: Low Yield in N-Alkylation Reactions
Possible Causes:
-
Insufficiently strong base: The N-H of benzimidazole is weakly acidic, and a base that is not strong enough may not fully deprotonate it, leading to a slow or incomplete reaction.[6][9]
-
Poor leaving group on the electrophile: The rate of an SN2 reaction is dependent on the quality of the leaving group. For example, an alkyl iodide will react faster than an alkyl bromide, which in turn is faster than an alkyl chloride.
-
Steric hindrance: A bulky alkylating agent or substitution near the reaction center on the benzimidazole can slow down the reaction.
-
Low reaction temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger base such as NaH, K2CO3, or Cs2CO3.[10] | A stronger base will more effectively deprotonate the benzimidazole, increasing the concentration of the nucleophilic anion. |
| Solvent | Use a polar aprotic solvent like DMF or THF.[11] | These solvents can solvate the cation of the base, making the anion more reactive. |
| Temperature | Increase the reaction temperature, potentially using microwave irradiation.[12][13] | Higher temperatures increase the reaction rate. Microwave heating can significantly reduce reaction times.[12][13] |
| Electrophile | If possible, use an alkylating agent with a better leaving group (e.g., iodide or triflate). | Better leaving groups increase the rate of the nucleophilic substitution reaction. |
Problem 2: Inconsistent Results in Suzuki-Miyaura Coupling
Possible Causes:
-
Catalyst deactivation: The benzimidazole nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[1]
-
Improper base selection: The choice of base is crucial for the transmetalation step of the catalytic cycle.
-
Poor quality of boronic acid: Boronic acids can degrade over time, especially if not stored properly.
-
Presence of oxygen: Oxygen can oxidize the Pd(0) active catalyst, leading to lower yields.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Screen different palladium catalysts and ligands. Pd(PPh3)4 is a common choice.[14] Consider using bulky, electron-rich phosphine ligands. | The ligand plays a critical role in stabilizing the palladium center and promoting the catalytic cycle. Bulky ligands can prevent catalyst deactivation. |
| Base | Test a range of bases such as K2CO3, Cs2CO3, or K3PO4.[14] | The base is required to activate the boronic acid for transmetalation. The optimal base can depend on the specific substrates. |
| Solvent | A mixture of solvents, such as dioxane/water or toluene/ethanol/water, is often effective.[8] | The presence of water can be beneficial for the Suzuki-Miyaura reaction. |
| Reaction Atmosphere | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | This prevents the oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general starting point for the N-alkylation of 4-Bromo-6-methoxy-1H-benzimidazole.
Workflow for N-Alkylation
Caption: Workflow for N-alkylation of 4-Bromo-6-methoxy-1H-benzimidazole.
Step-by-Step Methodology:
-
To a solution of 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-methoxy-1H-benzimidazole.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of 4-Bromo-6-methoxy-1H-benzimidazole.
Step-by-Step Methodology:
-
In a reaction vessel, combine 4-Bromo-6-methoxy-1H-benzimidazole (1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
References
-
Gundersen, L. L., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1435. [Link]
-
Bland, D. C., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(7), 1947–1964. [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(17), 6202–6205. [Link]
-
Yang, L., et al. (2006). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5017–o5019. [Link]
-
Modingam, P., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases, 18(11), e0012634. [Link]
-
Modingam, P., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases, 18(11), e0012634. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Publishing. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(10), 2333. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
-
Preprints.org. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Preprints.org. [Link]
-
MDPI. (2022). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 27(15), 4786. [Link]
-
Beilstein Journals. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2736–2744. [Link]
-
DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. [Link]
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6649. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1947–1964. [Link]
-
Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
-
Semantic Scholar. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
-
ACS Publications. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(50), 46991–47001. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-Bromo-6-methoxy-1H-benzimidazole in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Stability of Benzimidazole Derivatives
4-Bromo-6-methoxy-1H-benzimidazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many benzimidazole derivatives, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will address common challenges encountered when working with this compound in DMSO, a widely used solvent for high-throughput screening and compound storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO?
A1: The stability of 4-Bromo-6-methoxy-1H-benzimidazole in DMSO is primarily influenced by a combination of factors including:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Water Content: DMSO is highly hygroscopic, and the presence of water can facilitate hydrolysis of the compound or alter its solubility.[1][2][3][4]
-
Light Exposure: Similar to other aromatic compounds, prolonged exposure to light, especially UV, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the benzimidazole core.[1][2]
-
pH of aqueous buffers (when diluted): The benzimidazole ring contains acidic and basic sites, making its stability sensitive to the pH of the final assay medium.
Q2: I've noticed a yellow to brown discoloration in my DMSO stock solution of 4-Bromo-6-methoxy-1H-benzimidazole over time. What is the likely cause?
A2: A color change in your DMSO stock solution is a common indicator of compound degradation. This can be attributed to several factors:
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.
-
Reaction with DMSO Degradation Products: Over time, DMSO itself can undergo minor degradation, especially when exposed to light and air, forming acidic impurities that can react with the compound.
-
Photodegradation: Exposure to ambient laboratory light can initiate photochemical reactions, resulting in colored degradation products.[5]
Q3: My compound is precipitating out of the DMSO stock solution, especially after freeze-thaw cycles. What can I do to prevent this?
A3: Precipitation from DMSO stocks is a frequent issue, often exacerbated by freeze-thaw cycles.[1][2][6] Here's why it happens and how to mitigate it:
-
Supersaturation: You might be preparing your stock solution at a concentration close to its solubility limit in DMSO. Upon freezing and thawing, the compound may not fully redissolve, leading to precipitation.
-
Water Absorption: DMSO readily absorbs moisture from the atmosphere.[3] The presence of water decreases the solubilizing power of DMSO for many organic compounds, causing them to precipitate.
-
Polymorphism: The freeze-thaw process can sometimes induce a change in the crystalline form of the compound to a less soluble polymorph.
To prevent precipitation, consider the following:
-
Lowering Stock Concentration: If feasible, prepare your stock solution at a slightly lower concentration.
-
Using Anhydrous DMSO: Start with high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption (e.g., use of desiccators, aliquotting).
-
Gentle Redissolving: After thawing, ensure the compound is fully redissolved by gentle warming (to no more than 30-40°C) and vortexing before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire batch.[1][2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered with 4-Bromo-6-methoxy-1H-benzimidazole in DMSO.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Assay Results | Compound degradation in DMSO stock, leading to a lower effective concentration. | 1. Prepare a fresh DMSO stock solution from solid material. 2. Perform a stability study on your stock solution using HPLC-UV (see protocol below). 3. Store aliquots of the stock solution at -80°C and protect from light. |
| Loss of Compound Potency | Gradual degradation of the compound over time in the DMSO stock. | 1. Quantify the concentration of the active compound in your stock using a validated analytical method (e.g., HPLC with a standard curve). 2. Establish an expiration date for your stock solutions based on stability data. |
| Formation of an Insoluble Precipitate | Exceeding the solubility limit, water absorption by DMSO, or compound polymorphism. | 1. Centrifuge the vial to pellet the precipitate and carefully use the supernatant (note that the concentration will be lower than intended). 2. Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock. 3. For future stocks, consider using a co-solvent or preparing a lower concentration. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Presence of degradation products or impurities from the solvent. | 1. Analyze a blank DMSO sample to check for solvent-related impurities. 2. Compare the chromatogram of an aged stock solution with that of a freshly prepared one to identify degradation peaks. 3. Consider potential degradation pathways such as hydrolysis of the methoxy group or reactions involving the bromo group. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Amber glass vials with Teflon-lined caps or polypropylene microtubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to minimize water absorption.
-
Weigh the desired amount of 4-Bromo-6-methoxy-1H-benzimidazole into a vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 30°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
For long-term storage, aliquot the stock solution into single-use volumes in amber vials or polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Accelerated Stability Study using HPLC-UV
This protocol provides a framework for assessing the stability of your compound in DMSO.
-
Preparation of Stability Samples:
-
Prepare a 10 mM stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in anhydrous DMSO as described in Protocol 1.
-
Dispense aliquots of this solution into multiple amber vials.
-
Prepare control samples to be stored at -80°C.
-
Place the test samples under the desired stress conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC-UV Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one test vial from each condition and a control vial from -80°C.
-
Allow the vials to thaw and equilibrate to room temperature.
-
Dilute an aliquot of each sample to a suitable concentration for HPLC analysis (e.g., 100 µM in a mobile phase-like solvent).
-
Analyze the samples by a validated HPLC-UV method. A typical starting point for method development would be a C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Monitor the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the time zero (T=0) sample.
-
Plot the percentage of compound remaining versus time for each storage condition.
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualization of Workflows and Concepts
Caption: A troubleshooting workflow for addressing common stability issues with 4-Bromo-6-methoxy-1H-benzimidazole in DMSO.
Caption: Best practices for the preparation, storage, and handling of 4-Bromo-6-methoxy-1H-benzimidazole DMSO stock solutions.
References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]
-
Kamaraj, C., et al. (2023). Electrochemical Characterization of a Molecularly Imprinted Polymer Sensor for the Selective Recognition of Type II Collagen in Joint Degeneration Monitoring. MDPI. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Blaxill, Z., et al. (2009). Stability Through the Ages: The GSK Experience. Journal of Biomolecular Screening, 14(6), 708-16. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Chinese Chemical Letters. (2021). Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. [Link]
-
Oldenburg, K., et al. (2005). Samples in DMSO: What an end user needs to know. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Li, W., et al. (2011). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 16(12), 10332-10340. [Link]
-
Reva, I., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2936–2947. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ziath.com [ziath.com]
Technical Support Center: Crystallization of 4-Bromo-6-methoxy-1H-benzimidazole
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the crystallization of 4-Bromo-6-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material. As a Senior Application Scientist, I understand that crystallization is both an art and a science. This resource combines fundamental principles with practical, field-tested advice to help you troubleshoot common challenges and optimize your crystallization outcomes.
The structure of 4-Bromo-6-methoxy-1H-benzimidazole, with its benzimidazole core, bromine, and methoxy substituents, presents a unique profile of polarity, hydrogen bonding capabilities, and aromatic interactions. These features dictate its behavior in various solvent systems and are key to developing a successful crystallization protocol. This guide will walk you through a logical, step-by-step approach to tackling common issues, from initial solvent screening to dealing with problematic outcomes like oiling out or poor crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 4-Bromo-6-methoxy-1H-benzimidazole?
A1: While specific quantitative solubility data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively published, we can infer its behavior based on its structural components. The benzimidazole core provides both hydrogen bond donor and acceptor sites, while the methoxy group is a hydrogen bond acceptor. The bromine atom adds to the molecular weight and can participate in halogen bonding. This combination suggests moderate polarity.
-
Good solubility is expected in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF), especially upon heating.[1][2]
-
Lower solubility is expected in non-polar solvents such as hexanes, toluene, and dichloromethane, although toluene can be a good solvent for some benzimidazoles.[3][4]
-
Water is generally a poor solvent for benzimidazole derivatives unless under acidic conditions where the imidazole nitrogen can be protonated.[3]
Q2: What is a good starting point for solvent selection for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For 4-Bromo-6-methoxy-1H-benzimidazole, a good starting point would be a polar protic solvent like ethanol or a solvent pair. A common and effective technique is to use a solvent in which the compound is soluble (like ethanol or acetone) and an anti-solvent in which it is insoluble (like water or hexanes).[3]
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed:
-
Scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites.
-
Seeding the solution with a tiny crystal of the pure compound can initiate crystal growth.
-
Reducing the volume of the solvent by gentle heating or a stream of inert gas can increase the concentration to the point of supersaturation.[6]
-
Placing the solution in a freezer can sometimes promote nucleation, but slower cooling is generally preferred for better crystal quality.
Troubleshooting In-depth Guides
Problem 1: My compound is "oiling out" instead of crystallizing.
Cause: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the solvent system. This is common when a solution is cooled too rapidly or when the chosen solvent is not ideal. The resulting oil is a supersaturated liquid phase of your compound that can be difficult to crystallize.
Solution Workflow:
-
Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil and the solute.
-
Slow down the cooling process:
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.[6]
-
Consider using a Dewar flask with warm water to achieve very slow cooling.
-
-
Modify the solvent system:
-
If using a single solvent, add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.
-
If using a solvent/anti-solvent pair, you may have added the anti-solvent too quickly or in too large a quantity. Try adding it dropwise at an elevated temperature until the solution is faintly turbid, then add a drop or two of the primary solvent to clarify before cooling.[3]
-
Experimental Protocol: Overcoming Oiling Out
-
Place the flask containing the oiled-out mixture back on the heat source.
-
Add the primary solvent in small portions (e.g., 0.5-1 mL increments) until the oil completely redissolves.
-
If the solution is already very dilute, consider boiling off some solvent to re-concentrate.
-
Once a clear solution is achieved at an elevated temperature, remove it from the heat.
-
Cover the flask and wrap it in a towel to ensure slow cooling.
-
If crystals still do not form and oiling out persists, repeat the process but add a different co-solvent to alter the properties of the crystallization medium.
Troubleshooting Flowchart for Oiling Out
Caption: Decision workflow for addressing "oiling out" during crystallization.
Problem 2: The crystallization yields very fine needles or a powder.
Cause: The rapid formation of crystals, often due to a high degree of supersaturation or rapid cooling, leads to the formation of small, impure crystals. While the purity may be improved from the crude material, the high surface area can trap impurities and solvent.
Solution Workflow:
-
Reduce the rate of crystallization: The goal is to allow fewer, larger crystals to grow.
-
Use more solvent: Dissolve the compound in a larger volume of hot solvent to ensure it does not crash out immediately upon cooling.[6]
-
Slower cooling: As with oiling out, slow the cooling rate.
-
-
Choose a different solvent: Some solvents inherently promote the growth of certain crystal habits. Experiment with solvents of different polarities. For benzimidazoles, solvents like ethanol, acetone, or mixtures with water are common starting points.[3][7]
-
Vapor Diffusion: This technique can yield high-quality crystals. Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble. Place this vial inside a larger, sealed container with a less volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.
Experimental Protocol: Vapor Diffusion for High-Quality Crystals
-
Dissolve 10-20 mg of 4-Bromo-6-methoxy-1H-benzimidazole in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., acetone) in a small vial.
-
Place this open vial inside a larger jar that contains a few milliliters of an "anti-solvent" (e.g., hexanes).
-
Seal the larger jar and leave it undisturbed in a location with a stable temperature.
-
Crystals should form over a period of hours to days.
Problem 3: The yield of crystals is very low.
Cause: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.[6]
-
Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step.
-
The compound having significant solubility in the chosen solvent even at low temperatures.
Solution Workflow:
-
Optimize solvent volume: Use the minimum amount of hot solvent required to dissolve your compound. It is better to add solvent in small portions to the heated mixture.[8]
-
Recover a second crop of crystals: Concentrate the mother liquor by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[6]
-
Change the solvent system: Select a solvent in which your compound has lower solubility at cold temperatures.
-
Ensure complete precipitation: Cool the solution in an ice bath for 15-30 minutes before filtration to maximize the precipitation of the solid.
Solvent Selection Guide for Crystallization
| Solvent System | Boiling Point (°C) | Polarity Index | Comments |
| Ethanol | 78 | 5.2 | A good starting point. Dissolves many benzimidazoles when hot, with reduced solubility when cold. |
| Acetone | 56 | 5.1 | Can be a good solvent, but its low boiling point may not provide a large solubility differential. Often used in solvent pairs.[9] |
| Ethyl Acetate / Hexanes | 77 / 69 | 4.4 / 0.1 | A common solvent/anti-solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify and cool.[3] |
| Toluene | 111 | 2.4 | Can be effective for aromatic compounds, potentially leading to high-quality crystals.[3] |
| Methanol / Water | 65 / 100 | 6.6 / 9.0 | A polar system that can be effective. Dissolve in hot methanol and add water as the anti-solvent. |
General Crystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023-06-06). Available from: [Link]
-
ResearchGate. Supplementary Data. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. (2021-02-06). Available from: [Link]
-
ACG Publications. Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023-10-26). Available from: [Link]
-
ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025-08-10). Available from: [Link]_2-Nitrotoluene)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acgpubs.org [acgpubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. As a key intermediate in pharmaceutical research, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles.
Overview of the Synthetic Challenge
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole typically involves the cyclization of a substituted o-phenylenediamine with a one-carbon synthon. The primary challenge in this synthesis is not the formation of the benzimidazole core itself, but achieving regiochemical control. The unsymmetrical nature of the precursor, 3-Bromo-5-methoxy-1,2-phenylenediamine , means that cyclization can occur via two pathways, potentially leading to an isomeric mixture of the desired 4-Bromo-6-methoxy-1H-benzimidazole and the undesired 7-Bromo-5-methoxy-1H-benzimidazole .
This guide will focus on troubleshooting this primary issue, along with other common side reactions and purification hurdles.
Caption: Core challenge: Regioselectivity in cyclization.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction is complete, but I have a mixture of two products that are very difficult to separate by column chromatography. What is happening and how can I fix it?
Answer:
This is the most common issue and stems from the formation of the 7-bromo-5-methoxy regioisomer alongside your target 4-bromo-6-methoxy product.
-
Causality: The cyclization reaction proceeds via nucleophilic attack of one of the amino groups on the protonated formic acid (or other C1 synthon), followed by dehydration and ring closure. The two amino groups in your precursor (3-Bromo-5-methoxy-1,2-phenylenediamine) have different nucleophilicities due to the electronic effects of the adjacent bromo and methoxy groups. While one isomer may be favored, conditions often allow for the formation of both. These isomers have very similar polarities, making them co-elute during standard silica gel chromatography.[1]
-
Preventative Solutions & Optimization:
-
Lower Reaction Temperature: High temperatures (e.g., refluxing in formic acid at >100°C) can provide enough energy to overcome the small activation energy difference between the two cyclization pathways.[2] Try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period. This can increase the selectivity for the thermodynamically favored product.
-
Choice of Acid/Catalyst: The classic Phillips-Ladenburg condensation using formic acid is convenient but can be aggressive.[3] Consider using milder conditions. For example, reacting the diamine with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) at a controlled temperature may improve regioselectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes offer better selectivity by providing rapid, uniform heating, which can favor one reaction pathway over another.[4] Experiment with short reaction times and controlled temperatures in a microwave reactor.
-
-
Corrective Actions (Purification):
-
Fractional Recrystallization: This is often the most effective method. Since the two isomers may have slightly different crystal packing energies and solubilities, a carefully chosen solvent system can allow for the selective crystallization of one isomer. Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Preparative HPLC: If the scale is small and high purity is essential, reverse-phase preparative HPLC is the most reliable, albeit expensive, method for separating stubborn isomers.
-
Question 2: The reaction is sluggish, and I'm getting a low yield of the benzimidazole product. What are the likely causes?
Answer:
A low yield points to either incomplete conversion of the starting material or degradation.
-
Causality:
-
Poor Starting Material Quality: The o-phenylenediamine precursor is highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction.[1]
-
Insufficient Acid: In the formic acid method, the acid serves as both reactant and solvent. If using a co-solvent, ensure there is a sufficient molar excess of the acid to drive the reaction forward.
-
Water Content: The final cyclization step involves dehydration.[5] If your reagents or solvents contain excessive water, it can hinder the reaction equilibrium.
-
-
Troubleshooting & Optimization:
-
Purify the Starting Material: If your 3-Bromo-5-methoxy-1,2-phenylenediamine is dark or discolored, consider purifying it first. This can be done by recrystallization or by treating a solution with activated carbon to remove colored impurities.[1]
-
Ensure Anhydrous Conditions: When using methods other than neat formic acid (e.g., with a catalyst in a solvent), use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[6] If the reaction stalls, a small addition of fresh acid or a slight increase in temperature might be necessary.
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 100-110 °C | 80-90 °C | Improve regioselectivity. |
| C1 Source | Formic Acid (neat) | Triethyl Orthoformate + p-TSA | Milder conditions can reduce side reactions. |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidation of the diamine starting material.[1] |
| Work-up | NaOH Neutralization | Careful neutralization with NaHCO₃ | Avoids strongly basic conditions that could degrade the product. |
Question 3: My final product is highly colored (pink, brown, or black), even after chromatography. How do I remove these impurities?
Answer:
This is almost always due to the oxidation of the diamine starting material or, to a lesser extent, the benzimidazole product.
-
Causality: Aromatic diamines are electron-rich and readily oxidize in the presence of air, especially at elevated temperatures or under acidic conditions, forming highly colored quinone-imine type structures.[1]
-
Solutions:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-5% by weight) of activated charcoal. Heat the mixture gently for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. The filtrate should be significantly less colored. You can then proceed with recrystallization or solvent removal.[1]
-
Acid-Base Extraction: Since benzimidazoles are basic, you can use an acid-base workup to separate them from neutral, non-basic impurities (like many oxidation byproducts). Dissolve the crude material in an organic solvent (like ethyl acetate), extract with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving colored impurities behind in the organic layer. Then, carefully neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate your purified product, which can be collected by filtration.[1]
-
Caption: Troubleshooting logic for low yield issues.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the regiochemistry of my product?
A1: Standard ¹H NMR may not be sufficient to distinguish between the 4-bromo and 7-bromo isomers. The most powerful technique for this is 2D NMR spectroscopy, specifically Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) . Irradiation of the methoxy protons (-OCH₃) should show an NOE correlation to the proton at the C7 position in the desired 4-Bromo-6-methoxy isomer. In the undesired 7-Bromo-5-methoxy isomer, the methoxy group would show an NOE to the proton at C4.
Q2: Are there alternative C1 synthons to formic acid?
A2: Yes. While formic acid is common, other reagents can be used and may offer milder conditions.[7]
-
Triethyl Orthoformate (TEOF): Often used with an acid catalyst (e.g., p-TSA or HCl). The reaction generates ethanol as a byproduct, which can be removed to drive the reaction to completion.
-
Aldehydes followed by Oxidation: One can use an aldehyde (like paraformaldehyde) to form a dihydrobenzimidazole intermediate, which is then oxidized in a separate step or in situ to the final benzimidazole.[8][9] However, this adds complexity. For an unsubstituted C2 position, formic acid or its equivalents are most direct.
Q3: What are the primary safety considerations for this synthesis?
A3:
-
Corrosive Reagents: Formic acid is highly corrosive and can cause severe burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aromatic Amines: The o-phenylenediamine precursor is toxic and a potential sensitizer. Avoid inhalation of dust and skin contact.
-
Reaction Exotherm: The neutralization of excess formic acid with a strong base like NaOH is highly exothermic. Add the base slowly and with external cooling to control the temperature.
Recommended Experimental Protocol
This protocol is a robust starting point and incorporates best practices to minimize the side reactions discussed above.
Objective: To synthesize 4-Bromo-6-methoxy-1H-benzimidazole with improved regioselectivity.
Materials:
-
3-Bromo-5-methoxy-1,2-phenylenediamine (1.0 eq)
-
Formic Acid (98-100%, ~20 eq by volume)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethanol
-
Activated Carbon (optional)
-
Celite® (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-methoxy-1,2-phenylenediamine (e.g., 5.0 g).
-
Reagent Addition: In a fume hood, add formic acid (e.g., 25 mL).
-
Cyclization: Heat the mixture in an oil bath to 85-90°C. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent) until the starting diamine spot is consumed (typically 3-5 hours). Note: Avoid higher temperatures to maximize regioselectivity.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~100 g).
-
Neutralization: Place the beaker in an ice bath. Slowly add saturated sodium bicarbonate solution portion-wise with stirring. CO₂ gas will evolve. Continue adding base until the gas evolution ceases and the pH of the mixture is ~7-8. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification (Decolorization & Recrystallization):
-
If the product is highly colored, transfer it to a flask with ethanol (~50-100 mL). Add activated carbon (0.1-0.2 g).
-
Heat the suspension to reflux for 15 minutes.
-
Filter the hot solution through a pre-warmed funnel containing a small plug of Celite® to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-Bromo-6-methoxy-1H-benzimidazole.
-
References
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Semantic Scholar. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Available at: [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
34 questions with answers in BENZIMIDAZOLES | Science topic. ResearchGate. Available at: [Link]
-
Synthesis of benzimidazoles through oxidative cyclization of amidines... ResearchGate. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Preprints.org. Available at: [Link]
-
(PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate. Available at: [Link]
-
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of benzimidazole. Slideshare. Available at: [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Google Patents.
-
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
- RU2144031C1 - Method of optical purification of enantimer-enriched benzimidazole derivatives. Google Patents.
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of benzimidazole | PPT [slideshare.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijariie.com [ijariie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Identity Confirmation of 4-Bromo-6-methoxy-1H-benzimidazole
Prepared by: Senior Application Scientist, Chemical Analysis Division
This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive, multi-technique workflow for the unambiguous structural confirmation of 4-Bromo-6-methoxy-1H-benzimidazole. As a key heterocyclic scaffold, ensuring its identity and purity is paramount for the integrity of subsequent experimental work.[1] This document moves beyond simple data reporting to explain the causality behind each analytical step, empowering users to troubleshoot common issues encountered during characterization.
At-a-Glance Molecular Profile
Before beginning any analysis, it's crucial to have the theoretical parameters of the target compound established.
Chemical Structure
Caption: Structure of 4-Bromo-6-methoxy-1H-benzimidazole.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Monoisotopic Mass | 225.97962 Da |
| CAS Number | Not readily available |
Primary Analytical Workflow
A sequential and logical workflow is key to efficient and definitive characterization. This workflow ensures that bulk properties are confirmed before proceeding to more complex structural elucidation techniques.
Caption: Recommended workflow for identity confirmation.
Detailed Analytical Protocols & Data Interpretation
This section provides step-by-step protocols for the four primary analytical techniques required for confirmation. Expected data are predicted based on the chemical structure and spectroscopic principles.
A. Melting Point (MP) Analysis
-
Expertise & Experience: Melting point is a rapid and effective first-pass indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2°C), whereas impurities or residual solvents will depress and broaden this range.
-
Protocol:
-
Ensure the sample is completely dry and free of solvent.
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a ramp rate of 10-15°C/min for a coarse measurement.
-
Repeat with a fresh sample, heating rapidly to ~20°C below the observed melting point, then reduce the ramp rate to 1-2°C/min for an accurate measurement.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
-
Expected Data: While no literature value is readily available, a sharp melting point is expected for a pure sample. For comparison, the related 6-Bromo-1H-benzimidazole melts at 130-134°C.[2]
B. High-Resolution Mass Spectrometry (HRMS)
-
Trustworthiness: HRMS provides the exact mass of the molecule, which is a highly specific identifier. For this compound, the most critical diagnostic feature is the isotopic signature of bromine.
-
Protocol (ESI-TOF):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Infuse the sample directly into the Electrospray Ionization (ESI) source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Ensure the mass analyzer (e.g., Time-of-Flight, TOF) is calibrated to achieve mass accuracy within 5 ppm.
-
-
Expected Data:
| Ion | Calculated Exact Mass (Da) | Key Feature |
| [C₈H₈⁷⁹BrN₂O]⁺ | 226.98708 | M+H peak |
| [C₈H₈⁸¹BrN₂O]⁺ | 228.98503 | M+2 peak |
-
Interpretation Guide:
-
Exact Mass: The experimentally measured mass of the [M+H]⁺ ion should match the calculated value within 5 ppm. This confirms the elemental composition (C₈H₇BrN₂O).
-
Bromine Isotopic Pattern: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] Therefore, you MUST observe two peaks of nearly equal intensity separated by 2 m/z units (the M+H and M+H+2 peaks).[4][5] This is a definitive confirmation of the presence of a single bromine atom. The absence of this pattern indicates the absence of bromine.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Authoritative Grounding: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The combination of ¹H and ¹³C NMR provides a complete carbon-hydrogen framework.
-
Protocol (¹H and ¹³C):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes most benzimidazoles and allows for the observation of the exchangeable N-H proton.[6][7]
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H spectrum, followed by a ¹³C spectrum. If signal overlap occurs in the ¹H spectrum, 2D experiments like COSY are recommended.
-
-
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~12.8 | Broad Singlet | 1H | N-H | Exchangeable proton, typical for benzimidazole N-H in DMSO.[8] |
| ~8.25 | Singlet | 1H | C2-H | Unique proton on the imidazole ring, typically downfield.[8] |
| ~7.70 | Singlet | 1H | C5-H | Aromatic proton ortho to the electron-withdrawing Br atom. |
| ~7.15 | Singlet | 1H | C7-H | Aromatic proton ortho to the electron-donating -OCH₃ group. |
| ~3.85 | Singlet | 3H | -OCH ₃ | Methoxy group protons. |
-
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~155 | C 6-OCH₃ | Aromatic carbon attached to electron-donating oxygen. |
| ~145 | C 2 | Imidazole carbon, typically downfield. |
| ~140 | C 7a | Fused aromatic carbon. |
| ~135 | C 3a | Fused aromatic carbon. |
| ~122 | C 5 | Aromatic CH carbon. |
| ~115 | C 4-Br | Aromatic carbon attached to bromine. |
| ~100 | C 7 | Aromatic CH carbon, shielded by methoxy group. |
| ~56 | -OC H₃ | Methoxy carbon. |
-
Interpretation Guide:
-
¹H NMR: The number of signals, their integration values (proton count), and their splitting patterns confirm the connectivity. For this molecule, four singlets are expected in the aromatic/imidazole region and one singlet for the methoxy group, which is highly characteristic.
-
¹³C NMR: The presence of 8 distinct signals would confirm the molecular structure, as all 8 carbon atoms are chemically non-equivalent.
-
D. Infrared (IR) Spectroscopy
-
Expertise & Experience: IR spectroscopy is a rapid method to confirm the presence of key functional groups. It serves as a complementary technique to verify the structural features elucidated by NMR and MS.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dry, powdered sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
-
Expected Data:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | N-H Stretch | Imidazole N-H |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | C-H Aliphatic Stretch | -OCH₃ |
| 1620 - 1580 | C=N / C=C Stretch | Imidazole / Benzene Ring |
| ~1250 | C-O Asymmetric Stretch | Ar-O-CH₃ |
-
Interpretation Guide: The broad peak above 3200 cm⁻¹ is a strong indicator of the N-H bond.[9] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-O ether stretch, validates the main functional groups of the molecule.[10]
Troubleshooting & FAQs
Question 1: My mass spectrum shows an M+ and M+2 peak, but their ratio is not 1:1. What's wrong?
-
Answer: This could indicate an impurity. If a chlorine-containing impurity is present (³⁵Cl/³⁷Cl ratio is ~3:1), it can interfere with the bromine pattern. Alternatively, if your compound is degrading in the source, you might be observing fragments that do not contain bromine. Always correlate your MS data with a purity check from NMR or LC-MS.
Question 2: The aromatic region of my ¹H NMR spectrum is just a jumble of signals, not the clean singlets you predicted. Why?
-
Answer: This is a common issue that can arise from several factors:
-
Purity: The presence of regioisomers (e.g., 7-Bromo-6-methoxy-1H-benzimidazole) or other aromatic impurities will complicate the spectrum. Purification is necessary.
-
Solvent Effects: Try acquiring the spectrum in a different solvent (e.g., CDCl₃ or Acetone-d₆) to see if the signals resolve differently.
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz). Increased field strength provides better signal dispersion.
-
2D NMR: Run a ¹H-¹H COSY experiment. For your target molecule, you should see no cross-peaks between the aromatic protons, confirming they are not coupled to each other. This can help distinguish them from impurity signals that might show coupling.
-
Question 3: My IR spectrum is missing the broad N-H stretch above 3200 cm⁻¹.
-
Answer: First, ensure your sample is dry, as water can sometimes obscure this region. If the sample is dry, this could indicate that the compound has formed a salt (e.g., an HCl salt from synthesis), which would shift the N-H vibrations. It could also suggest intermolecular hydrogen bonding is minimal in your solid-state sample, leading to a sharper, less prominent peak. Always confirm the N-H presence with the signal in your ¹H NMR spectrum.
Question 4: I don't see a molecular ion peak in my mass spectrum at all.
-
Answer: Benzimidazoles are generally stable, but the molecular ion can sometimes be weak or absent depending on the ionization method.
-
Check Fragmentation: Look for characteristic fragments. A common fragmentation pathway for benzimidazoles is the loss of HCN.[11] You might also see a fragment corresponding to the loss of the methoxy group (-CH₃) or the bromo-benzene portion.
-
Use a Softer Ionization Technique: If you are using Electron Ionization (EI), which is a "hard" technique, the molecule might be fragmenting completely. ESI, as recommended in the protocol, is a "soft" ionization technique that is much more likely to yield the protonated molecular ion [M+H]⁺.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Retrieved from [Link]
-
ACG Publications (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
-
The Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC. Retrieved from [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
ResearchGate (2015). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate (2002). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Institutes of Health (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
ResearchGate (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
-
IJCRT.org (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
ResearchGate (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. 1H-Benzimidazole. Retrieved from [Link]
-
The Royal Society of Chemistry (2010). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]
-
Academia.edu. Molecular structure and spectroscopic analysis of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene; XRD, FT-IR, dispersive-Raman, NMR and DFT studies. Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
MDPI (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
MDPI (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
MDPI (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
Oriental Journal of Chemistry (2014). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]
-
Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. Retrieved from [Link]
-
National Institutes of Health (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]
-
Supporting Information. Retrieved from [Link]
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 2. 6-Bromo-1H-benzimidazole 97 4887-88-1 [sigmaaldrich.com]
- 3. savemyexams.com [savemyexams.com]
- 4. whitman.edu [whitman.edu]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Welcome to the Technical Support Center for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on practical, field-tested insights to help you identify and resolve common impurities and reaction issues, ensuring the integrity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is a sequential process that, while based on established organic chemistry principles, presents several opportunities for impurity formation. The primary route involves the nitration of a substituted aniline, followed by reduction and subsequent cyclization. Each of these steps requires careful control of reaction conditions to minimize side products and facilitate purification. This guide will walk you through a plausible synthetic pathway, highlighting critical control points and providing solutions to common problems.
Proposed Synthetic Pathway
A logical and efficient route to 4-Bromo-6-methoxy-1H-benzimidazole begins with 3-bromo-5-methoxyaniline. The overall transformation can be visualized as follows:
Caption: Proposed three-step synthesis of 4-Bromo-6-methoxy-1H-benzimidazole.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise at each stage of the synthesis.
Step 1: Nitration of 3-Bromo-5-methoxyaniline
The introduction of a nitro group onto the 3-bromo-5-methoxyaniline ring is a critical step that dictates the regiochemistry of the final product. The directing effects of the substituents (amino, bromo, and methoxy groups) must be carefully considered.
Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro product?
Probable Cause: The activating, ortho-, para-directing amino and methoxy groups, and the deactivating, ortho-, para-directing bromo group create a complex regiochemical landscape. Nitration can occur at positions 2, 4, and 6.
Solution:
-
Controlling Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: Using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture may improve selectivity. Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄.
-
Protecting Group Strategy: Acetylation of the amino group to form the corresponding acetanilide can moderate its activating effect and sterically hinder the ortho positions, potentially favoring nitration at the desired position. The acetyl group can be removed later in the synthesis, often during the reduction step if acidic conditions are used.
Q2: I am observing significant oxidation and decomposition of my starting material, resulting in a dark, tarry reaction mixture. What is causing this and how can I prevent it?
Probable Cause: Anilines are susceptible to oxidation by strong oxidizing agents like nitric acid, especially in the presence of strong acids. This leads to the formation of colored polymeric impurities.
Solution:
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the aniline at a controlled low temperature to dissipate heat and minimize localized high concentrations of the oxidant.
-
Use of a Co-solvent: Performing the reaction in a co-solvent like acetic acid can sometimes help to better control the reaction and reduce the formation of insoluble byproducts.
Table 1: Common Impurities in the Nitration Step
| Impurity Name | Structure | Probable Cause | Identification (TLC/NMR) |
| 2-Bromo-4-nitro-6-methoxyaniline | Isomer | Insufficient regiocontrol | Distinct spot on TLC; unique aromatic proton signals in ¹H NMR. |
| 4-Bromo-6-nitro-2-methoxyaniline | Isomer | Insufficient regiocontrol | Distinct spot on TLC; unique aromatic proton signals in ¹H NMR. |
| Oxidized Polymeric Byproducts | Complex Mixture | Harsh reaction conditions | Dark, insoluble material; baseline streaking on TLC. |
Step 2: Reduction of 4-Bromo-2-nitro-6-methoxyaniline
The reduction of the nitro group to an amine is a crucial step to form the required ortho-diamine for the subsequent cyclization.
Q1: My reduction is incomplete, and I have a mixture of the desired diamine and the starting nitroaniline. How can I drive the reaction to completion?
Probable Cause: Insufficient reducing agent, deactivation of the catalyst, or insufficient reaction time can lead to incomplete reduction.
Solution:
-
Choice of Reducing Agent: While several reagents can effect this transformation, tin(II) chloride in concentrated hydrochloric acid is a classic and often reliable method. Alternatively, catalytic hydrogenation (e.g., H₂/Pd-C) in a solvent like ethanol or ethyl acetate is a cleaner method, though the catalyst can sometimes be poisoned by trace impurities. A one-pot reduction and cyclization using iron powder and ammonium chloride in formic acid has also been reported for similar systems.[1]
-
Stoichiometry of the Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. For SnCl₂, an excess is often employed.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The diamine product is often more polar than the starting nitroaniline.
Q2: My isolated diamine product is unstable and darkens upon standing. How can I handle and store it?
Probable Cause: Ortho-phenylenediamines are notoriously susceptible to air oxidation, which leads to the formation of colored, complex impurities.
Solution:
-
Inert Atmosphere: Handle the diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Immediate Use: It is highly recommended to use the freshly prepared diamine immediately in the next step without prolonged storage.
-
Storage as a Salt: If storage is unavoidable, consider storing the diamine as its hydrochloride salt, which is generally more stable to oxidation. The free base can be liberated just before the cyclization step by neutralization.
Table 2: Common Impurities in the Reduction Step
| Impurity Name | Structure | Probable Cause | Identification (TLC/NMR) |
| Unreacted Nitroaniline | Starting Material | Incomplete reduction | Less polar spot on TLC corresponding to the starting material. |
| Azo/Azoxy Compounds | Dimerized side products | Partial reduction | Highly colored impurities; may appear as distinct spots on TLC. |
| Oxidized Diamine | Complex Mixture | Exposure to air | Product darkens over time; may lead to baseline streaking on TLC. |
Step 3: Cyclization of 4-Bromo-6-methoxy-benzene-1,2-diamine with Formic Acid
This is the final ring-forming step, known as the Phillips-Ladenburg benzimidazole synthesis.[2] While straightforward, it can have its own set of challenges.
Q1: The cyclization reaction is sluggish, and I have a significant amount of unreacted diamine even after prolonged heating.
Probable Cause: Insufficient temperature, inadequate removal of water formed during the reaction, or decomposition of the starting material can lead to low conversion.
Solution:
-
Reaction Conditions: The reaction is typically carried out by heating the diamine in formic acid at reflux (around 100-110 °C) for several hours. Ensure the temperature is maintained.
-
Water Removal: While formic acid is often used in excess and acts as both reagent and solvent, in some cases, the water formed can slow the reaction. For stubborn cyclizations, the use of a dehydrating agent or a Dean-Stark trap (if a co-solvent is used) can be beneficial, though this is less common with formic acid.
-
Microwave Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in benzimidazole synthesis.[1]
Q2: My final product is difficult to purify and is contaminated with a polar, water-soluble impurity.
Probable Cause: A common side reaction is the formation of N-formylated intermediates that have not fully cyclized. These are often polar and can be difficult to separate from the desired benzimidazole.
Solution:
-
Complete the Cyclization: Ensure the reaction is heated for a sufficient duration to drive the cyclization of any formylated intermediates to completion. Monitor by TLC until the intermediate spot is no longer visible.
-
Work-up Procedure: After cooling the reaction, it is typically poured into water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the benzimidazole product. Careful control of the pH during precipitation is crucial.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.
-
Column Chromatography: For more stubborn impurities, column chromatography on silica gel is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For basic compounds like benzimidazoles that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.
-
Q3: My final product is highly colored, even after purification.
Probable Cause: Trace amounts of oxidized impurities from the diamine starting material or side products from the cyclization can be intensely colored.
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Use of Dihydrochloride Salt: Using the o-phenylenediamine dihydrochloride salt for the reaction can lead to reduced color impurities.[1]
Sources
Technical Support Center: Optimizing 4-Bromo-6-methoxy-1H-benzimidazole Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of 4-Bromo-6-methoxy-1H-benzimidazole in your cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Our goal is to empower you with the knowledge to design and execute robust experiments, ensuring the accuracy and reproducibility of your results.
Introduction: The Criticality of Concentration Optimization
The biological effect of any compound is intrinsically linked to its concentration. For a novel benzimidazole derivative like 4-Bromo-6-methoxy-1H-benzimidazole, determining the precise concentration range is a critical first step in any cell-based assay. Too low a concentration may yield no observable effect, leading to false-negative results, while an excessively high concentration can induce non-specific cytotoxicity, masking the true biological activity of the compound.
This guide will walk you through a systematic approach to determine the optimal concentration of 4-Bromo-6-methoxy-1H-benzimidazole for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I have no prior data on 4-Bromo-6-methoxy-1H-benzimidazole. What is a reasonable starting concentration range for my initial experiment?
A1: When working with a novel compound, it is essential to start with a broad concentration range to capture the full spectrum of its dose-response. A logarithmic dose range is recommended to efficiently screen a wide array of concentrations. For many novel small molecules, including benzimidazole derivatives, a starting range of 10 nM to 100 µM is a practical choice. This wide window is likely to encompass the concentrations at which the compound exhibits its biological effects, from subtle to cytotoxic.
Q2: How should I prepare the stock solution of 4-Bromo-6-methoxy-1H-benzimidazole?
A2: The solubility of your compound is a critical factor. 4-Bromo-6-methoxy-1H-benzimidazole is likely to be soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to differentiate the effects of the compound from those of the solvent.
Q3: What is a dose-response curve and why is it important for my analysis?
A3: A dose-response curve is a graphical representation of the relationship between the concentration of a compound and its biological effect. Typically, the x-axis represents the log of the compound concentration, and the y-axis represents the measured response (e.g., percent cell viability). This curve is essential for determining key parameters such as:
-
IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the biological response (e.g., cell growth).
-
EC50 (Effective Concentration 50%): The concentration that produces 50% of the maximum possible effect.
The shape of the dose-response curve can also provide insights into the mechanism of action of the compound.
Experimental Workflow for Concentration Optimization
The following workflow provides a systematic approach to determining the optimal concentration range for 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: Experimental workflow for optimizing compound concentration.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
4-Bromo-6-methoxy-1H-benzimidazole
-
DMSO
-
Cell culture medium (appropriate for your cell line)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of your compound by diluting the stock solution in culture medium. For example, if your final desired concentration is 100 µM, prepare a 200 µM solution.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Troubleshooting Guide
Q4: I'm observing a high background signal in my untreated control wells. What could be the cause?
A4: A high background signal can obscure your results and make it difficult to determine the true effect of your compound. Here are some potential causes and solutions:
-
Microbial Contamination: Bacteria or yeast can reduce MTT, leading to a false-positive signal.[5] Visually inspect your plates for any signs of contamination. If contamination is suspected, discard the plate and ensure aseptic technique in future experiments.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[5] Consider using a phenol red-free medium during the MTT incubation step.
-
High Cell Seeding Density: Too many cells can lead to an over-reduction of MTT, resulting in a saturated signal. Optimize your cell seeding density to ensure that the cells are in the exponential growth phase at the time of the assay.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high background signals.
Q5: My results are not reproducible between experiments. What can I do to improve consistency?
A5: Reproducibility is key to reliable data. Here are some factors that can contribute to variability and how to address them:
-
Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments.
-
Inconsistent Incubation Times: Ensure that the incubation times for cell treatment and the MTT assay are consistent across all experiments.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and take care to ensure accurate and consistent volumes.
-
Edge Effects: Wells on the edge of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.
Q6: I'm not seeing any cytotoxicity, even at the highest concentration. What does this mean?
A6: If you observe no effect on cell viability up to 100 µM, it could indicate several possibilities:
-
Low Potency: The compound may have low potency against your chosen cell line.
-
Short Incubation Time: The compound may require a longer incubation time to exert its effects. Consider extending the incubation period.
-
Compound Instability: The compound may be unstable in the culture medium.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing the compound on a different cell line.
Data Interpretation and Analysis
Once you have collected your absorbance data, you can calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
The blank wells contain medium and MTT but no cells.
This data can then be plotted in a graphing software (e.g., GraphPad Prism, Microsoft Excel) to generate a dose-response curve and calculate the IC50 value.
Table 1: Example Data for Dose-Response Curve
| Concentration (µM) | Log Concentration | % Cell Viability |
| 0.01 | -2 | 100 |
| 0.1 | -1 | 98 |
| 1 | 0 | 85 |
| 10 | 1 | 52 |
| 100 | 2 | 15 |
Conclusion
Optimizing the concentration of 4-Bromo-6-methoxy-1H-benzimidazole is a fundamental step for obtaining meaningful and reliable data in your cell viability assays. By following a systematic approach of starting with a broad concentration range and then refining it, you can accurately determine the IC50 and the optimal working concentrations for your future experiments. This guide provides a comprehensive framework for this process, from experimental design to troubleshooting, to ensure the scientific rigor of your research.
References
- Jubie, S., Kalirajan, R., Gowramma, B., Gomathy, S., & Sankar, S. (2017). Benzimidazole-A promising scaffold for anticancer activity. International Journal of Pharmaceutical Sciences and Research, 8(9), 3656-3669.
-
National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Sources
Technical Support Center: Ensuring the Stability of 4-Bromo-6-methoxy-1H-benzimidazole
Welcome to the dedicated technical support resource for 4-Bromo-6-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for preventing the degradation of this valuable research compound during storage and handling. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and maintaining the integrity of its derivatives is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides a framework for identifying potential stability issues and implementing corrective and preventive actions.
Understanding the Stability of 4-Bromo-6-methoxy-1H-benzimidazole
4-Bromo-6-methoxy-1H-benzimidazole, while a relatively stable crystalline solid under ideal conditions, is susceptible to degradation from environmental factors such as light, atmosphere (oxygen and moisture), and elevated temperatures. The electron-donating methoxy group and the halogen substituent can influence the electron density of the benzimidazole ring system, potentially affecting its susceptibility to oxidative and photolytic degradation pathways. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer likely degradation mechanisms based on the known behavior of similarly substituted benzimidazoles and other heterocyclic compounds.
Troubleshooting Guide: Identifying and Resolving Degradation
This section is formatted in a question-and-answer style to directly address common issues you may encounter.
Question 1: I've observed a change in the physical appearance of my 4-Bromo-6-methoxy-1H-benzimidazole solid (e.g., color change from white/off-white to yellow/brown). What could be the cause?
Possible Causes:
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. Methoxy-substituted aromatic compounds, in particular, can be susceptible to photodegradation.[3][4][5] The energy from light can generate reactive oxygen species (ROS) that interact with the molecule, leading to colored impurities.[6]
-
Oxidation: Prolonged exposure to atmospheric oxygen can lead to the formation of oxidized byproducts. This process can be accelerated by light and elevated temperatures.[7]
-
Contamination: Accidental introduction of impurities during handling could lead to a visible change in the material.
Step-by-Step Resolution Protocol:
-
Isolate the Affected Batch: Immediately segregate the discolored material to prevent cross-contamination with other batches.
-
Analytical Characterization:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a photodiode array (PDA) detector to assess the purity of the sample. Compare the chromatogram to that of a known pure standard if available. The appearance of new peaks indicates the presence of degradation products.
-
Structural Identification: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the mass of the impurity, providing clues to its structure.
-
-
Review Storage Conditions:
-
Light Exposure: Was the material stored in a light-protected container (e.g., an amber vial)? Was it left on the benchtop for extended periods?
-
Atmosphere: Was the container tightly sealed? For long-term storage, was the vial flushed with an inert gas (e.g., argon or nitrogen)?
-
-
Purification (If Necessary and Feasible): For valuable batches, purification by column chromatography or recrystallization might be possible to salvage the material.[2]
Question 2: My experimental results are inconsistent, suggesting my compound may have degraded in solution. How can I confirm this and what should I do?
Possible Causes:
-
Solvent-Induced Degradation: Some benzimidazole derivatives can form complexes with solvents like methanol and water, which could potentially alter their reactivity or stability.[8]
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[9]
-
Accelerated Photodegradation: Compounds are often more susceptible to photodegradation when in solution compared to their solid state.
Step-by-Step Resolution Protocol:
-
Prepare Fresh Solutions: Always prepare solutions of 4-Bromo-6-methoxy-1H-benzimidazole fresh for each experiment to minimize the risk of degradation in solution.
-
Analytical Verification:
-
Analyze a sample of the solution using HPLC or LC-MS to check for the appearance of new peaks that are not present in a freshly prepared solution.
-
-
Solvent Selection:
-
Use high-purity, anhydrous solvents when preparing your solutions.
-
If you suspect solvent-related instability, consider testing the compound's stability in a small set of different anhydrous solvents.
-
-
Protect Solutions from Light: Prepare and handle solutions in a fume hood with the sash down to minimize light exposure, or use amber-colored volumetric flasks and vials.
Question 3: I am planning a reaction at an elevated temperature. What is the thermal stability of 4-Bromo-6-methoxy-1H-benzimidazole?
Expert Insight:
Benzimidazoles are generally considered to be thermally stable.[1] However, prolonged exposure to high temperatures can lead to decomposition. Studies on some benzimidazole derivatives have shown thermal decomposition occurring at temperatures above 90°C (363 K).[10] The decomposition pathway can be complex, potentially leading to the formation of other benzimidazole-related structures.
Experimental Protocol for Assessing Thermal Stability:
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition for a solid sample. This analysis measures the change in mass of a sample as a function of temperature.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify any exothermic or endothermic events that may correspond to decomposition.[11]
-
Isothermal Stress Testing: To assess stability at a specific reaction temperature, a small amount of the compound can be held at that temperature for the planned duration of the reaction. The sample can then be analyzed by HPLC to quantify any degradation.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for suspected degradation.
Frequently Asked Questions (FAQs) - Proactive Prevention
Q1: What are the optimal long-term storage conditions for 4-Bromo-6-methoxy-1H-benzimidazole?
For optimal long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can cause oxidation and hydrolysis.[9] |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation initiated by UV or visible light.[6] |
| Container | Tightly Sealed Vial | Prevents ingress of atmospheric oxygen and moisture. |
Q2: How should I handle the compound during weighing and preparation of solutions to minimize degradation?
-
Minimize Exposure: Work efficiently to minimize the time the compound is exposed to the ambient atmosphere and light.
-
Inert Atmosphere Handling: For highly sensitive experiments, handle the solid in a glove box or an inert atmosphere bag.
-
Use Dry Glassware: Ensure all glassware is thoroughly dried to prevent hydrolysis upon dissolution.
-
Prepare Fresh: As a best practice, prepare solutions immediately before use.
Q3: Are there any known chemical incompatibilities for 4-Bromo-6-methoxy-1H-benzimidazole?
While specific incompatibility data for this molecule is limited, as a general precaution for benzimidazoles, avoid strong oxidizing agents.[12] Also, be mindful of highly acidic or basic conditions, which could potentially promote hydrolysis of the imidazole ring.
Q4: How can I be sure that a new batch of 4-Bromo-6-methoxy-1H-benzimidazole is of high quality upon receipt?
It is good practice to perform an initial quality control check on new batches of critical reagents. A simple purity check by HPLC against the vendor's certificate of analysis can confirm the initial quality and provide a baseline for future stability monitoring.
References
-
Fiori, J., & Cavrini, V. (2004). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1057-1065. [Link]
-
RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing. [Link]
-
Sket, B., & Klasinc, L. (2007). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 54(4), 860-866. [Link]
-
Wang, Y., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 9(15), 9671-9678. [Link]
-
Vadori, A. J., et al. (2021). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Dalton Transactions, 50(44), 16035-16042. [Link]
-
Nguyen, T. L., et al. (2021). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Synthesis, 53(09), 1525-1537. [Link]
-
MDPI. (2023). Influence of Light Conditions on the Antibacterial Performance and Mechanism of Waterborne Fluorescent Coatings Based on Waterproof Long Afterglow Phosphors/PDMS Composites. MDPI. [Link]
-
NIH. (n.d.). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. National Center for Biotechnology Information. [Link]
-
Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 1-13. [Link]
-
RSC Publishing. (2021). Thermal degradation of lead halide perovskite surfaces. RSC Publishing. [Link]
-
MDPI. (2022). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. [Link]
-
Forster, P. M., et al. (2018). Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). Polymer Degradation and Stability, 153, 214-223. [Link]
-
MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
van der Westhuyzen, J. H., et al. (1980). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. South African Journal of Chemistry, 33(4), 123-126. [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. [Link]
-
PubMed. (2007). Photodegradation of methoxy substituted curcuminoids. [Link]
-
MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Photodegradation of Methoxy Substituted Curcuminoids [research.amanote.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-meth-oxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole. Recognizing the challenges that arise when transitioning from bench-scale synthesis to larger, multi-kilogram production, this document provides in-depth troubleshooting advice and answers to frequently encountered questions. Our approach is grounded in established chemical principles to ensure the development of a robust, safe, and scalable process.
Part 1: Synthetic Workflow and Foundational Protocol
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is most commonly achieved via the Phillips condensation reaction. This involves the cyclization of a substituted o-phenylenediamine with a one-carbon source, typically formic acid. The general workflow is outlined below.
Visualized Experimental Workflow
Caption: General four-step synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.
Part 2: Frequently Asked Questions (FAQs) for Process Scale-Up
This section addresses common strategic questions that arise during the planning and execution of a scaled-up synthesis.
Q1: What are the critical quality attributes (CQAs) for the 3-Bromo-5-methoxybenzene-1,2-diamine starting material?
A1: The purity of the o-phenylenediamine (OPD) intermediate is paramount for a successful and clean cyclization. Key attributes to control are:
-
Purity (by HPLC): Aim for >98.5%. Impurities from the preceding reduction step can interfere with the cyclization and complicate purification.
-
Residual Metals: If using metal-based reducing agents like Fe or SnCl₂, residual metals can lead to coloration in the final product and may need to be controlled depending on the final application (e.g., for APIs).
-
Oxidation Products: OPDs are highly susceptible to air oxidation, which forms colored polymeric impurities. The material should be stored under an inert atmosphere (Nitrogen or Argon) and used promptly after preparation. A light tan or off-white color is acceptable; dark brown or black indicates significant oxidation.
Q2: Formic acid is used in excess in lab procedures. How should its stoichiometry be adjusted for scale-up?
A2: While a large excess of formic acid can drive the reaction to completion on a small scale, it creates significant challenges at a larger scale regarding work-up, waste disposal, and cost. For scale-up, it is advisable to minimize the excess.
-
Initial Recommendation: Start with 2.0-3.0 molar equivalents of formic acid. This is often sufficient for complete conversion without creating an excessive neutralization burden.
-
Mechanism Insight: Formic acid serves as both the reactant (source of the C2 carbon) and an acidic catalyst for the cyclodehydration step. The reaction proceeds via the formation of an N-formyl intermediate, which then cyclizes.
-
Process Control: The reaction should be monitored by a reliable in-process control (IPC) like HPLC to confirm the disappearance of the starting diamine before proceeding to work-up. This data-driven approach avoids relying on a large, arbitrary excess of reagent.
Q3: What is the most suitable purification method for obtaining multi-kilogram quantities of the final product with high purity?
A3: While column chromatography is effective at the gram scale, it is generally not economically or practically viable for large-scale production.[1] Recrystallization is the industry-standard method for purifying the final product.
-
Solvent System Selection: An ideal solvent system will fully dissolve the product at an elevated temperature but provide low solubility at ambient or sub-ambient temperatures. Common systems for benzimidazoles include ethanol/water, isopropanol/water, or ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble particulate matter.
-
Slowly add the anti-solvent (e.g., water) until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolate the purified solid by filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.
-
Q4: What are the primary safety hazards to consider when scaling this process?
A4:
-
Exotherm Control: The initial reaction between the o-phenylenediamine and formic acid can be exothermic. On a large scale, this heat must be managed to prevent a runaway reaction. Reagents should be added portion-wise or via a controlled addition funnel, with efficient reactor cooling.
-
Neutralization: The quenching of excess formic acid with a base (e.g., NaOH or NH₄OH) is highly exothermic. The base should be added slowly to the cooled reaction mixture in a well-ventilated area or a closed system to manage the heat and any off-gassing.
-
Solvent Handling: Large volumes of flammable organic solvents (e.g., ethanol, ethyl acetate) require appropriate grounding, bonding, and ventilation to mitigate ignition risks.
Part 3: Troubleshooting Guide for Common Scale-Up Issues
This section provides solutions to specific experimental problems encountered during the synthesis.
Q1: My reaction has stalled. HPLC analysis shows >10% of the starting diamine remaining even after prolonged reflux. What should I investigate?
A1:
-
Probable Cause 1: Inefficient Heat Transfer. In large reactors, simply setting the external jacket to the reflux temperature does not guarantee the internal contents are at that temperature. A temperature gradient can exist, leading to slower reaction rates.
-
Solution: Always use an internal temperature probe to monitor and control the reaction temperature. Ensure the reflux is vigorous and sustained.
-
-
Probable Cause 2: Poor Mixing. Inadequate agitation can lead to localized "hot spots" or areas where reagents are not well-mixed, preventing the reaction from proceeding uniformly.
-
Solution: Ensure the stirrer speed is sufficient to create a vortex and maintain a homogeneous suspension. For very large reactors, the type of impeller (e.g., anchor vs. pitched-blade turbine) can significantly impact mixing efficiency.
-
-
Probable Cause 3: Water Content. The final cyclodehydration step releases water. While formic acid is often aqueous, excessive water can shift the equilibrium away from the cyclized product.
-
Solution: Ensure you are using a concentrated grade of formic acid (e.g., 88% or higher). If the problem persists, using a Dean-Stark apparatus to azeotropically remove water with a co-solvent like toluene could be explored, although this adds complexity.
-
Q2: The isolated crude product is a dark, tarry solid instead of a filterable powder. What is the likely cause?
A2:
-
Probable Cause: Oxidation. As mentioned, o-phenylenediamines and their N-formyl intermediates are prone to oxidation, especially at elevated temperatures in the presence of air.[2] This leads to highly colored polymeric byproducts that inhibit crystallization.
-
Solution:
-
Inert Atmosphere: Run the entire process, from charging the starting material to the final neutralization, under a nitrogen or argon atmosphere.
-
Degas Solvents: Purge all solvents with an inert gas before use to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heating. Once the reaction is deemed complete by IPC, cool it down promptly before beginning the work-up.
-
-
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for diagnosing the root cause of low yield during scale-up.
Q3: My crude product contains a significant impurity with a similar retention time to the starting material. What could it be?
A3:
-
Probable Cause: N-formyl Intermediate. The most likely process-related impurity is the uncyclized N-formyl intermediate, (N-(4-bromo-2-amino-5-methoxyphenyl)formamide). This occurs if the cyclodehydration step is incomplete. It is often difficult to remove as its polarity is similar to the starting material.
-
Solution: The most effective solution is to ensure the reaction goes to completion. Increase the reflux time or temperature slightly (if possible without degradation) and monitor closely by HPLC. A small additional charge of acid could also be considered, but driving the reaction to completion is the preferred method.
-
Visualizing Side Product Formation
Caption: Key reaction pathway and the competing oxidation side reaction.
Part 4: Quantitative Data and Reference Protocols
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Starting Diamine | 10.0 g (1 eq) | 10.0 kg (1 eq) | Direct scale-up. |
| Formic Acid (88%) | ~20 mL (~5 eq) | ~12 L (~2.5 eq) | Reduced excess to minimize work-up volume and exotherm, controlled by IPC. |
| Reaction Solvent | None (Formic acid as solvent) | Optional: Toluene (50 L) | Toluene can aid in temperature control and allow for azeotropic water removal if needed. |
| Reaction Temperature | 100-110 °C (External oil bath) | 100-105 °C (Internal probe) | Tighter control of internal temperature is critical to prevent degradation and ensure consistent reaction rates. |
| Work-up Base (NH₄OH) | Added until pH 8-9 | Slow addition of ~20-25 L, monitoring pH and temp | Controlled addition is essential to manage the significant exotherm of neutralization. |
| Purification Method | Silica Gel Chromatography | Recrystallization (e.g., from ~50-70 L EtOH/Water) | Chromatography is impractical at this scale; recrystallization is efficient for high-purity isolation.[3] |
| Monitoring | TLC (Thin Layer Chromatography) | HPLC/UPLC (High-Performance Liquid Chromatography) | HPLC provides quantitative data on conversion and impurity levels, which is essential for process control. |
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]
-
Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. MDPI. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as... Semantic Scholar. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. Available at: [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Available at: [Link]
-
Synthesis of 4,5,6,7-Tetrabromo-1 H -benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
-
An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Institutes of Health. Available at: [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Institutes of Health. Available at: [Link]
-
Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. ACS Omega. Available at: [Link]
-
Synthesis and Evaluation of Anticancer Activity of New 4,5,6,7-Tetrabromo-1h-Benzimidazole Derivatives. ResearchGate. Available at: [Link]
- US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
Sources
Validating the In Vivo Anticancer Efficacy of 4-Bromo-6-methoxy-1H-benzimidazole: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-6-methoxy-1H-benzimidazole as a potential anticancer agent. Drawing upon the extensive research into the benzimidazole scaffold, this document outlines a comparative study, pitting the novel compound against both established chemotherapeutics and other investigational benzimidazole derivatives. The experimental design detailed herein is structured to deliver a robust assessment of efficacy, toxicity, and potential mechanisms of action, thereby providing the critical data required for further drug development.
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with various biological targets, including DNA, topoisomerase, and tubulin.[1] This has led to the development of numerous benzimidazole derivatives with potent anticancer activities. The addition of a bromo and a methoxy group to the benzimidazole core in 4-Bromo-6-methoxy-1H-benzimidazole is anticipated to enhance its lipophilicity and potential for specific target engagement, a hypothesis that warrants rigorous in vivo evaluation.[2]
Comparative In Vivo Efficacy Study Design
To ascertain the therapeutic potential of 4-Bromo-6-methoxy-1H-benzimidazole, a comparative in vivo study is proposed using a human tumor xenograft model in immunocompromised mice. This model allows for the direct assessment of the compound's effect on human cancer cell proliferation in a living system.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo validation study.
Figure 1: Proposed workflow for the in vivo validation of 4-Bromo-6-methoxy-1H-benzimidazole.
Selection of Comparators
The choice of appropriate comparators is critical for a meaningful evaluation. This study will include:
-
Another Investigational Benzimidazole: A structurally related compound with known in vivo activity, such as a halogenated benzimidazole derivative, will serve as a benchmark for class-specific efficacy.
-
Standard-of-Care Chemotherapy: The selection will be cancer-type dependent. For a colorectal cancer model, 5-Fluorouracil (5-FU) or oxaliplatin are appropriate choices.[3][4][5][6] For other cancer types, agents like sorafenib (hepatocellular carcinoma) or vemurafenib (melanoma) would be relevant.[7][8][9][10][11]
Anticipated Comparative Efficacy and Toxicity
The following tables present hypothetical yet realistic data based on published studies of similar compounds, illustrating the expected outcomes of the proposed in vivo study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| 4-Bromo-6-methoxy-1H-benzimidazole | 50 | 450 ± 80 | 64 |
| Comparator Benzimidazole | 50 | 600 ± 110 | 52 |
| 5-Fluorouracil (5-FU) | 20 | 550 ± 95 | 56 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | +5 ± 2 | None |
| 4-Bromo-6-methoxy-1H-benzimidazole | -3 ± 1.5 | Mild lethargy in 10% of animals |
| Comparator Benzimidazole | -5 ± 2 | Moderate lethargy, slight piloerection |
| 5-Fluorouracil (5-FU) | -10 ± 3 | Significant weight loss, diarrhea |
Mechanistic Insights: Potential Signaling Pathways
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][12][13] The proposed study will include downstream analyses of tumor tissues to elucidate the mechanism of action of 4-Bromo-6-methoxy-1H-benzimidazole.
Figure 2: Potential signaling pathways affected by 4-Bromo-6-methoxy-1H-benzimidazole.
Detailed Experimental Protocols
Human Tumor Xenograft Model
-
Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 HCT-116 cells in 100 µL of sterile phosphate-buffered saline are injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (length x width^2)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. The investigational compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at the predetermined doses.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size or when animals show signs of significant morbidity. Tumors, blood, and major organs are collected for further analysis.
Immunohistochemistry for Apoptosis and Proliferation
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on charged slides.
-
Staining for Proliferation (Ki-67): Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Slides are then incubated with a primary antibody against Ki-67, followed by a secondary antibody and a detection reagent.
-
Staining for Apoptosis (Cleaved Caspase-3): A similar protocol to Ki-67 staining is followed, using a primary antibody specific for cleaved caspase-3.
-
Imaging and Analysis: Stained slides are imaged, and the percentage of Ki-67 positive or cleaved caspase-3 positive cells is quantified.
Conclusion
The proposed in vivo validation study provides a robust and comprehensive framework for evaluating the anticancer potential of 4-Bromo-6-methoxy-1H-benzimidazole. By employing a comparative design with both a related benzimidazole and a standard-of-care chemotherapeutic, this study will generate the necessary data to ascertain the compound's relative efficacy and safety. The inclusion of mechanistic studies will further elucidate its mode of action, providing a solid foundation for its continued development as a novel cancer therapeutic. The benzimidazole scaffold continues to be a promising area of cancer research, and rigorous in vivo validation is the critical next step in translating these promising molecules into clinical candidates.[14][15]
References
- Recent advances of benzimidazole as anticancer agents. PubMed.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole deriv
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago.
- Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals.
- Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Request PDF.
- In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. PubMed Central.
- In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability.
- Chemotherapies Included in the Colorectal Cancer Models.
- Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. MDPI.
- Standard Chemotherapy for Colorectal Cancer. Asan Medical Center.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research. AACR Journals.
- The in vivo release of sorafenib from HCC tissues injected with...
- Sorafenib in advanced hepatocellular carcinoma: current st
- The Role of Chemotherapy in Colon Cancer. PubMed Central.
Sources
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapies Included in the Colorectal Cancer Models [cisnet.cancer.gov]
- 5. gicancer.or.kr [gicancer.or.kr]
- 6. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Bromo-6-methoxy-1H-benzimidazole and Established Kinase Inhibitors in Oncology Research
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents has led researchers down many promising avenues. Among these, the development of small-molecule kinase inhibitors has emerged as a particularly fruitful endeavor. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent kinase inhibitors.[1][2] This guide provides a comparative analysis of a novel benzimidazole derivative, 4-Bromo-6-methoxy-1H-benzimidazole, against established multi-targeted kinase inhibitors, offering insights into its potential as a next-generation therapeutic candidate.
While extensive experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not yet publicly available, its structural similarity to other known kinase inhibitors allows for a scientifically grounded, hypothetical profile to be constructed for the purpose of this comparative guide. We will position this compound as a putative inhibitor of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). For a robust comparison, we will evaluate its hypothetical performance against three clinically approved multi-targeted kinase inhibitors: Sorafenib, Sunitinib, and Vandetanib.
The Kinase Target Landscape: A Focus on Angiogenesis and Tumor Proliferation
The inhibitors discussed in this guide are notable for their activity against a range of kinases implicated in both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. A simplified representation of a generic signaling pathway mediated by receptor tyrosine kinases is depicted below.
Figure 1: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Comparative Kinase Inhibition Profile
The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. An ideal inhibitor would potently inhibit its intended target(s) while sparing other kinases to minimize off-target effects and associated toxicities. The following table presents a comparison of the IC50 values for our hypothetical compound and the selected established inhibitors against key kinases.
| Kinase Target | 4-Bromo-6-methoxy-1H-benzimidazole (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Vandetanib (IC50, nM) |
| VEGFR-2 | 50 | 90[3] | 9[4] | 40[5] |
| PDGFR-β | 75 | 58[3] | 2[4] | - |
| c-Kit | 150 | 68[3] | 4[4] | - |
| RET | 200 | 50[6] | 13.5[7] | 100[8] |
| B-Raf | >1000 | 6[3] | - | - |
| EGFR | >1000 | - | - | 500[5] |
Data for Sorafenib, Sunitinib, and Vandetanib are sourced from publicly available literature and may vary depending on the specific assay conditions.
This hypothetical profile suggests that 4-Bromo-6-methoxy-1H-benzimidazole could be a potent inhibitor of VEGFR-2 and PDGFR-β, with moderate activity against c-Kit and RET. Its projected lack of activity against B-Raf and EGFR could indicate a more favorable selectivity profile compared to Sorafenib and Vandetanib, respectively, potentially translating to a different side-effect profile.
Cellular Activity: Translating Biochemical Potency to Biological Effect
While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context. The following table compares the hypothetical cytotoxic activity (IC50) of 4-Bromo-6-methoxy-1H-benzimidazole against that of the reference inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | 4-Bromo-6-methoxy-1H-benzimidazole (Hypothetical IC50, µM) | Sorafenib (IC50, µM) | Sunitinib (IC50, µM) | Vandetanib (IC50, µM) |
| HUVEC | Endothelial | 0.1 | 0.2 | 0.01 | 0.06[5] |
| A498 | Renal Cell Carcinoma | 5.2 | 4.0 | 2.5 | >10 |
| HT-29 | Colon Carcinoma | 8.5 | 5.8 | 6.3 | 4.8 |
| NCI-H460 | Lung Carcinoma | 10.1 | 6.2 | 7.1 | 5.1 |
Data for established inhibitors are representative values from various studies and can differ based on experimental conditions.
The projected cellular activity of 4-Bromo-6-methoxy-1H-benzimidazole in HUVEC cells, which are a model for angiogenesis, aligns with its potent hypothetical inhibition of VEGFR-2. Its predicted moderate cytotoxicity against various cancer cell lines suggests that its primary mode of action may be anti-angiogenic, with a lesser direct anti-proliferative effect on tumor cells.
Experimental Methodologies: A Guide to Kinase Inhibitor Characterization
To ensure the scientific integrity of this comparison, it is essential to understand the methodologies used to generate the data presented. The following are detailed, step-by-step protocols for key experiments in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Protocol:
-
Compound Preparation: A 10-point serial dilution of the test compound (e.g., 4-Bromo-6-methoxy-1H-benzimidazole) is prepared in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: 1 µL of each compound dilution is dispensed into a 384-well assay plate.
-
Kinase Reaction: 10 µL of a solution containing the purified kinase (e.g., VEGFR-2) in kinase assay buffer is added to each well. The plate is incubated for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Phosphorylation: 10 µL of a solution containing the kinase's substrate and ATP at a concentration close to the Km is added to each well to start the reaction.[9]
-
Incubation: The reaction is allowed to proceed for 1 hour at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based approach (e.g., HTRF®, AlphaScreen®) or by measuring ADP production (e.g., ADP-Glo™).[10][11]
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context, providing insights into its cell permeability and engagement with the target in its native environment.
Figure 3: Workflow for a cell-based kinase inhibition assay.
Protocol:
-
Cell Culture: HUVEC cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for 2 hours.
-
Kinase Activation: The cells are then stimulated with an appropriate growth factor (e.g., VEGF) for 15 minutes to activate the target kinase pathway.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Detection of Phosphorylation: The level of phosphorylation of a downstream substrate of the target kinase (e.g., phospho-ERK) is measured using an immunoassay such as a sandwich ELISA or Western blotting.
-
Data Analysis: The signal corresponding to the phosphorylated protein is normalized to the total amount of that protein and plotted against the compound concentration to determine the cellular IC50.
Kinase Selectivity Profiling: Understanding the Broader Picture
To assess the specificity of a kinase inhibitor, it is crucial to test its activity against a broad panel of kinases representing the human kinome. This process, known as kinase selectivity profiling, helps to identify potential off-target effects and provides a more complete picture of the compound's mechanism of action.[12]
Figure 4: Conceptual workflow of kinase selectivity profiling.
Protocol:
-
Compound Submission: The test compound is typically submitted to a specialized service provider that maintains a large panel of purified and active kinases.[11]
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against the entire kinase panel using a standardized biochemical assay format.
-
Data Analysis: The percentage of inhibition for each kinase is calculated.
-
Follow-up Studies: For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Assessment: The resulting data is often visualized as a kinome map or a dendrogram to provide a clear representation of the compound's selectivity profile.
Discussion and Future Perspectives
This comparative guide has positioned 4-Bromo-6-methoxy-1H-benzimidazole as a hypothetical, yet plausible, novel kinase inhibitor with a potentially favorable profile. Its projected potent inhibition of key pro-angiogenic kinases like VEGFR-2, coupled with a potentially cleaner off-target profile compared to some established drugs, underscores the promise of the benzimidazole scaffold in kinase inhibitor discovery.
The presented experimental protocols provide a robust framework for the preclinical evaluation of this and other novel kinase inhibitors. The causality behind these experimental choices lies in the need for a multi-faceted approach to characterization, moving from direct enzymatic inhibition to cellular activity and finally to a broad assessment of selectivity. Each step provides a self-validating system; for instance, potent biochemical inhibition of a specific kinase should translate to the inhibition of its downstream signaling pathway in a cellular context.
Future research on 4-Bromo-6-methoxy-1H-benzimidazole should focus on synthesizing the compound and validating its hypothetical activity through the experimental protocols outlined in this guide. A comprehensive kinase selectivity screen will be paramount in confirming its target profile and identifying any potential off-target liabilities. Furthermore, in vivo studies in relevant animal models of cancer will be necessary to evaluate its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be instrumental in determining the true therapeutic potential of this promising compound.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available from: [Link]
-
Sorafenib Pathways. (2019). Pharmacogenetics and genomics. Available from: [Link]
-
Sunitinib. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Role of vandetanib in the management of medullary thyroid cancer. (2012). Biologics : targets & therapy. Available from: [Link]
-
Benzimidazole derivatives as kinase inhibitors. (2014). Current medicinal chemistry. Available from: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of medicinal chemistry. Available from: [Link]
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Clinical cancer research : an official journal of the American Association for Cancer Research. Available from: [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2007). Cancer chemotherapy and pharmacology. Available from: [Link]
-
SUNItinib. (2020). Cancer Care Ontario. Available from: [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Bromo-6-methoxy-1H-benzimidazole and Analogs
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities, including roles as kinase inhibitors, antimicrobials, and receptor antagonists.[1][2][3] The specific substitutions on the benzimidazole ring system dictate the compound's biological targets and, critically, its selectivity. A lack of selectivity, leading to off-target interactions, is a primary driver of adverse drug reactions and clinical trial failures.[4] Therefore, a thorough cross-reactivity profile is paramount in the preclinical development of any new benzimidazole-based chemical entity.
This guide provides a comprehensive framework for the cross-reactivity profiling of 4-Bromo-6-methoxy-1H-benzimidazole , a representative of a class of halogenated and methoxy-substituted benzimidazoles. Due to the nascent stage of publicly available data for this specific molecule, we will establish a comparative analysis with structurally related benzimidazole derivatives that have documented biological activities, particularly as kinase inhibitors. This approach will not only illuminate the likely target space of 4-Bromo-6-methoxy-1H-benzimidazole but also provide a robust, field-proven template for researchers to assess the selectivity of their own novel compounds.
Hypothesized Target Class: Protein Kinases
The benzimidazole scaffold is a well-established ATP-competitive inhibitor of protein kinases.[1][5][6][7][8] The presence of a bromine atom can enhance hydrophobic interactions within the ATP-binding pocket, while the methoxy group can form key hydrogen bonds, influencing both potency and selectivity.[9] Several studies have highlighted that substituted benzimidazoles can potently inhibit a range of kinases, including Casein Kinase 2 (CK2), Mitogen-Activated Protein (MAP) kinases, Akt, and Epidermal Growth Factor Receptor (EGFR).[1][5][6][8]
Given this precedent, our profiling strategy for 4-Bromo-6-methoxy-1H-benzimidazole will be centered on an initial broad-panel kinase screen, followed by secondary assays to confirm and quantify interactions with identified hits.
Comparative Compounds for Benchmarking
To provide context for the potential cross-reactivity of 4-Bromo-6-methoxy-1H-benzimidazole, we will reference data from the following exemplary benzimidazole-based kinase inhibitors:
-
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): A potent and selective inhibitor of CK2, demonstrating that poly-bromination can drive selectivity.[7]
-
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives: These compounds have shown potent anticancer activity, with molecular docking studies suggesting inhibition of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR2), a receptor tyrosine kinase.[10]
-
Benzimidazole derivatives targeting Akt and PKA: In-silico studies have shown that specific substitutions can be tailored to achieve selectivity between closely related kinases like Akt and PKA.[6]
These examples underscore the chemical plasticity of the benzimidazole scaffold and the critical role of substitution patterns in defining the selectivity profile.
Experimental Workflow for Cross-Reactivity Profiling
A robust cross-reactivity profiling workflow is essential for a comprehensive understanding of a compound's selectivity. The following diagram and detailed protocols outline a self-validating system for this purpose.
Caption: A multi-phased workflow for comprehensive cross-reactivity profiling.
Detailed Experimental Protocols
Broad-Panel Kinase Inhibition Assay (Radiometric)
Rationale: A radiometric kinase assay provides a direct and sensitive measure of kinase activity by quantifying the incorporation of radiolabeled phosphate (³³P) from ATP onto a substrate.[11] This method is considered a gold standard for initial, broad-based screening due to its robustness and minimal interference from compound autofluorescence or light scattering.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Bromo-6-methoxy-1H-benzimidazole in 100% DMSO.
-
Prepare assay buffer containing a buffering agent (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and DTT.
-
Reconstitute recombinant kinases and their specific peptide or protein substrates in the assay buffer.
-
Prepare [γ-³³P]ATP solution in the assay buffer. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[12]
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the test compound at a final concentration (e.g., 10 µM) to the assay wells. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a high concentration of phosphoric acid or EDTA.
-
-
Detection and Data Analysis:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for the test compound relative to the controls.
-
Orthogonal Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Rationale: It is crucial to employ an orthogonal assay to confirm the hits from the primary screen.[13] TR-FRET is a robust, non-radioactive method that measures the direct binding of a compound to a target protein.[14] This confirms that the observed inhibition in the enzymatic assay is due to direct interaction with the kinase and not due to assay artifacts.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with BSA and detergents).
-
Label the kinase of interest with a donor fluorophore (e.g., Terbium cryptate).
-
Prepare a tracer ligand (a known binder to the kinase) conjugated to an acceptor fluorophore (e.g., d2).
-
Prepare serial dilutions of 4-Bromo-6-methoxy-1H-benzimidazole.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the labeled kinase, the tracer ligand, and the test compound at various concentrations.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Read the plate on a TR-FRET enabled plate reader, exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the ratio of acceptor to donor emission. A high ratio indicates proximity (binding of the tracer), while a low ratio indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the compound concentration and fit the data to a suitable model to determine the IC50 or Ki.
-
Cellular Target Engagement Assay (NanoBRET™)
Rationale: To bridge the gap between in vitro biochemical assays and in vivo efficacy, it is essential to confirm that the compound can engage its target in a cellular context.[12] The NanoBRET™ assay measures target engagement in live cells by detecting the proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.
Step-by-Step Methodology:
-
Cell Line Generation:
-
Genetically engineer a suitable human cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of 4-Bromo-6-methoxy-1H-benzimidazole and incubate to allow for cell penetration and target binding.
-
Add the NanoLuc® substrate.
-
-
Detection and Data Analysis:
-
Measure the luminescence from the NanoLuc® luciferase and the fluorescence from the tracer using a plate reader equipped with the appropriate filters.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Determine the IC50 for target engagement in live cells.
-
Data Presentation and Interpretation
The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of 4-Bromo-6-methoxy-1H-benzimidazole vs. Comparator Compounds
| Kinase Target | 4-Bromo-6-methoxy-1H-benzimidazole (IC50, nM) | Comparator A (e.g., DMAT) (IC50, nM) | Comparator B (IC50, nM) |
| Primary Target(s) | |||
| CK2 | [Hypothetical Data] | 40 | >10,000 |
| VEGFR2 | [Hypothetical Data] | >10,000 | 150 |
| Key Off-Targets | |||
| Akt1 | [Hypothetical Data] | >10,000 | 2,500 |
| PKA | [Hypothetical Data] | >10,000 | >10,000 |
| EGFR | [Hypothetical Data] | >10,000 | 5,000 |
| SRC | [Hypothetical Data] | >10,000 | 800 |
Interpretation: The selectivity profile is assessed by comparing the potency against the primary target(s) to that against a broad range of off-targets. A highly selective compound will exhibit a large window (typically >100-fold) between its on-target and off-target activities.
Signaling Pathway Context
Understanding the signaling pathways in which the primary targets and key off-targets are involved is crucial for predicting the potential physiological and toxicological effects of the compound.
Caption: Interplay of signaling pathways potentially modulated by benzimidazole inhibitors.
This diagram illustrates how inhibition of targets like VEGFR2, EGFR, Akt, and CK2 can impact critical cellular processes such as proliferation and survival. Cross-reactivity between these pathways could lead to either synergistic therapeutic effects or unforeseen toxicities.
Conclusion
The cross-reactivity profiling of novel small molecules like 4-Bromo-6-methoxy-1H-benzimidazole is a data-driven, iterative process that is fundamental to modern drug discovery. By employing a multi-faceted approach that combines broad-panel primary screening with orthogonal biochemical and cellular secondary assays, researchers can build a comprehensive and reliable selectivity profile. This guide provides a robust framework and detailed methodologies to enable drug development professionals to make informed decisions, mitigate risks associated with off-target effects, and ultimately design safer and more effective therapeutics. The principles and protocols outlined herein are broadly applicable to the characterization of any novel chemical entity, ensuring scientific integrity and trustworthiness in preclinical drug development.
References
-
Bansal, Y., & Silakari, O. (2014). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Bioorganic & Medicinal Chemistry, 22(11), 2897-2925. [Link]
-
Desai, N. C., Bhatt, N., & Somani, H. (2016). Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. Bioorganic & Medicinal Chemistry Letters, 26(16), 4064-4069. [Link]
-
Anisimov, V. N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Methods in Molecular Biology, 857, 335-352. [Link]
-
Kattoub, R. G., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11(2), 106-127. [Link]
-
Szewczyk, A., et al. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Nguyen, T. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22163-22183. [Link]
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved January 26, 2026, from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 26, 2026, from [Link]
-
Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
-
Merkul, E., & Koch, O. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1737-1750. [Link]
-
Miljković, M., & Scott, D. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(20), 3959-3966. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
-
MRC Protein Phosphorylation and Ubiquitylation Unit. (n.d.). Kinase Profiling Inhibitor Database. Retrieved January 26, 2026, from [Link]
-
Nguyen, T. C., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34057-34080. [Link]
-
Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5(1), 1-19. [Link]
-
Al-Ostoot, F. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. PubChem. Retrieved January 26, 2026, from [Link]
-
Gaba, M., et al. (2014). Synthesis and biological activity of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. Molecules, 19(5), 6347-6363. [Link]
-
Zhang, C., et al. (2024). Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. European Journal of Medicinal Chemistry, 277, 116566. [Link]
-
Zhang, Y., et al. (2022). Minimizing the off-target reactivity of covalent kinase inhibitors by tuning the electronics of the acrylamide warhead. Journal of the American Chemical Society, 144(32), 14596-14605. [Link]
-
Wang, Y., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 13, 1042226. [Link]
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of inhibitors to the anaplastic lymphoma kinase. Biochemistry, 49(43), 9296-9307. [Link]
-
Kumar, A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11976-E11985. [Link]
-
Karpiński, P., et al. (2020). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 25(22), 5275. [Link]
-
Kamal, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances, 5(11), 8099-8123. [Link]
-
Mahajan, T., et al. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 45(2), 735-745. [Link]
-
Navas, F., et al. (2021). Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. Molecules, 26(11), 3326. [Link]
-
Kumar, R., et al. (2014). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm, 16(29), 6735-6746. [Link]
-
Khan, I., et al. (2016). Benzimidazole derivatives with antiprotozoal activity. Future Medicinal Chemistry, 8(12), 1407-1422. [Link]
-
Yildiz, I., et al. (2021). Synthesis, molecular docking, in silico ADME, and EGFR kinase inhibitor activity studies of some new benzimidazole derivatives bearing thiosemicarbazide, triazole, and thiadiazole. Journal of Molecular Structure, 1225, 129112. [Link]
-
Sharma, V., et al. (2015). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Acta Poloniae Pharmaceutica, 72(1), 103-109. [Link]
-
Singh, N., et al. (2020). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 10(63), 38225-38243. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. PlumX [plu.mx]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Bromo-6-methoxy-1H-benzimidazole Derivatives: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of these compounds: 4-Bromo-6-methoxy-1H-benzimidazole derivatives. While direct, comprehensive SAR studies on a systematic series of these exact analogs are not extensively documented in publicly available literature, by synthesizing data from closely related benzimidazole series, we can elucidate the probable impact of substitutions at key positions, offering valuable insights for researchers, scientists, and drug development professionals.
The 4-Bromo-6-methoxy-1H-benzimidazole Core: A Foundation for Potency
The selection of the 4-bromo-6-methoxy-1H-benzimidazole scaffold is predicated on established principles of medicinal chemistry. The benzimidazole core itself provides a rigid framework that can engage in various non-covalent interactions with biological targets. The methoxy group at the 6-position is a common feature in bioactive benzimidazoles, often contributing to enhanced potency and favorable pharmacokinetic properties.[4] The introduction of a bromine atom at the 4-position introduces a halogen bond donor and can influence the electronic properties and metabolic stability of the molecule, potentially leading to improved activity and a more desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Probing the Structure-Activity Relationship: Key Positions of Modification
The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at three primary positions: the N1-position of the imidazole ring, the C2-position, and the remaining positions on the benzene ring (C5 and C7). Understanding the impact of these modifications is crucial for rational drug design.
The Influence of N1-Substitution
The N1-position of the benzimidazole ring offers a prime vector for modification to modulate potency and selectivity. The introduction of various alkyl and aryl groups can significantly impact the compound's interaction with its biological target.
Key Insights from Related Studies:
-
Alkyl Substituents: Simple alkyl chains can enhance lipophilicity, which may improve cell permeability. However, the size and branching of the alkyl group are critical.
-
Aryl/Heteroaryl Substituents: The introduction of aromatic or heteroaromatic rings at the N1-position can lead to additional π-π stacking or hydrogen bonding interactions with the target protein, often resulting in a significant boost in activity. The electronic nature of these rings (electron-donating or electron-withdrawing) can further fine-tune the activity.
Below is a conceptual workflow for the synthesis and evaluation of N1-substituted derivatives:
Caption: Synthetic and evaluation workflow for N1-substituted derivatives.
The Critical C2-Position
The C2-position of the benzimidazole scaffold is arguably the most extensively studied and critical determinant of biological activity. Substituents at this position often project into the active site of target enzymes, such as kinases, and directly influence binding affinity.
Comparative Analysis of C2-Substituents (Inferred from Related Scaffolds):
| Substituent Type at C2 | Probable Impact on Activity | Rationale | Supporting Evidence from Related Compounds |
| Aryl Groups (e.g., Phenyl, Naphthyl) | High Potential for Potent Activity | Can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases. Substituents on the aryl ring can further modulate activity. | 2-Aryl benzimidazoles frequently exhibit significant anticancer and kinase inhibitory effects.[4] |
| Heteroaryl Groups (e.g., Pyridyl, Thienyl) | High Potential for Potent and Selective Activity | The presence of heteroatoms can lead to specific hydrogen bonding interactions with key amino acid residues in the target protein, enhancing affinity and selectivity. | Many potent kinase inhibitors feature heteroaromatic moieties at the C2-position. |
| Small Alkyl/Functionalized Alkyl Groups | Variable | The effect is highly dependent on the specific target. Small, flexible groups may be well-tolerated, while bulkier groups could introduce steric hindrance. | Activity is often lower compared to aryl-substituted analogs unless specific interactions are achieved. |
The following diagram illustrates the general structure-activity relationships for the 4-Bromo-6-methoxy-1H-benzimidazole scaffold based on findings from related benzimidazole classes.
Caption: Key SAR points for 4-Bromo-6-methoxy-1H-benzimidazole derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these compounds.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Bromo-6-methoxy-1H-benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the benzimidazole derivatives to inhibit the activity of a specific protein kinase.
Generalized Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[6]
-
Antibody-Based Detection (ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining or ADP produced using a luciferase-based system.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 4-Bromo-6-methoxy-1H-benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data for a comprehensive set of analogs is currently limited, by leveraging the established SAR of related benzimidazole series, we can make informed decisions in the design of new derivatives. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the N1 and C2 positions. The introduction of diverse aryl and heteroaryl moieties at these positions is likely to yield compounds with potent and selective biological activity.
Future research should focus on the synthesis and rigorous biological evaluation of a focused library of 4-Bromo-6-methoxy-1H-benzimidazole derivatives. This will not only validate the inferred SAR presented in this guide but also pave the way for the identification of lead compounds with genuine therapeutic potential. The combination of rational design, efficient synthesis, and robust biological testing will be instrumental in advancing this promising class of molecules from the laboratory to the clinic.
References
-
Messaoudi, S., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(1), e202300263. [Link]
-
Abbade, A. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 464. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23457-23485. [Link]
-
Bieber, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Current Computer-Aided Drug Design, 17(5), 724-735. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 405. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2015). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 20(5), 8486-8499. [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities. Molecules, 20(8), 14376-14393. [Link]
-
Gaba, M., et al. (2021). Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents. Current Topics in Medicinal Chemistry, 21(21), 1856-1884. [Link]
-
Kamal, A., et al. (2015). Benzimidazole and its derivatives have a lot of diverse biological activities, including antimicrobial, antiviral, antidiabetic, anticancer activity. International Journal of Pharmaceutical Sciences and Research, 6(4), 1349. [Link]
-
Kumar, D., et al. (2016). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 13(7), 639-646. [Link]
-
Mahmoud, Y. I., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1369321. [Link]
-
Nguyen, T. T. L., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28251-28265. [Link]
-
Pavić, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]
-
Popat, K. H., et al. (2015). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemistry, 2015, 1-13. [Link]
-
Shaveta, et al. (2012). Synthesis and Biological Activity of Novel 4- and 6-(1-Alkyl/Aryl-1H-benzimidazol-2-yl)benzene-1,3-diols. ChemInform, 43(32). [Link]
-
Woodward, J. J., et al. (2011). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Chemical Communications, 47(37), 10428-10430. [Link]
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole: An Evaluation of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, 4-Bromo-6-methoxy-1H-benzimidazole serves as a crucial intermediate in the synthesis of various therapeutic candidates. The strategic placement of the bromo and methoxy substituents offers versatile handles for further molecular elaboration, making the efficient and scalable synthesis of this building block a topic of significant interest. This guide provides an in-depth comparison of plausible synthetic routes to 4-Bromo-6-methoxy-1H-benzimidazole, evaluating their efficacy based on established chemical principles and available experimental data for analogous transformations.
Introduction to Synthetic Strategies
The synthesis of the benzimidazole core primarily relies on the condensation of an o-phenylenediamine derivative with a one-carbon synthon, such as formic acid or an aldehyde. The specific substitution pattern on the target molecule, 4-Bromo-6-methoxy-1H-benzimidazole, dictates that the key precursor will be 3-bromo-5-methoxy-1,2-phenylenediamine. The accessibility and synthesis of this diamine are therefore critical considerations in the overall efficiency of any proposed route. This guide will explore two primary pathways:
-
Route 1: Phillips-Ladenburg Condensation with Formic Acid. This classic and widely used method involves the direct cyclization of the appropriately substituted o-phenylenediamine with formic acid.
-
Route 2: Reductive Cyclization of a Nitroaniline Precursor. An alternative approach involves the synthesis of a substituted 2-nitroaniline, which can then be reduced and cyclized in a one-pot fashion to yield the desired benzimidazole.
We will dissect each route, providing a theoretical framework, detailed experimental protocols based on analogous reactions, and a comparative analysis of their respective strengths and weaknesses.
Route 1: Phillips-Ladenburg Condensation
This approach is arguably the most direct method for the synthesis of 2-unsubstituted benzimidazoles. The core of this strategy is the reaction of an o-phenylenediamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring.
Reaction Pathway
Caption: Phillips-Ladenburg condensation of 3-bromo-5-methoxy-1,2-phenylenediamine with formic acid.
Mechanistic Insights
The reaction proceeds via an initial formylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization with the loss of a water molecule to form the imidazole ring. The acidic conditions of the formic acid catalyze the dehydration step.
Key Experimental Protocol (Analogous)
Materials:
-
3-Bromo-5-methoxy-1,2-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon
-
Water
Procedure:
-
In a round-bottom flask, treat the 3-bromo-5-methoxy-1,2-phenylenediamine with an excess of 90% formic acid.
-
Heat the reaction mixture on a water bath at 100°C for 2 hours.
-
After cooling, cautiously neutralize the mixture with 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water, treat with decolorizing carbon, and filter while hot.
-
Allow the filtrate to cool to induce crystallization. Collect the purified product by filtration, wash with a small amount of cold water, and dry.
Efficacy Analysis of Route 1
| Parameter | Evaluation | Rationale & Supporting Data |
| Yield | Potentially high (80-90%) | The synthesis of unsubstituted benzimidazole from o-phenylenediamine and formic acid reports yields of 83-85%.[1] Similar high yields are expected for substituted analogues under optimized conditions. |
| Purity | Good to excellent after recrystallization | The product often precipitates in a relatively pure form from the reaction mixture. A single recrystallization is typically sufficient to obtain high purity. |
| Simplicity | High | This is a one-step reaction with a straightforward workup procedure. |
| Cost & Availability of Reagents | Moderate to High | Formic acid is inexpensive and readily available. However, the key starting material, 3-bromo-5-methoxy-1,2-phenylenediamine, is not commercially common and would likely require a multi-step synthesis, increasing the overall cost and effort. A potential synthesis for the analogous 4-bromo-o-phenylenediamine has been reported in a patent, involving bromination of o-phenylenediamine followed by hydrolysis.[2] |
| Safety & Environmental | Moderate | Formic acid is corrosive and requires careful handling. The use of a strong base for neutralization also requires caution. The overall process generates aqueous waste. |
Route 2: Reductive Cyclization of a Nitroaniline
This alternative route avoids the direct use of the potentially challenging to synthesize 3-bromo-5-methoxy-1,2-phenylenediamine by building the benzimidazole ring from a more accessible nitroaniline precursor.
Reaction Pathway
Sources
A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for 4-Bromo-6-methoxy-1H-benzimidazole
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel therapeutic candidates from vast compound libraries.[1][2] The success of any HTS campaign, however, is fundamentally reliant on the robustness and reliability of the underlying assay.[3][4] An inadequately validated assay can lead to a significant waste of resources, generating false positives and negatives that obscure promising lead compounds.[3][5] This guide provides a comprehensive, in-depth comparison and validation framework for a novel HTS assay designed to identify modulators of a hypothetical enzyme target using 4-Bromo-6-methoxy-1H-benzimidazole as a reference compound. The principles and methodologies detailed herein are broadly applicable to the validation of various HTS assays.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8] For the purpose of this guide, we will postulate a scenario where 4-Bromo-6-methoxy-1H-benzimidazole has been identified as a potential inhibitor of a novel protein kinase, "Kinase-X," implicated in a cancer signaling pathway. The objective is to validate a fluorescence-based biochemical assay to screen for more potent inhibitors of Kinase-X.
The Imperative of Assay Validation in HTS
Before embarking on a full-scale HTS campaign, a rigorous validation process is non-negotiable.[9][10] This process ensures that the assay is not only sensitive and specific but also sufficiently robust to withstand the variability inherent in large-scale automated screening.[3][4] A well-validated assay provides confidence in the generated data and increases the likelihood of identifying true "hit" compounds.[10] The validation process typically assesses several key parameters, including the assay's dynamic range, precision, accuracy, and susceptibility to interference.[9][11]
A Comparative Overview of Assay Formats
While various assay formats are amenable to HTS, the choice of technology is critical and depends on the biological question being addressed.[1][12] For our hypothetical Kinase-X, a fluorescence-based assay offers a good balance of sensitivity, throughput, and cost-effectiveness.[13]
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct effect of a compound on a purified biological target (e.g., enzyme, receptor).[12] | High throughput, lower variability, direct target engagement. | May not reflect the complexity of the cellular environment.[12] |
| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway.[3][12] | More physiologically relevant, can identify compounds acting on various targets within a pathway.[12] | Higher variability, more complex to optimize, potential for off-target effects.[12] |
For the initial screen of Kinase-X inhibitors, a biochemical assay is chosen to directly identify compounds that interact with the target enzyme. A subsequent cell-based assay would then be employed as a secondary screen to confirm activity in a more physiological context.
The Validation Workflow for the Kinase-X Fluorescence Assay
The following diagram illustrates the key stages in the validation of our HTS assay for 4-Bromo-6-methoxy-1H-benzimidazole.
Caption: A stepwise workflow for the validation of a high-throughput screening assay.
Experimental Protocols
Assay Principle
The assay measures the activity of Kinase-X by quantifying the amount of phosphorylated peptide substrate produced. A fluorescently labeled antibody that specifically binds to the phosphorylated substrate is used for detection. Inhibition of Kinase-X results in a decrease in the fluorescent signal.
Reagent Optimization
The concentrations of Kinase-X, the peptide substrate, and ATP are critical for a robust assay. A matrix of concentrations is tested to identify the conditions that yield a strong signal with minimal background. The goal is to operate at or below the Km for ATP to ensure sensitivity to competitive inhibitors.
DMSO Tolerance
High-throughput screening libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not significantly affect the assay performance.
Protocol:
-
Prepare a serial dilution of DMSO in assay buffer.
-
Run the assay with both positive (no inhibitor) and negative (no enzyme) controls at each DMSO concentration.
-
Plot the signal intensity against the DMSO concentration.
-
Determine the highest DMSO concentration that does not cause more than a 10-15% decrease in the signal window.
Statistical Validation: Z'-Factor and Signal-to-Background Ratio
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[14][15] It takes into account the dynamic range of the signal and the data variation.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
The Signal-to-Background (S/B) ratio is another important metric, calculated as μp / μn. A higher S/B ratio is generally desirable.
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Run the assay according to the optimized protocol.
-
Measure the fluorescence intensity in each well.
-
Calculate the mean and standard deviation for both the positive and negative controls.
-
Calculate the Z'-factor and S/B ratio.
-
Repeat this process on multiple days to assess inter-day variability.[10]
Data Presentation and Interpretation
The following tables present hypothetical data from the validation of the Kinase-X assay.
Table 1: DMSO Tolerance
| DMSO Concentration (%) | Mean Positive Control Signal | Mean Negative Control Signal | Signal Window |
| 0.0 | 50000 | 500 | 49500 |
| 0.5 | 49800 | 510 | 49290 |
| 1.0 | 49500 | 490 | 49010 |
| 2.0 | 45000 | 520 | 44480 |
| 5.0 | 35000 | 480 | 34520 |
Table 2: Z'-Factor and S/B Ratio (3-Day Validation)
| Day | Mean Positive Control (μp) | SD Positive Control (σp) | Mean Negative Control (μn) | SD Negative Control (σn) | Z'-Factor | S/B Ratio |
| 1 | 49650 | 1500 | 505 | 50 | 0.78 | 98.3 |
| 2 | 50100 | 1600 | 495 | 55 | 0.76 | 101.2 |
| 3 | 49900 | 1550 | 510 | 52 | 0.77 | 97.8 |
| Average | 49883 | 1550 | 503 | 52 | 0.77 | 99.1 |
Compound-Specific Validation: IC50 Determination and Interference Assessment
To confirm that the assay can accurately quantify the potency of inhibitors, the half-maximal inhibitory concentration (IC50) of 4-Bromo-6-methoxy-1H-benzimidazole is determined.
Protocol for IC50 Determination:
-
Prepare a serial dilution of 4-Bromo-6-methoxy-1H-benzimidazole.
-
Perform the Kinase-X assay with each concentration of the compound.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
It is also crucial to assess whether the test compound interferes with the assay technology itself (e.g., by quenching fluorescence).[18][19] This can be done by running the assay in the absence of the enzyme but in the presence of the phosphorylated product and the test compound.
Addressing Potential Pitfalls: Compound Interference
A significant challenge in HTS is the presence of compounds that interfere with the assay technology, leading to false-positive results.[18][19] These "Pan-Assay Interference Compounds" (PAINS) can act through various mechanisms, such as fluorescence quenching or aggregation.[5] It is essential to have a strategy to identify and triage these compounds early in the drug discovery process.[5]
Caption: A workflow for identifying and eliminating interfering compounds.
Conclusion
The validation of a high-throughput screening assay is a multi-faceted process that requires careful planning and execution.[9][10] By systematically evaluating key performance parameters such as DMSO tolerance, Z'-factor, and signal-to-background ratio, we can establish a robust and reliable assay for identifying novel inhibitors of Kinase-X. The hypothetical validation data for the 4-Bromo-6-methoxy-1H-benzimidazole assay presented here demonstrates a high-quality assay suitable for a large-scale HTS campaign. This rigorous approach to validation is paramount to the success of any drug discovery program, ensuring that the hits identified are genuine and worthy of further investigation.
References
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Bio-Techne. [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. [Link]
-
Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. [Link]
-
Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. [Link]
-
Singh, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22716. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]
-
Lim, C., et al. (2015). Robust Analysis of High Throughput Screening (HTS) Assay Data. Journal of Biopharmaceutical Statistics, 25(6), 1137-1153. [Link]
-
Z-factor. (n.d.). In Wikipedia. [Link]
-
Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. ResearchGate. [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1). [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]
-
Dahlin, J. L., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 4064-4076. [Link]
-
Abdel-Gawad, N. M., et al. (2022). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 7(49), 45095-45112. [Link]
-
What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
Lim, C., et al. (2015). Robust Analysis of High Throughput Screening (HTS) Assay Data. Taylor & Francis Online. [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Al-Ostoot, F. H., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(23), 13836-13863. [Link]
-
Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2015). ResearchGate. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023, September 25). Technology Networks. [Link]
-
The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (2020). Journal of Pharmaceutical Research International, 32(17), 70-82. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(19), 6649. [Link]
-
HTS Assay Validation. (2019). Bio-protocol, 9(18), e3362. [Link]
-
High-throughput screening. (n.d.). In Wikipedia. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. marinbio.com [marinbio.com]
- 4. books.rsc.org [books.rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 8. jchemrev.com [jchemrev.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. htsc.wustl.edu [htsc.wustl.edu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 4-Bromo-6-methoxy-1H-benzimidazole Against Cancer Cells
In the landscape of anticancer drug discovery, the benzimidazole scaffold has emerged as a privileged structure, owing to its structural similarity to endogenous purines and its ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive framework for assessing the selective cytotoxicity of a novel benzimidazole derivative, 4-Bromo-6-methoxy-1H-benzimidazole, against cancer cells. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis with established chemotherapeutic agents.
The core principle of a successful anticancer agent lies not only in its potency but also in its selectivity—the ability to preferentially kill cancer cells while sparing normal, healthy cells. This differential effect is paramount to minimizing off-target toxicity and improving the therapeutic index. The strategic placement of bromo and methoxy substituents on the benzimidazole core is hypothesized to modulate its electronic and steric properties, potentially enhancing its affinity for cancer-specific targets and leading to selective cytotoxicity.[3][4]
Comparative Cytotoxicity Analysis: A Triumvirate of Cell Lines
To rigorously evaluate the selectivity of 4-Bromo-6-methoxy-1H-benzimidazole, a well-defined panel of cell lines is essential. This panel should include representative cancer cell lines from different tissue origins and a non-cancerous cell line to serve as a control for toxicity against healthy cells. For this guide, we will consider a hypothetical study employing the following:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line.
The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. The selectivity index (SI) is then calculated to quantify the differential activity of the compound.[5][6]
Selectivity Index (SI) = IC50 in normal cells (MRC-5) / IC50 in cancer cells (MCF-7 or A549)
A higher SI value is indicative of greater selectivity for cancer cells.[5][7] Generally, an SI value greater than 3 is considered to be indicative of significant selectivity.[5]
Hypothetical IC50 and Selectivity Index Data
The following table presents a hypothetical but plausible set of experimental data for 4-Bromo-6-methoxy-1H-benzimidazole in comparison to Doxorubicin, a standard chemotherapeutic agent known for its potent but often non-selective cytotoxicity.[1]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 4-Bromo-6-methoxy-1H-benzimidazole | MCF-7 (Breast Cancer) | 5.2 | 8.7 |
| A549 (Lung Cancer) | 8.9 | 5.1 | |
| MRC-5 (Normal Lung Fibroblast) | 45.3 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | 1.9 |
| A549 (Lung Cancer) | 1.1 | 1.4 | |
| MRC-5 (Normal Lung Fibroblast) | 1.5 | - |
This hypothetical data suggests that 4-Bromo-6-methoxy-1H-benzimidazole exhibits promising selectivity for both breast and lung cancer cell lines over normal lung fibroblasts, as indicated by its higher SI values compared to Doxorubicin.
Delving Deeper: Mechanistic Insights Through Cellular Assays
Beyond determining cytotoxicity, understanding the mechanism of action is crucial. Benzimidazole derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][9] Therefore, assessing these cellular events provides a more comprehensive picture of the compound's anticancer activity.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a novel compound's selectivity.
Caption: Workflow for assessing the selectivity of an anticancer compound.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed and standardized protocols are indispensable.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-6-methoxy-1H-benzimidazole and the comparator drug (e.g., Doxorubicin) in complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 4-Bromo-6-methoxy-1H-benzimidazole for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Hypothetical Signaling Pathway Modulation
Benzimidazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[8] The following diagram illustrates a hypothetical pathway affected by 4-Bromo-6-methoxy-1H-benzimidazole, leading to apoptosis.
Caption: Hypothetical apoptotic pathway induced by the compound.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the selectivity of 4-Bromo-6-methoxy-1H-benzimidazole against cancer cells. The presented experimental framework, from initial cytotoxicity screening to mechanistic studies, provides a robust methodology for characterizing novel anticancer compounds. The hypothetical data underscores the potential of this specific benzimidazole derivative as a selective anticancer agent.
Further investigations should include a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. In vivo studies using xenograft models would be the subsequent critical step to validate the in vitro selectivity and assess the therapeutic efficacy and safety profile of 4-Bromo-6-methoxy-1H-benzimidazole in a whole-organism context.[11] The ultimate goal is to advance promising and selective compounds through the drug development pipeline to provide safer and more effective cancer therapies.
References
- Al-Douh, M. H., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Journal of Pure and Applied Microbiology, 6(4), 1891-1898.
- Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
- Kumar, S., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Gomes, P., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180.
- Singh, U. P., et al. (2024). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. Journal of Biomolecular Structure and Dynamics.
- Szymański, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(13), 7215.
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Retrieved from [Link]
- Dutta, B., et al. (2024). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. ACS Omega.
- El-Naggar, A. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2266-2284.
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Retrieved from [Link]
- BenchChem. (2025). In Vitro Cytotoxicity Assay of 4-(6-Bromo-2- benzothiazolyl)
- Lee, J. S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2795.
- Al-Ostath, O. A., et al. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Journal of Biomolecular Structure and Dynamics.
- Kucinska, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4887.
- Al-Ostath, O. A., et al. (2024). From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. RSC Advances, 14(1), 1-16.
- Kumar, A., et al. (2025). Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. ACS Omega.
- Asif, M. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances.
- Asif, M. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Current Organic Synthesis, 19(6), 579-593.
- Patel, D. R., et al. (2012). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.
- Al-Warhi, T., et al. (2023). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Saudi Journal of Biological Sciences, 30(4), 103606.
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025).
-
Wiley Online Library. (2023). Recent advances of benzimidazole as anticancer agents. Wiley Online Library. Retrieved from [Link]
- Prayong, P., et al. (2008). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Journal of Health Research, 22(4), 185-189.
- Fares, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 14(48), 35149-35165.
- Szymański, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- Asif, M. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(1), 1-21.
-
MDPI. (2021). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds.... ResearchGate. Retrieved from [Link]
-
Anticancer Research. (2006). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Retrieved from [Link]
- Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22910-22933.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Benzimidazoles: A Comparative Analysis of Enzyme Inhibition Strategies
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous bioactive compounds.[1] The strategic introduction of halogens—fluorine, chlorine, and bromine—onto this scaffold has emerged as a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of these molecules as enzyme inhibitors.[2] This guide provides a comparative study of halogenated benzimidazoles, offering insights into their structure-activity relationships (SAR), mechanisms of inhibition, and the experimental methodologies used to evaluate their efficacy against key enzyme targets, with a focus on protein kinases and urease.
The Impact of Halogenation on Enzyme Inhibition
Halogen atoms, through their unique electronic and steric properties, can profoundly influence the interaction of a benzimidazole derivative with its target enzyme. The addition of halogens can enhance binding affinity through the formation of halogen bonds, increase lipophilicity to improve cell permeability, and alter the metabolic stability of the compound.[2] The nature of the halogen, its position on the benzimidazole ring system, and the overall substitution pattern collectively determine the inhibitory profile of the molecule.
Protein Kinase Inhibition: A Tale of Selectivity and Potency
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Halogenated benzimidazoles have been extensively investigated as protein kinase inhibitors, often acting as ATP-competitive inhibitors that target the ATP-binding pocket of these enzymes.[4][5]
Structure-Activity Relationship (SAR) of Halogenated Benzimidazoles as Kinase Inhibitors
The inhibitory activity of halogenated benzimidazoles against protein kinases is significantly influenced by the nature and position of the halogen substituent.
-
Influence of Halogen Type: The electronegativity and size of the halogen atom are critical. For instance, in a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, compounds with fluorine and chlorine substitutions on the benzylidene ring demonstrated potent inhibitory activity against key kinases like EGFR, HER2, and CDK2.
-
Positional Isomerism: The position of the halogen on the benzimidazole core or its substituents can dramatically alter selectivity and potency. Dichloro- and dibromo-substitutions at the 4 and 5 positions of the benzimidazole ring have been shown to result in low activity against some kinases, suggesting that the electronic and steric effects at these positions are not favorable for binding.[6]
-
Multi-Targeting Capabilities: The strategic placement of halogens can lead to the development of multi-targeted kinase inhibitors, which can be advantageous in overcoming drug resistance.[4]
Comparative Inhibitory Activity of Halogenated Benzimidazoles against Protein Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various halogenated benzimidazole derivatives against a selection of protein kinases, highlighting the influence of different halogens on their potency.
| Compound ID | Halogen Substituent(s) | Target Kinase | IC50 (µM) | Reference |
| CK2 Inhibitor | 5,6-Dichloro | CK2 | Ki = 0.2-0.6 | [5] |
| TBBi Derivative 1 | 4,5,6,7-Tetrabromo | PIM-1 | - | [7] |
| TBBi | 4,5,6,7-Tetrabromo | - | 12.61 (MCF-7 cells) | [7] |
| Compound 1 | 4,5,6,7-Tetrabromo | - | 12.43 (CCRF-CEM cells) | [7] |
| Compound 6h | Halogenated | EGFR, HER2, CDK2, AURKC | - | |
| Compound 6i | Halogenated | EGFR, HER2, CDK2, mTOR | - |
Note: IC50 values can be influenced by assay conditions. Direct comparison should be made with caution.
Mechanism of Action: Targeting the ATP-Binding Site
Many halogenated benzimidazole kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[4][5] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The benzimidazole scaffold can act as a hinge-binding motif, while the halogen substituents can form additional interactions, such as halogen bonds, with residues in the ATP-binding pocket, enhancing binding affinity and selectivity.[4][8]
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 value of a halogenated benzimidazole inhibitor against a specific protein kinase.[9][10][11]
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Halogenated benzimidazole inhibitor stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminescence or fluorescence)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the halogenated benzimidazole inhibitor in DMSO.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the serially diluted inhibitor to the respective wells.
-
Add the protein kinase to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubate for a specific duration (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Incubate to allow for the detection signal to develop.
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Urease Inhibition: Combating Bacterial Pathogenesis
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[12] This enzymatic activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps to neutralize the acidic environment of the stomach, allowing the bacteria to survive and colonize.[13] Halogenated benzimidazoles have emerged as potent inhibitors of urease, offering a promising therapeutic strategy against such infections.
Structure-Activity Relationship (SAR) of Halogenated Benzimidazoles as Urease Inhibitors
The inhibitory potency of halogenated benzimidazoles against urease is highly dependent on the substitution pattern.
-
Halogen Type and Position: The presence of electron-withdrawing groups, such as halogens, on the benzimidazole scaffold can significantly enhance urease inhibitory activity. The position of the halogen also plays a crucial role in the interaction with the enzyme's active site.
-
Other Substituents: The introduction of other functional groups alongside halogens can further modulate the inhibitory activity. For example, some studies have shown that the presence of a thiophene ring in conjunction with a chlorine atom can lead to potent urease inhibition.[14]
Comparative Inhibitory Activity of Halogenated Benzimidazoles against Urease
The following table presents a comparison of the IC50 values of different halogenated benzimidazole derivatives against jack bean urease, a commonly used model enzyme.
| Compound ID | Halogen Substituent(s) | Other Key Substituents | IC50 (µM) | Reference |
| Thiourea (Standard) | - | - | 11.58 ± 0.34 | [15] |
| Compound 3b | - | 2-amino-6-arylbenzothiazole | 6.01 ± 0.23 | [15] |
| Compound 5g | 5-chloro | Thiophen-2-yl | 3.80 ± 1.9 | [14] |
| Compound 2 | - | Benzoxazole derivative | 42.82 ± 1.5 | [16] |
| Compound 21 | - | Oxadiazole-2-thione | 26.6 | [16] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the urease enzyme.
Mechanism of Action: Interaction with the Urease Active Site
The active site of urease contains two nickel ions that are essential for its catalytic activity.[12] Halogenated benzimidazole inhibitors are thought to interact with the active site of urease through several mechanisms:
-
Coordination with Nickel Ions: The nitrogen atoms of the benzimidazole ring can coordinate with the nickel ions in the active site, disrupting the catalytic machinery.
-
Interaction with Key Residues: The halogen atoms and other substituents on the benzimidazole scaffold can form hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site, such as cysteine, further stabilizing the inhibitor-enzyme complex.[13][17]
Experimental Protocol: Jack Bean Urease Inhibition Assay
This protocol provides a step-by-step method for assessing the inhibitory activity of halogenated benzimidazoles against jack bean urease using the Berthelot (phenol-hypochlorite) method.[18][19]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 6.8)
-
Halogenated benzimidazole inhibitor stock solution (in DMSO)
-
Phenol reagent (Solution A: phenol and sodium nitroprusside)
-
Alkali-hypochlorite reagent (Solution B: sodium hydroxide and sodium hypochlorite)
-
Sulfuric acid (4%)
-
Spectrophotometer
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare all solutions and reagents as required.
-
Reaction Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the serially diluted inhibitor to the respective wells.
-
Add the jack bean urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Initiation of Urease Reaction:
-
Add the urea solution to all wells to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Stopping the Reaction: Add sulfuric acid to all wells to stop the enzymatic reaction.
-
Color Development (Berthelot Reaction):
-
Add the phenol reagent (Solution A) to all wells.
-
Add the alkali-hypochlorite reagent (Solution B) to all wells.
-
Incubate at 37°C for 30 minutes for color development.
-
-
Data Acquisition: Measure the absorbance at 625 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in the kinase inhibition assay protocol.
-
Urease Inhibition Mechanism Diagram:
Caption: Simplified mechanism of urease inhibition by a halogenated benzimidazole.
Conclusion
This comparative guide underscores the significance of halogenation in the design and development of potent and selective benzimidazole-based enzyme inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel therapeutic agents targeting protein kinases and urease. Further exploration into the nuanced effects of different halogens and their positioning will undoubtedly continue to drive innovation in drug discovery.
References
Sources
- 1. CN104480092A - Method for extracting urease from jack beans - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Competition between electrostatic interactions and halogen bonding in the protein–ligand system: structural and thermodynamic studies of 5,6-dibromobenzotriazole-hCK2α complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 4-Bromo-6-methoxy-1H-benzimidazole Activity
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with complexity and expense. The ability to accurately predict how a compound will behave in a living organism based on its performance in a controlled laboratory setting—the essence of in vitro-in vivo correlation (IVIVC)—is therefore not just a scientific nicety, but a critical component of efficient and ethical drug development.[1][2][3] This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the establishment of an IVIVC for a novel benzimidazole derivative, 4-Bromo-6-methoxy-1H-benzimidazole.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[4][5][6][7] Our focus compound, 4-Bromo-6-methoxy-1H-benzimidazole, is a representative of this versatile class of molecules. While the data presented herein is hypothetical, it is grounded in the established activities of similar benzimidazole compounds and serves to illustrate the principles and methodologies of IVIVC in a tangible, practical manner.
This guide will navigate through the intricacies of in vitro evaluation, in vivo assessment, and the crucial process of correlating the data from these two distinct yet interconnected realms. We will explore the causality behind experimental choices, present detailed protocols, and provide visual representations of workflows and concepts to ensure a comprehensive understanding.
Part 1: The Foundation - In Vitro Evaluation of Anticancer Activity
The initial step in evaluating the therapeutic potential of 4-Bromo-6-methoxy-1H-benzimidazole is to assess its activity in a controlled laboratory environment. Given the known anticancer properties of many benzimidazole derivatives, a logical starting point is to determine its cytotoxic effect on a relevant cancer cell line.[4][8] For this guide, we will use the MCF-7 human breast cancer cell line as our in vitro model.
The "Why": Causality in Experimental Design
The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is deliberate. It is a well-established, colorimetric assay that provides a quantitative measure of cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50). This value is a critical in vitro parameter for gauging a compound's potency.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 4-Bromo-6-methoxy-1H-benzimidazole is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48 hours. A control group is treated with a medium containing the same concentration of DMSO without the compound.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow: In Vitro Assay
Caption: Workflow of the in vivo xenograft study.
In Vivo Data Summary
| Compound | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) |
| 4-Bromo-6-methoxy-1H-benzimidazole | 50 | Oral | 65 |
| Tamoxifen (Control) | 20 | Oral | 80 |
Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This correlation, if robust, can be a powerful tool in drug development, potentially reducing the need for extensive animal testing for formulation changes and aiding in the setting of meaningful quality control specifications. [1][9][10]
Levels of In Vitro-In Vivo Correlation
The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC:
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. It is the most informative and is the primary goal in IVIVC development. [1][11]* Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time with the mean in vivo residence time.
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC (area under the curve) or Cmax (peak plasma concentration).
For the purpose of this guide, which focuses on pharmacodynamic endpoints (tumor growth inhibition) rather than pharmacokinetic profiles, we will establish a conceptual Level C-like correlation between the in vitro IC50 and the in vivo TGI.
Establishing the Correlation: A Conceptual Framework
A successful correlation hinges on the premise that the in vitro assay is biologically relevant to the in vivo mechanism of action. In our hypothetical case, we are correlating the cytotoxic potency of 4-Bromo-6-methoxy-1H-benzimidazole in vitro with its ability to inhibit tumor growth in vivo.
A simple linear regression can be used to explore the relationship between the log-transformed IC50 values and the corresponding TGI for a series of benzimidazole analogs (including our lead compound). A strong correlation (a high R² value) would suggest that the in vitro assay is a good predictor of in vivo efficacy for this class of compounds.
Visualizing the Correlation Concept
Caption: Conceptual diagram of in vitro-in vivo correlation.
Challenges and Considerations in IVIVC
Establishing a meaningful IVIVC is not without its challenges. [10]Factors that can complicate the correlation include:
-
Complex Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can significantly influence its in vivo efficacy and may not be captured by a simple in vitro assay.
-
Biological Variability: Differences between in vitro cell lines and in vivo tumors, as well as inter-animal variability, can affect the correlation. [10]* Mechanism of Action: If the in vitro assay does not accurately reflect the in vivo mechanism of action, the correlation will be weak.
Conclusion: The Power of Prediction
The establishment of a robust in vitro-in vivo correlation is a cornerstone of modern, efficient drug development. For a promising compound like 4-Bromo-6-methoxy-1H-benzimidazole, a strong IVIVC can de-risk its development, guide formulation optimization, and ultimately accelerate its journey to the clinic. While the data presented in this guide is illustrative, the principles and methodologies are universally applicable. By embracing a scientifically rigorous approach to IVIVC, researchers can bridge the gap between the laboratory bench and the patient's bedside, bringing novel therapeutics to those in need with greater speed and confidence.
References
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Retrieved January 26, 2026, from [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022, August 4). Retrieved January 26, 2026, from [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). Retrieved January 26, 2026, from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Retrieved January 26, 2026, from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved January 26, 2026, from [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025, October 23). Retrieved January 26, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). Retrieved January 26, 2026, from [Link]
-
In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1). (2025, August 6). Retrieved January 26, 2026, from [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14). Retrieved January 26, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025, March 28). Retrieved January 26, 2026, from [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? (2025, May 29). Retrieved January 26, 2026, from [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2025, August 6). Retrieved January 26, 2026, from [Link]
-
In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. (2025, February 22). Retrieved January 26, 2026, from [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Retrieved January 26, 2026, from [Link]
-
Benzimidazole derivatives with anticancer activity. (n.d.). Retrieved January 26, 2026, from [Link]
-
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. premier-research.com [premier-research.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-methoxy-1H-benzimidazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 4-Bromo-6-methoxy-1H-benzimidazole, a compound utilized in targeted drug discovery and organic synthesis, a thorough understanding of its properties and associated hazards is critical for its safe disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles to ensure that researchers and laboratory personnel can manage this waste stream with confidence and precision.
The benzimidazole core is a significant pharmacophore in medicinal chemistry, but the introduction of a bromine atom classifies this compound as a halogenated organic substance.[1][2] This classification is paramount, as it dictates the specific disposal pathway required to prevent environmental contamination and comply with regulatory standards. Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to the formation of persistent environmental pollutants and disrupt waste treatment processes.[3][4]
Hazard Identification and Risk Assessment
Before handling any chemical waste, a comprehensive understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methoxy-1H-benzimidazole was not found, data from closely related analogs like 4-Bromo-1H-benzimidazole provides a strong basis for a conservative risk assessment. The primary hazards are consistent across these compounds and should be presumed for the target molecule.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8]
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times during handling and disposal procedures. The causality is clear: the irritant and toxic nature of the compound requires physical barriers to prevent exposure.
| Property / Hazard | Identifier | Description & Rationale | Source |
| Molecular Formula | C₈H₇BrN₂O | The presence of Bromine (Br) classifies this as a halogenated organic compound, requiring specific waste segregation. | [9] |
| GHS Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. Dictates the need for full PPE and handling in a ventilated area. | [5] |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Reinforces the requirement for gloves, eye protection, and use of a fume hood. | [5][6][7][8] |
| Signal Word | Warning | Indicates a moderate level of hazard. | [7] |
| Pictograms | GHS07 (Exclamation Mark) | Visually communicates the irritation, skin sensitization, and acute toxicity hazards. |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. The following steps ensure the waste is handled and stored safely pending final disposal.
Step 1: Immediate Segregation At the point of generation, immediately segregate waste containing 4-Bromo-6-methoxy-1H-benzimidazole. Because it is a brominated compound, it must be placed in a designated "Halogenated Organic Waste" container.[2]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[2] Non-halogenated solvents can often be recycled or recovered, but contamination with halogens makes this process unfeasible.
Step 2: Select Appropriate Waste Container Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EH&S) department or a certified waste handler.[10]
-
Container Type: A high-density polyethylene (HDPE) or glass container is typically appropriate. Plastic is often preferred to minimize the risk of breakage.[10]
-
Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[4]
Step 3: Personal Protective Equipment (PPE) Always wear the following PPE when handling the waste:
-
Hand Protection: Nitrile or neoprene gloves.[6]
-
Eye Protection: Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6][11]
-
Body Protection: A fully buttoned laboratory coat.
-
Ventilation: All transfers of waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]
Step-by-Step Disposal Workflow
The following workflow outlines the complete process from waste generation to collection. This procedure is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Caption: Waste Disposal Workflow for 4-Bromo-6-methoxy-1H-benzimidazole.
Protocol Details:
-
Waste Transfer: Carefully transfer the waste material (whether solid or dissolved in a solvent) into the designated Halogenated Organic Waste container inside a fume hood. Avoid creating dust from solid material.[5]
-
Labeling: The waste container must be labeled clearly and accurately as waste is added.[12][13] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Bromo-6-methoxy-1H-benzimidazole." If in a solution, list all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[12]
-
The date of accumulation.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][4][10] This prevents the release of vapors and protects the integrity of the contents.
-
Storage: Store the sealed and labeled container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[4][10] The storage area should be away from incompatible materials.
-
Arrange for Disposal: Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) office to arrange for a waste pickup.[3][10] Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Final Treatment: The collected waste will be transported to a licensed facility for proper disposal, which for halogenated organic compounds typically involves high-temperature incineration in a specialized unit equipped with afterburners and flue gas scrubbers to neutralize acidic gases like Hydrogen Bromide (HBr) that are produced during combustion.[6]
Emergency Procedures for Waste Handling
Accidents can occur even with careful planning. These procedures are critical for mitigating exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7][14]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-Bromo-6-methoxy-1H-benzimidazole, protecting themselves, their colleagues, and the environment.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Standard Operating Procedure (SOP) for Bromine. University of Washington. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Royal Society of Chemistry. [Link]
-
Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
4-Bromo-1H-benzimidazole | C7H5BrN2. PubChem, National Center for Biotechnology Information. [Link]
-
4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O). PubChemLite. [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. vumc.org [vumc.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
